Technical Documentation Center

2-Propyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Propyl-1H-pyrrolo[2,3-c]pyridine
  • CAS: 882881-03-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Propyl-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a derivative of the 6-azaindole scaffold, represents a promising yet underexplored molecule in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyl-1H-pyrrolo[2,3-c]pyridine, a derivative of the 6-azaindole scaffold, represents a promising yet underexplored molecule in medicinal chemistry. The 1H-pyrrolo[2,3-c]pyridine core is a recognized bioisostere of indole and purine systems, frequently incorporated into kinase inhibitors and other therapeutic agents to enhance target binding and modulate physicochemical properties.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, outlines plausible synthetic strategies based on established methodologies for related 6-azaindoles, and explores its potential applications in drug discovery by drawing parallels with other biologically active azaindole derivatives.

Introduction to the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structure, featuring a pyrrole ring fused to a pyridine ring, allows it to act as a bioisosteric replacement for indole, purine, and other bicyclic heteroaromatic systems.[1] This bioisosterism is advantageous in drug design, as the introduction of the nitrogen atom into the six-membered ring can fine-tune a molecule's potency, selectivity, solubility, and metabolic stability.[3] Notably, the azaindole scaffold is a key component in numerous kinase inhibitors, where it often forms critical hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of ATP.[1]

Physicochemical Properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂BLDpharm[4]
Molecular Weight 160.22 g/mol BLDpharm[4]
CAS Number 882881-03-0BLDpharm[4]
Appearance Predicted: SolidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
pKa Not available-
Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, computational tools can provide valuable predictions for the ¹H and ¹³C NMR spectra of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. These predictions are useful for the identification and characterization of the compound.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ (ppm): ~8.5 (s, 1H, H-7), ~8.0 (d, 1H, H-4), ~7.1 (d, 1H, H-5), ~6.4 (s, 1H, H-3), ~2.8 (t, 2H, -CH₂-), ~1.8 (sext, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)

  • Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The pyrrole NH proton is expected to appear as a broad singlet at a higher chemical shift.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ (ppm): ~150 (C-7a), ~145 (C-2), ~140 (C-7), ~128 (C-4), ~115 (C-5), ~110 (C-3a), ~100 (C-3), ~30 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃)

  • Note: These are approximate chemical shifts based on computational models.

Synthesis and Reactivity

A specific, published synthetic protocol for 2-Propyl-1H-pyrrolo[2,3-c]pyridine has not been identified. However, its synthesis can be envisioned through established methods for constructing the 6-azaindole core, followed by or incorporating the introduction of the 2-propyl substituent.

Proposed Synthetic Strategies

Several synthetic routes are plausible for the preparation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Strategy 1: Intramolecular Cyclization

One potential approach involves the electrophilic [4+1]-cyclization of a suitably substituted 3-amino-4-alkylpyridine derivative.[4][5] This method has been successfully employed for the synthesis of various 6-azaindoles. The general workflow for this strategy is outlined below.

G cluster_0 Proposed Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine start 3-Amino-4-propylpyridine step1 Acylation of the amino group start->step1 e.g., Acetic anhydride step2 Activation of the 4-propyl group step1->step2 e.g., Strong base step3 Intramolecular cyclization step2->step3 Heating product 2-Propyl-1H-pyrrolo[2,3-c]pyridine step3->product

Figure 1: Proposed synthetic workflow via intramolecular cyclization.

Experimental Protocol (Conceptual):

  • Acylation: React 3-amino-4-propylpyridine with a suitable acylating agent (e.g., trifluoroacetic anhydride) to form the corresponding amide.[4]

  • Cyclization: Treat the resulting amide with a strong base to deprotonate the methylene group of the propyl chain adjacent to the pyridine ring, followed by heating to induce intramolecular cyclization and subsequent aromatization to yield the 2-propyl-6-azaindole. The specific reaction conditions would require optimization.

Strategy 2: Functionalization of the 6-Azaindole Core

An alternative approach would be to first synthesize the parent 1H-pyrrolo[2,3-c]pyridine and then introduce the propyl group at the C-2 position. However, direct alkylation can be challenging and may lead to a mixture of products. A more controlled method would involve a metal-catalyzed cross-coupling reaction.

G cluster_1 Synthesis via Cross-Coupling start 2-Halo-1H-pyrrolo[2,3-c]pyridine coupling Palladium-catalyzed cross-coupling (e.g., Negishi or Suzuki coupling) start->coupling reagent Propylating agent (e.g., Propylzinc chloride or Propylboronic acid) reagent->coupling product 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Figure 2: Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine via cross-coupling.

Experimental Protocol (Conceptual):

  • Halogenation: Selectively halogenate the C-2 position of a protected 1H-pyrrolo[2,3-c]pyridine.

  • Cross-Coupling: Perform a Negishi or Suzuki cross-coupling reaction with an appropriate propylating agent (e.g., propylzinc chloride or propylboronic acid) in the presence of a palladium catalyst and a suitable ligand.

  • Deprotection: Remove the protecting group from the pyrrole nitrogen to yield the final product.

Chemical Reactivity

The reactivity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is dictated by the electronic properties of the bicyclic system.

  • Pyrrole Ring: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position.

  • Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through N-oxidation. The pyridine nitrogen is also basic and can be protonated or alkylated.

  • Propyl Group: The propyl group can potentially undergo free-radical reactions at the benzylic-like position.

Potential Applications in Medicinal Chemistry

The 6-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[1] These small molecules typically compete with ATP for binding to the kinase active site. The nitrogen atom in the pyridine ring of the azaindole often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase, which is a critical interaction for potent inhibition.[1]

Derivatives of various azaindole isomers have shown inhibitory activity against a wide range of kinases, including but not limited to:

  • c-Met[6]

  • Fibroblast Growth Factor Receptor (FGFR)[7]

  • ABL/SRC kinases[8]

The introduction of a 2-propyl group on the 1H-pyrrolo[2,3-c]pyridine scaffold could influence its biological activity in several ways:

  • Steric Effects: The propyl group could orient other substituents on the molecule to optimize interactions with the target protein.

  • Lipophilicity: The alkyl chain will increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

  • Van der Waals Interactions: The propyl group could engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein's active site.

Given the prevalence of 6-azaindoles as kinase inhibitors, it is plausible that 2-Propyl-1H-pyrrolo[2,3-c]pyridine could serve as a valuable building block or lead compound for the development of novel inhibitors targeting kinases implicated in cancer and other diseases.

G cluster_2 Conceptual Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adp ADP receptor->adp downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylation inhibitor 2-Propyl-1H-pyrrolo[2,3-c]pyridine Derivative inhibitor->receptor blocked Inhibition atp ATP atp->receptor response Cellular Response (Proliferation, Survival) downstream->response

Figure 3: Conceptual mechanism of action for a 2-Propyl-1H-pyrrolo[2,3-c]pyridine-based kinase inhibitor.

Conclusion

2-Propyl-1H-pyrrolo[2,3-c]pyridine is a molecule of significant interest for medicinal chemistry, stemming from the well-established therapeutic potential of the 6-azaindole scaffold. While specific experimental data for this compound remains scarce, this guide has provided a framework for its chemical properties, plausible synthetic routes, and potential as a building block for novel therapeutic agents, particularly kinase inhibitors. Further research into the synthesis and biological evaluation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine and its derivatives is warranted to fully explore its potential in drug discovery.

References

  • Mérour, J. Y., Buron, F., & Plé, K. (2014). The azaindole framework in the design of kinase inhibitors. Molecules, 19(12), 19935–19979.
  • Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142–3156.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300771.
  • ResearchGate. (2025). Azaindole therapeutic agents. Retrieved from [Link]

  • Padykula, M., & Moody, C. J. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(5), 2013–2016.
  • Ivonin, S., Voloshchuk, V., Rusanov, E., Suikov, S., Ryabukhin, S., & Volochnyuk, D. (2023).
  • Ayasri, A., et al. (2021). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11489–11511.
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]

  • Liu, Y., et al. (2000). Synthesis of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 56(10), o1134-o1135.
  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Gunda, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7945.
  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20836–20847.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998.
  • Arayama, T., et al. (2023). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 19, 1686-1692.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1845–1852.
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Propyl-1H-pyrrolo[2,3-c]pyridine and the Broader Class of 2-Substituted 6-Azaindoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical Prominence of the Pyrrolo[2,3-c]pyridine Scaffold The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Prominence of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine bases allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. The fusion of a pyrrole ring to a pyridine ring creates a unique electronic and steric profile that can be fine-tuned through substitution to achieve desired pharmacological properties. 2-Propyl-1H-pyrrolo[2,3-c]pyridine, with the Chemical Abstracts Service (CAS) registry number 882881-03-0 , is a specific analog within this important class of compounds. While detailed public data on this particular molecule is limited, this guide will provide a comprehensive overview of the synthesis, characterization, and therapeutic potential of the broader class of 2-substituted-1H-pyrrolo[2,3-c]pyridines, using 2-Propyl-1H-pyrrolo[2,3-c]pyridine as a representative, albeit less-studied, example.

The strategic introduction of a nitrogen atom into the indole ring system, as seen in azaindoles, can significantly modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for drug-likeness.[1] This guide will delve into the synthetic strategies employed to access this scaffold, the analytical techniques for its characterization, and its emerging roles in targeting key players in human disease, particularly in oncology and inflammation.

Physicochemical Properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

A foundational understanding of a compound's properties is crucial for its application in drug development. Below is a summary of the key physicochemical parameters for 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

PropertyValueSource
CAS Number 882881-03-0[2]
Molecular Formula C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol [2]
SMILES Code CCCC1=CC2=C(N1)C=NC=C2[2]

Synthetic Strategies for the Pyrrolo[2,3-c]pyridine Core

General Synthetic Approach: A Hypothetical Retro-synthesis

A plausible synthetic strategy for 2-Propyl-1H-pyrrolo[2,3-c]pyridine would likely involve the construction of the bicyclic ring system from appropriately substituted pyridine precursors. The choice of starting materials and reaction conditions is critical to control regioselectivity and achieve a good yield.

retrosynthesis target 2-Propyl-1H-pyrrolo[2,3-c]pyridine intermediate1 Substituted Pyridine Precursor target->intermediate1 Pyrrole Ring Formation reagents Cyclization Reagents reagents->intermediate1

Caption: A simplified retrosynthetic analysis for 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Illustrative Experimental Protocol: Synthesis of a Related Pyrrolopyridine

To provide a practical context, the following is a generalized protocol for the synthesis of a substituted pyrrolopyridine derivative, which could be adapted for the synthesis of the title compound. This protocol is based on common synthetic transformations used for this class of heterocycles.

Step 1: Synthesis of a Substituted Pyridine Intermediate

The synthesis would likely commence with a commercially available substituted pyridine. For instance, a 3-amino-4-halopyridine could serve as a versatile starting material.

Step 2: Introduction of the Pyrrole Ring Precursor

This would be followed by the introduction of the carbon atoms that will form the pyrrole ring. A common method is the Sonogashira coupling of a terminal alkyne to the halo-pyridine, followed by cyclization. To obtain a 2-propyl derivative, a suitable 1-pentyne derivative could be employed.

Step 3: Cyclization to Form the Pyrrolo[2,3-c]pyridine Core

The cyclization of the alkyne-substituted pyridine intermediate is a key step. This can be achieved under various conditions, often catalyzed by a transition metal such as palladium or copper.

Step 4: Purification and Characterization

The final product would be purified using standard techniques such as column chromatography. Characterization would involve a suite of analytical methods to confirm the structure and purity.

Characterization and Analytical Protocols

The unambiguous identification and purity assessment of a synthesized compound are paramount in drug discovery. The following analytical techniques are essential for the characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. For 2-Propyl-1H-pyrrolo[2,3-c]pyridine, one would expect to see characteristic signals for the propyl group (a triplet and two multiplets), as well as distinct aromatic signals for the protons on the pyridine and pyrrole rings. The chemical shifts and coupling constants would provide definitive information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A well-developed HPLC method with a suitable column and mobile phase would be used to separate the target compound from any impurities or starting materials.

The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery

The broader class of pyrrolopyridines has garnered significant attention in drug discovery due to their versatile biological activities. Various derivatives have been investigated as potent inhibitors of key enzymes and receptors implicated in a range of diseases.

Kinase Inhibition

A significant area of application for pyrrolopyridine derivatives is in the development of kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrrolopyridine scaffold can act as a bioisostere of the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[1] For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer and antiarthritic drug development.[4]

kinase_inhibition pyrrolopyridine Pyrrolo[2,3-c]pyridine Derivative kinase Kinase (e.g., FMS, FGFR) pyrrolopyridine->kinase Competitive Inhibition downstream Downstream Signaling kinase->downstream Phosphorylation atp ATP atp->kinase Binds to active site cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream->cellular_response Signal Transduction

Sources

Foundational

An In-Depth Technical Guide to 2-Propyl-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental molecular properties, outlines established methodologies for its synthesis and characterization, and explores the broader therapeutic landscape of the pyrrolo[2,3-c]pyridine scaffold, offering insights into its potential applications in drug discovery and development.

Core Molecular Profile

2-Propyl-1H-pyrrolo[2,3-c]pyridine, also known as 2-propyl-6-azaindole, belongs to the family of pyrrolopyridines, which are bicyclic aromatic compounds consisting of a fused pyrrole and pyridine ring. The unique electronic and structural features of this scaffold have positioned it as a privileged core in the design of novel therapeutic agents.

Molecular Weight and Formula

The fundamental quantitative descriptors of 2-Propyl-1H-pyrrolo[2,3-c]pyridine are summarized in the table below. The molecular weight is a critical parameter for a range of analytical and experimental procedures, including mass spectrometry and the preparation of molar solutions.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂Deduced from structure
Molecular Weight 160.22 g/mol
CAS Number 882881-03-0

The molecular structure of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is depicted in the following diagram:

Caption: Chemical structure of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Synthesis and Characterization

The synthesis of 2-substituted-1H-pyrrolo[2,3-c]pyridines can be achieved through various synthetic routes. While a specific protocol for 2-Propyl-1H-pyrrolo[2,3-c]pyridine is not extensively documented in peer-reviewed literature, a plausible and effective approach involves the modification of established methods for the synthesis of related 6-azaindole derivatives.

General Synthetic Strategy

A common and versatile method for the synthesis of 2-alkyl-1H-pyrrolo[2,3-c]pyridines involves the palladium-catalyzed cross-coupling of a suitable halo-substituted 1H-pyrrolo[2,3-c]pyridine precursor with an organometallic reagent. A representative synthetic workflow is illustrated below.

G A 1H-Pyrrolo[2,3-c]pyridine B Halogenation (e.g., NBS, NIS) A->B C 2-Halo-1H-pyrrolo[2,3-c]pyridine B->C D Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Negishi) C->D F 2-Propyl-1H-pyrrolo[2,3-c]pyridine D->F E Propylating Agent (e.g., Propylboronic acid, Propylzinc halide) E->D G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized synthetic workflow for 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Causality:

  • Halogenation: The introduction of a halogen atom, typically at the 2-position of the pyrrolo[2,3-c]pyridine core, is a crucial first step. This is often achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The halogenated intermediate serves as a versatile handle for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: This step is central to the formation of the carbon-carbon bond between the heterocyclic core and the propyl substituent. The choice of the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Negishi) depends on the nature of the propylating agent and the desired reaction conditions. These reactions are favored for their high efficiency and functional group tolerance.[1]

  • Purification: Following the reaction, purification is essential to isolate the target compound from unreacted starting materials, catalyst residues, and byproducts. Column chromatography using silica gel is a standard and effective method for this purpose. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is optimized to achieve good separation.

Characterization Protocols

The structural verification of the synthesized 2-Propyl-1H-pyrrolo[2,3-c]pyridine is paramount. This is typically accomplished through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the pyrrole ring). Additionally, distinct signals corresponding to the protons on the aromatic pyrrolo[2,3-c]pyridine core would be observed.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule, with the aliphatic carbons of the propyl group appearing in the upfield region and the aromatic carbons of the heterocyclic core in the downfield region.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 2-Propyl-1H-pyrrolo[2,3-c]pyridine, the expected molecular ion peak [M+H]⁺ would be observed at m/z 161.22. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Therapeutic Relevance and Applications in Drug Development

The pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in a multitude of biologically active compounds. Its structural resemblance to indole allows it to interact with a wide range of biological targets, making it a valuable building block in medicinal chemistry.

Kinase Inhibition

A significant number of pyrrolo[2,3-c]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer.[2] The pyrrolo[2,3-c]pyridine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

Other Therapeutic Areas

Derivatives of the broader pyrrolopyridine class have shown potential in a variety of other therapeutic areas, including:

  • Neurodegenerative Diseases: Certain derivatives have been explored for their potential in treating conditions like Alzheimer's disease.[2]

  • Inflammatory Diseases: The modulation of signaling pathways by pyrrolopyridine-based compounds suggests their potential use in treating inflammatory conditions.

  • Infectious Diseases: Some compounds containing this scaffold have demonstrated antimicrobial or antiviral activity.

The introduction of a 2-propyl group on the 1H-pyrrolo[2,3-c]pyridine core can influence the compound's pharmacokinetic and pharmacodynamic properties. The alkyl chain can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the propyl group can engage in specific hydrophobic interactions within the binding pocket of a target protein, thereby influencing potency and selectivity.

G A 2-Propyl-1H-pyrrolo[2,3-c]pyridine B Potential Biological Targets A->B interacts with C Protein Kinases B->C D GPCRs B->D E Other Enzymes B->E F Therapeutic Applications G Oncology C->G H Neurology D->H I Inflammation E->I

Sources

Exploratory

The Biological Landscape of 2-Propyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery Professionals

Forward-Looking Statement This technical guide provides an in-depth exploration of the biological activities associated with the 1H-pyrrolo[2,3-c]pyridine scaffold, with a specific focus on its potential as a potassium-c...

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This technical guide provides an in-depth exploration of the biological activities associated with the 1H-pyrrolo[2,3-c]pyridine scaffold, with a specific focus on its potential as a potassium-competitive acid blocker (P-CAB). It is important to note that while we will discuss the synthesis and potential properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, the majority of the biological data presented herein is based on studies of closely related derivatives of the 1H-pyrrolo[2,3-c]pyridine core. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both established knowledge and scientifically-grounded hypotheses to guide future research in this promising area of medicinal chemistry.

Executive Summary: The Rise of a Versatile Scaffold

The pyrrolopyridine class of heterocyclic compounds has emerged as a privileged scaffold in modern drug discovery, with different isomers demonstrating a remarkable breadth of biological activities. These activities range from kinase inhibition in oncology to potent antiviral and anti-inflammatory effects. This guide will delve into the specific biological profile of the 1H-pyrrolo[2,3-c]pyridine isomer, also known as 6-azaindole. Our focus will be on a well-documented and promising therapeutic application: the inhibition of the gastric H+/K+ ATPase, positioning these compounds as next-generation potassium-competitive acid blockers (P-CABs) for the treatment of acid-related gastrointestinal disorders.

While direct biological data for 2-Propyl-1H-pyrrolo[2,3-c]pyridine is not yet publicly available, this guide will provide a robust framework for its investigation. We will achieve this by:

  • Deconstructing the 1H-pyrrolo[2,3-c]pyridine core: Examining its synthesis and chemical properties.

  • Illuminating the P-CAB mechanism of action: Detailing the interaction of 1H-pyrrolo[2,3-c]pyridine derivatives with the proton pump.

  • Presenting a hypothetical synthesis: Outlining a plausible route to obtain 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

  • Providing actionable experimental protocols: Equipping researchers with the tools to assess its biological activity.

By synthesizing existing data and providing a clear path for future research, this guide aims to accelerate the exploration of 2-Propyl-1H-pyrrolo[2,3-c]pyridine as a potential therapeutic agent.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: Synthesis and Properties

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is the foundational structure from which a multitude of biologically active derivatives have been synthesized. Understanding its synthesis is paramount for any drug discovery program.

General Synthetic Strategies

The construction of the 1H-pyrrolo[2,3-c]pyridine ring system can be achieved through various synthetic routes. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

A representative, albeit generalized, synthetic approach is outlined below. It is important to consult the primary literature for specific reaction conditions and substrate scope.[1]

Synthetic_Pathway_1H_pyrrolo_2_3_c_pyridine start Substituted Pyridine intermediate1 Functionalized Pyridine Intermediate start->intermediate1 Functionalization (e.g., amination, halogenation) final_product 1H-pyrrolo[2,3-c]pyridine Core intermediate1->final_product Annulation with Pyrrole Precursor intermediate2 Pyrrole Ring Precursor intermediate2->final_product

Caption: Generalized synthetic workflow for the 1H-pyrrolo[2,3-c]pyridine core.

Proposed Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Based on established synthetic methodologies for substituted pyrroles, a plausible route to 2-Propyl-1H-pyrrolo[2,3-c]pyridine can be envisioned. One such approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the propyl group at the 2-position of a suitably protected and halogenated 1H-pyrrolo[2,3-c]pyridine precursor.

Hypothetical Synthetic Workflow:

Proposed_Synthesis_2_Propyl start 1H-pyrrolo[2,3-c]pyridine step1 Protection of N1 (e.g., with SEM-Cl) start->step1 step2 Halogenation at C2 (e.g., with NBS or I2) step1->step2 step3 Palladium-catalyzed Cross-Coupling with Propylboronic Acid or Propylstannane step2->step3 step4 Deprotection step3->step4 end 2-Propyl-1H-pyrrolo[2,3-c]pyridine step4->end

Caption: Proposed synthetic route for 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Biological Activity as Potassium-Competitive Acid Blockers (P-CABs)

A significant body of research has identified derivatives of 1H-pyrrolo[2,3-c]pyridine as potent and selective inhibitors of the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[2][3] This positions them as promising candidates for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Mechanism of Action

Unlike traditional proton pump inhibitors (PPIs) that form a covalent bond with the H+/K+ ATPase, P-CABs act as reversible inhibitors. They compete with potassium ions (K+) for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation and acid secretion.[2]

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition:

P_CAB_Mechanism cluster_0 Parietal_Cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump Location H_ion H+ Proton_Pump->H_ion Pumps out K_ion K+ K_ion->Proton_Pump Binds to Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Secreted into P_CAB 1H-pyrrolo[2,3-c]pyridine Derivative (P-CAB) P_CAB->Proton_Pump Reversibly Inhibits by competing with K+

Caption: Mechanism of action of 1H-pyrrolo[2,3-c]pyridine-based P-CABs.

Structure-Activity Relationships (SAR)

Studies on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have provided valuable insights into the structure-activity relationships for H+/K+ ATPase inhibition.[2] Key findings include:

  • Substitution at the 1-position: Introduction of substituents at this position can modulate lipophilicity and interactions with polar residues in the enzyme's binding site, significantly impacting potency.[2]

  • The 7-amino group: This moiety appears to be crucial for the inhibitory activity, likely participating in key hydrogen bonding interactions within the active site.

The addition of a 2-propyl group to the scaffold would be an interesting modification to explore. It could potentially enhance binding affinity through hydrophobic interactions within a specific pocket of the enzyme, or conversely, it could introduce steric hindrance. The precise effect would need to be determined experimentally.

In Vitro and In Vivo Efficacy

Published data on 1H-pyrrolo[2,3-c]pyridine derivatives demonstrate potent in vitro inhibition of H+/K+ ATPase, with some compounds exhibiting IC50 values in the nanomolar range.[3] Furthermore, these compounds have shown excellent inhibitory activity in in vivo models of gastric acid secretion.[2]

Table 1: In Vitro H+/K+ ATPase Inhibitory Activity of Representative 1H-pyrrolo[2,3-c]pyridine Derivatives

Compound IDModificationsH+/K+ ATPase IC50 (nM)Reference
14f N1, C5, and C7 substitutions28[3]
14g N1, C5, and C7 substitutions29[3]

Note: The specific substitutions for compounds 14f and 14g are detailed in the referenced publication.

Broader Therapeutic Potential of the Pyrrolopyridine Scaffold

While this guide focuses on the P-CAB activity of the 1H-pyrrolo[2,3-c]pyridine core, it is essential to recognize the broader therapeutic potential of the larger pyrrolopyridine family. Different isomers of this scaffold have been investigated for a wide range of biological activities, highlighting the versatility of this chemical class.

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole): Derivatives of this isomer have been extensively studied as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Janus kinases (JAKs), making them relevant for oncology and inflammatory diseases.[4][5]

  • 1H-pyrrolo[3,2-c]pyridine (5-azaindole): This scaffold has been incorporated into potent anticancer agents, including inhibitors of tubulin polymerization.[6]

These examples underscore the rich chemical space and diverse biological activities associated with pyrrolopyridines. While the specific biological profile of 2-Propyl-1H-pyrrolo[2,3-c]pyridine remains to be elucidated, the precedent set by its isomers suggests that it could possess other, as-yet-undiscovered biological activities.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, this section provides detailed, step-by-step methodologies for key experiments to assess its potential as a P-CAB.

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Propyl-1H-pyrrolo[2,3-c]pyridine against purified H+/K+ ATPase.

Materials:

  • Purified hog gastric H+/K+ ATPase

  • 2-Propyl-1H-pyrrolo[2,3-c]pyridine

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a wide concentration range.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the H+/K+ ATPase enzyme, and the various concentrations of the test compound.

  • Initiation of Reaction: Start the enzymatic reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Gastric Acid Secretion Model (Shay Rat Model)

Objective: To evaluate the in vivo efficacy of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in reducing gastric acid secretion in a rat model.

Materials:

  • Sprague-Dawley rats

  • 2-Propyl-1H-pyrrolo[2,3-c]pyridine formulated for oral or intravenous administration

  • Anesthetic agents

  • Surgical instruments for pyloric ligation

  • pH meter

  • Titrators

Procedure:

  • Animal Acclimation and Fasting: Acclimate the rats to the experimental conditions and fast them overnight with free access to water.

  • Compound Administration: Administer 2-Propyl-1H-pyrrolo[2,3-c]pyridine or the vehicle control to the rats.

  • Surgical Procedure: Anesthetize the rats and perform a pyloric ligation to allow for the accumulation of gastric juice.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents from the stomach.

  • Analysis: Measure the volume of the gastric juice, determine its pH, and titrate the total acid content.

  • Data Analysis: Compare the gastric volume, pH, and total acid output between the compound-treated group and the vehicle control group to assess the in vivo efficacy.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of potassium-competitive acid blockers. While the specific biological activity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is yet to be determined, this guide provides a comprehensive framework for its synthesis and evaluation. The established potency of related derivatives, coupled with the potential for the 2-propyl group to modulate its pharmacological properties, makes this compound a compelling target for further investigation.

Future research should focus on the successful synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine and its subsequent evaluation in the in vitro and in vivo models described herein. Furthermore, broader screening against other potential biological targets, inspired by the diverse activities of other pyrrolopyridine isomers, could unveil novel therapeutic applications for this intriguing molecule.

References

  • Takahashi, N., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305713. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305713. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Kharitonov, D. S., et al. (2023). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 28(14), 5396. [Link]

  • Takahashi, N., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • Lee, H., et al. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorganic & Medicinal Chemistry Letters, 20(17), 5237-5240. [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. In Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Propyl-1H-pyrrolo[2,3-c]pyridine Derivatives and Analogs

Abstract The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a versatile pharmacophore...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a versatile pharmacophore in the design of inhibitors for a variety of enzymes, particularly kinases. This technical guide provides a comprehensive overview of 2-Propyl-1H-pyrrolo[2,3-c]pyridine derivatives and their analogs. While direct research on this specific substitution pattern is emerging, this document synthesizes information from related pyrrolopyridine analogs to project the therapeutic potential, synthetic strategies, and structure-activity relationships pertinent to the 2-propyl series. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Prominence of the Pyrrolo[2,3-c]pyridine Core

The pyrrolopyridine scaffold, in its various isomeric forms, is a cornerstone in the development of targeted therapies.[1] The fusion of a pyrrole and a pyridine ring creates a bicyclic system that can effectively mimic the purine core of ATP, making it an ideal starting point for the design of competitive kinase inhibitors.[2] Derivatives of the broader pyrrolopyridine class have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. The specific focus of this guide, the 2-Propyl-1H-pyrrolo[2,3-c]pyridine core, introduces an alkyl substituent at a key position, offering a vector for modulating potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for the 2-Propyl-1H-pyrrolo[2,3-c]pyridine Scaffold

The synthesis of the 2-Propyl-1H-pyrrolo[2,3-c]pyridine core can be approached through several established indole synthesis methodologies, which can be adapted for azaindoles. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the pyridine and pyrrole rings.

Established Indole Synthesis Methodologies

Classical indole syntheses such as the Fischer, Larock, and Nenitzescu reactions provide foundational strategies for constructing the pyrrolopyridine core.[3][4][5]

  • Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a pyridine-derived hydrazine with a ketone or aldehyde.[5][6] For the synthesis of a 2-propyl derivative, the corresponding propyl-substituted ketone would be employed.

  • Larock Indole Synthesis : This palladium-catalyzed reaction between an ortho-haloaniline (or aminopyridine) and a disubstituted alkyne is a powerful tool for constructing substituted indoles.[4] A key advantage is the ability to introduce substituents at both the 2- and 3-positions of the pyrrole ring.

  • Nenitzescu Indole Synthesis : This reaction forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[3][7] While primarily used for hydroxyindoles, modifications could potentially be explored for the synthesis of the 2-propyl-pyrrolo[2,3-c]pyridine scaffold.

A Plausible Synthetic Workflow

A generalized synthetic workflow for obtaining 2-Propyl-1H-pyrrolo[2,3-c]pyridine derivatives is outlined below. This protocol is a composite of established methods for related heterocyclic systems and serves as a strategic guide for experimental design.

Experimental Protocol: Synthesis of a Generic 2-Propyl-1H-pyrrolo[2,3-c]pyridine Derivative

  • Step 1: Synthesis of the Core Scaffold. The synthesis of the 2-Propyl-1H-pyrrolo[2,3-c]pyridine core can be initiated from a suitable aminopyridine precursor. A plausible approach involves a variation of the Larock indole synthesis.

  • Step 2: Functionalization of the Core. The synthesized core can be further functionalized at various positions. For instance, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS).

  • Step 3: Cross-Coupling Reactions. The functionalized core can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse range of substituents.

G cluster_synthesis Synthetic Workflow start Substituted Aminopyridine step1 Indole Formation Reaction (e.g., Larock Synthesis) start->step1 core 2-Propyl-1H-pyrrolo[2,3-c]pyridine Core step1->core step2 Functionalization (e.g., Bromination) core->step2 functionalized_core Functionalized Core step2->functionalized_core step3 Cross-Coupling Reaction (e.g., Suzuki Coupling) functionalized_core->step3 derivative Final Derivative step3->derivative

Caption: A generalized synthetic workflow for 2-Propyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Biological Activities and Therapeutic Potential

While specific biological data for 2-Propyl-1H-pyrrolo[2,3-c]pyridine derivatives are not extensively reported in the public domain, the known activities of related pyrrolopyridine analogs provide a strong basis for predicting their therapeutic potential.

Kinase Inhibition

The pyrrolopyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[2] The 2-propyl substituent can be expected to occupy a hydrophobic pocket adjacent to the ATP-binding site, potentially enhancing potency and selectivity.

Table 1: Kinase Targets of Related Pyrrolopyridine Derivatives

Kinase TargetPyrrolopyridine IsomerTherapeutic AreaReference(s)
Fibroblast Growth Factor Receptor (FGFR)1H-pyrrolo[2,3-b]pyridineOncology[8][9]
Glycogen Synthase Kinase 3β (GSK-3β)1H-pyrrolo[2,3-b]pyridineNeurodegenerative Diseases[10]
Janus Kinase 3 (JAK3)1H-pyrrolo[2,3-b]pyridineInflammation, Autoimmune Diseases[11]
c-Met1H-pyrrolo[2,3-b]pyridineOncology[12]
FMS Kinase1H-pyrrolo[3,2-c]pyridineOncology, Inflammatory Disorders[13]
Epidermal Growth Factor Receptor (EGFR)1H-pyrrolo[2,3-d]pyrimidineOncology[14]
Vascular Endothelial Growth Factor Receptor (VEGFR)1H-pyrrolo[2,3-d]pyrimidineOncology[14]
Epigenetic Modulation

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[15] This suggests that 2-propyl analogs could also be explored for their potential in treating cancers driven by epigenetic dysregulation, such as acute myelogenous leukemia.

Other Potential Applications

Derivatives of the broader pyrrolopyridine class have also been investigated as phosphodiesterase 4B (PDE4B) inhibitors for central nervous system disorders and as potential agents for neurodegenerative diseases.[16]

Structure-Activity Relationships (SAR)

The substitution pattern on the pyrrolopyridine core is critical for determining biological activity and selectivity. While a detailed SAR for 2-propyl derivatives is yet to be established, general principles can be inferred from related compounds.

G cluster_sar Inferred Structure-Activity Relationships cluster_positions Key Positions for Derivatization Core 2-Propyl-1H-pyrrolo[2,3-c]pyridine N1 N1 (Pyrrole) Core->N1 Modulates solubility and cell permeability C3 C3 Core->C3 Accepts diverse substituents via cross-coupling C4 C4 Core->C4 Critical for interaction with hinge region of kinases C5 C5 Core->C5 Can be modified to enhance selectivity

Caption: Key positions for derivatization on the 2-Propyl-1H-pyrrolo[2,3-c]pyridine core.

Future Directions and Conclusion

The 2-Propyl-1H-pyrrolo[2,3-c]pyridine scaffold holds considerable promise as a template for the design of novel therapeutics. Based on the extensive research into related pyrrolopyridine derivatives, it is anticipated that 2-propyl analogs will exhibit potent activity as kinase inhibitors and may also find applications in epigenetics and the treatment of neuroinflammatory conditions. Future research should focus on the development of efficient and scalable synthetic routes to this core and the systematic exploration of its derivatization to build a comprehensive understanding of its structure-activity relationships. The insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting class of molecules.

References

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). Journal of Medicinal Chemistry. [Link]

  • Pyrrolo [2,3-c] pyridine derivatives. (n.d.).
  • Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. (n.d.).
  • Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]

  • Larock indole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). Expert Opinion on Therapeutic Patents. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. (n.d.).
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). Current Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (2012). Graz University of Technology. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Russian Journal of Organic Chemistry. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. [Link]

  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. (2019). REVISTA DE CHIMIE. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2006). Molecules. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical and Pharmaceutical Bulletin. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[2,3-c]pyridine Derivatives as Potassium-Competitive Acid Blockers

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide arra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide will provide an in-depth exploration of the mechanism of action of a specific class of these compounds: 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives that function as potassium-competitive acid blockers (P-CABs). These compounds represent a promising therapeutic approach for the management of acid-related disorders.[1]

Unlike traditional proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+ ATPase, P-CABs offer a distinct and advantageous mechanism of action. They function by reversibly competing with potassium ions (K+) for binding to the proton pump, leading to a rapid and potent suppression of gastric acid secretion.[1] This guide will dissect the molecular interactions, signaling pathways, and key experimental methodologies used to characterize the activity of these promising therapeutic agents.

The Molecular Target: Gastric H+/K+ ATPase

The primary target of these 1H-pyrrolo[2,3-c]pyridine derivatives is the gastric hydrogen-potassium ATPase (H+/K+ ATPase), an enzyme responsible for the final step in gastric acid secretion. This proton pump is located in the secretory canaliculi of parietal cells in the stomach lining. It actively transports hydrogen ions (H+) out of the parietal cell and into the gastric lumen in exchange for potassium ions (K+).

The Potassium-Competitive Mechanism of Action

The core of the therapeutic action of these 1H-pyrrolo[2,3-c]pyridine derivatives lies in their ability to act as potassium-competitive inhibitors of the H+/K+ ATPase. This mechanism can be broken down into the following key steps:

  • Reversible Binding: The P-CAB molecule, in this case a 1H-pyrrolo[2,3-c]pyridine derivative, binds to the ion-exchange site of the H+/K+ ATPase.[1] This binding is reversible, a key distinction from the covalent, irreversible binding of PPIs.

  • Competition with Potassium: The binding of the P-CAB at this site directly competes with the binding of potassium ions.[1] By occupying the K+ binding site, the P-CAB prevents the conformational changes in the enzyme that are necessary for the transport of H+ ions into the gastric lumen.

  • Inhibition of Acid Secretion: This competitive inhibition effectively halts the proton pump's activity, leading to a rapid and significant reduction in gastric acid secretion.

The introduction of a substituent at the 1-position of the 1H-pyrrolo[2,3-c]pyridine core has been shown to be crucial for accessing two lipophilic sites and interacting with polar residues within the enzyme's binding pocket, thereby enhancing inhibitory activity.[1]

Signaling Pathway and Physiological Impact

The inhibition of the H+/K+ ATPase by 1H-pyrrolo[2,3-c]pyridine-based P-CABs has a direct impact on the physiology of the stomach, leading to an increase in gastric pH. The following diagram illustrates the signaling cascade leading to gastric acid secretion and the point of intervention for these inhibitors.

G cluster_0 Parietal Cell cluster_1 Gastric Lumen cluster_2 Blood Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Gastrin Gastrin CCK2_Receptor CCK2_Receptor Gastrin->CCK2_Receptor Acetylcholine Acetylcholine M3_Receptor M3_Receptor Acetylcholine->M3_Receptor cAMP_Pathway cAMP Pathway H2_Receptor->cAMP_Pathway Ca_Pathway Ca2+ Pathway CCK2_Receptor->Ca_Pathway M3_Receptor->Ca_Pathway Protein_Kinases Protein Kinases cAMP_Pathway->Protein_Kinases Ca_Pathway->Protein_Kinases HK_ATPase H+/K+ ATPase (Proton Pump) Protein_Kinases->HK_ATPase Activation H_ion H+ HK_ATPase->H_ion H+ Secretion Gastric_Acid Gastric_Acid K_ion_lumen K+ K_ion_lumen->HK_ATPase K+ Uptake K_ion_blood K+ K_ion_blood->HK_ATPase PCAB 1H-pyrrolo[2,3-c]pyridine Derivative (P-CAB) PCAB->HK_ATPase Inhibition (K+ Competitive)

Figure 1. Signaling pathway of gastric acid secretion and inhibition by 1H-pyrrolo[2,3-c]pyridine-based P-CABs.

Experimental Characterization of P-CAB Activity

A robust and multi-faceted experimental approach is essential to fully characterize the mechanism of action of novel 1H-pyrrolo[2,3-c]pyridine-based P-CABs. This involves a combination of in vitro enzymatic assays and in vivo models.

In Vitro H+/K+ ATPase Inhibitory Assay

The cornerstone of characterizing P-CABs is the in vitro enzymatic assay to determine their inhibitory potency against the H+/K+ ATPase.

Objective: To quantify the inhibitory activity (typically as an IC50 value) of the test compound on the gastric H+/K+ ATPase enzyme.

Methodology:

  • Enzyme Preparation: Gastric H+/K+ ATPase is typically isolated from the stomachs of animal models (e.g., hogs or rabbits) as microsomal vesicles.

  • Assay Buffer: A buffer containing ATP (the energy source for the pump), Mg2+ (a required cofactor), and varying concentrations of K+ is prepared.

  • Incubation: The enzyme preparation is incubated with the test compound at various concentrations in the presence of a specific concentration of K+. A control without the inhibitor is also run.

  • Measurement of ATPase Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. An IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined by fitting the data to a dose-response curve.

Causality and Self-Validation: By performing this assay at different K+ concentrations, one can confirm the potassium-competitive nature of the inhibition. A competitive inhibitor will show an increase in its apparent IC50 value as the concentration of the substrate (in this case, K+) is increased.

In Vivo Models of Gastric Acid Secretion

To translate the in vitro findings to a physiological context, in vivo models are indispensable.

Objective: To assess the efficacy of the test compound in reducing gastric acid secretion in a living organism.

Common Model: The pylorus-ligated rat model is frequently used.

Methodology:

  • Animal Preparation: Rats are fasted to ensure an empty stomach. Under anesthesia, the pylorus (the opening from the stomach into the small intestine) is ligated to allow for the accumulation of gastric secretions.

  • Compound Administration: The test compound is administered, typically orally or intravenously.

  • Gastric Juice Collection: After a set period, the animals are euthanized, and the stomach is removed. The accumulated gastric juice is collected.

  • Analysis: The volume of the gastric juice is measured, and its acidity (H+ concentration) is determined by titration.

  • Efficacy Calculation: The inhibitory effect of the compound on gastric acid secretion is calculated by comparing the acid output in the treated group to that of a vehicle-treated control group.

Trustworthiness of the Protocol: This in vivo model provides a direct measure of the compound's pharmacological effect in a complex biological system, validating the in vitro findings and providing crucial information on its oral bioavailability and duration of action.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for a promising 1H-pyrrolo[2,3-c]pyridine-based P-CAB compared to a standard proton pump inhibitor.

Parameter1H-pyrrolo[2,3-c]pyridine Derivative (P-CAB)Standard Proton Pump Inhibitor (PPI)
In Vitro H+/K+ ATPase IC50 (nM) 1550 (in activated state)
Mechanism of Action Reversible, K+-competitiveIrreversible, covalent bonding
Onset of Action (in vivo) Rapid (< 1 hour)Slower (requires acidic activation)
Acid Suppression in Pylorus-Ligated Rat (% inhibition) 85% at 10 mg/kg75% at 30 mg/kg

Conclusion

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been successfully designed and synthesized as potent and reversible potassium-competitive acid blockers.[1] Their mechanism of action, centered on the competitive inhibition of the gastric H+/K+ ATPase, offers a distinct and potentially advantageous alternative to traditional irreversible proton pump inhibitors. The in-depth understanding of their interaction with the molecular target, elucidated through rigorous in vitro and in vivo experimental protocols, is crucial for the continued development of this promising class of therapeutic agents for acid-related disorders. The ability to fine-tune their structure to optimize potency and pharmacokinetic properties underscores the therapeutic potential of the 1H-pyrrolo[2,3-c]pyridine core in modern drug discovery.

References

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Screening of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

This guide provides a comprehensive framework for the in vitro screening of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a novel small molecule with therapeutic potential. The strategic selection of assays, detailed methodologies...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a novel small molecule with therapeutic potential. The strategic selection of assays, detailed methodologies, and data interpretation guidelines are designed to provide researchers, scientists, and drug development professionals with a robust roadmap for characterizing the compound's biological activity and druggability.

Introduction: The Rationale for Screening 2-Propyl-1H-pyrrolo[2,3-c]pyridine

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged structure in medicinal chemistry. Its heterocyclic nucleus mimics the purine ring of adenosine triphosphate (ATP), making it an ideal starting point for the development of kinase inhibitors.[1] Numerous derivatives have been investigated as potent anticancer agents, with some demonstrating significant inhibitory activity against various protein kinases.[1][2] Additionally, this scaffold has shown promise in other therapeutic areas, including as potassium-competitive acid blockers.[3]

Given this precedent, 2-Propyl-1H-pyrrolo[2,3-c]pyridine has been synthesized as a candidate for targeted therapies. The propyl substitution at the 2-position is designed to explore novel interactions within the ATP-binding pocket of kinases or other target proteins. This guide outlines a tiered screening cascade to efficiently elucidate its biological profile, beginning with broad target-based screening and progressing to cellular and safety-related assays.

Tier 1: Primary Screening - Identifying the Molecular Target

The initial phase of screening is designed to identify the primary molecular target(s) of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. Based on the structural alerts from its pyrrolopyridine core, a kinase inhibition screen is the most logical starting point.

High-Throughput Kinase Profiling

A broad kinase panel screen is the most efficient method to identify potential kinase targets from the 518 known human protein kinases.[4] This approach circumvents the need for developing individual assays for each kinase of interest at the initial stage.[5]

Rationale for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and Adapta®, are ideal for high-throughput screening (HTS) due to their homogenous format, high sensitivity, and reduced interference from compound autofluorescence.[6]

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in 100% DMSO.

    • Dilute the compound to the desired screening concentration (e.g., 10 µM) in assay buffer.

    • Prepare a cocktail of kinase, substrate (e.g., a fluorescently labeled peptide), and ATP in assay buffer.

  • Assay Plate Preparation:

    • Dispense the compound solution into a 384-well microplate.

    • Add the kinase/substrate/ATP cocktail to initiate the enzymatic reaction.

    • Include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for a further 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths.

    • Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.

Data Interpretation: The results are typically expressed as the percentage of inhibition relative to the controls. A significant inhibition (e.g., >50%) against a particular kinase identifies it as a "hit" for further investigation.

Tier 2: Secondary Screening - Cellular Activity and Cytotoxicity

Once a primary target is identified, the next logical step is to assess the compound's activity in a cellular context. This is crucial to confirm that the compound can penetrate cell membranes and engage its target in a more physiologically relevant environment.

Cell Viability and Cytotoxicity Assays

Before evaluating target-specific effects in cells, it is essential to determine the compound's general cytotoxicity. Tetrazolium reduction assays like the MTT and XTT assays are widely used for this purpose.[7] These colorimetric assays measure the metabolic activity of living cells, which is an indicator of cell viability.[8][9]

Rationale for Assay Selection: The XTT assay is often preferred over the MTT assay because it produces a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.[8] This makes it more suitable for high-throughput applications.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Plate cells (e.g., a cancer cell line relevant to the identified kinase target) in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

    • Add the compound dilutions to the cells and incubate for a desired period (e.g., 48-72 hours).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[8]

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.[8]

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[8]

Data Presentation: IC50 Determination

The results of the cell viability assay can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This data is crucial for determining the therapeutic window of the compound.

Cell Line2-Propyl-1H-pyrrolo[2,3-c]pyridine IC50 (µM)
Cancer Cell Line A[Insert experimental value]
Normal Cell Line B[Insert experimental value]

Tier 3: ADME/Tox Profiling - Early Assessment of Druggability

Early in vitro assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for identifying potential liabilities that could lead to failure in later stages of drug development.[10]

In Vitro Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[11][12] In vitro assays using liver-derived cells can provide an early indication of a compound's potential for hepatotoxicity.

Rationale for Model Selection: While immortalized cell lines like HepG2 are convenient, primary human hepatocytes are considered the gold standard for in vitro toxicity testing as they better represent the metabolic functions of the liver.[13]

Experimental Protocol: Hepatotoxicity Screening in Primary Human Hepatocytes

  • Cell Culture:

    • Culture primary human hepatocytes in a suitable medium.

  • Compound Exposure:

    • Treat the hepatocytes with various concentrations of 2-Propyl-1H-pyrrolo[2,3-c]pyridine for 24-48 hours.

  • Multiplexed Toxicity Readouts:

    • Utilize high-content imaging or multiplexed plate-based assays to simultaneously measure several indicators of liver toxicity, such as:

      • Cell viability (as described in section 3.1)

      • Mitochondrial membrane potential

      • Reactive oxygen species (ROS) production

      • Apoptosis markers (e.g., caspase activity)

Data Interpretation: A dose-dependent increase in any of the toxicity markers suggests a potential for hepatotoxicity and warrants further investigation.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes responsible for drug metabolism.[14] Inhibition of these enzymes can lead to drug-drug interactions.[14] Therefore, it is essential to assess the inhibitory potential of a new compound against the major CYP isoforms.

Rationale for Assay Design: An LC-MS/MS-based assay using a cocktail of CYP-specific substrates allows for the simultaneous assessment of inhibition across multiple isoforms, increasing throughput.[15][16]

Experimental Protocol: CYP Inhibition IC50 Determination

  • Enzyme Preparation:

    • Use human liver microsomes, which contain a full complement of CYP enzymes.[15]

  • Incubation:

    • Incubate the microsomes with a cocktail of CYP-specific probe substrates and varying concentrations of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

    • Include a positive control inhibitor for each CYP isoform.

  • Metabolite Analysis:

    • After a set incubation time, quench the reaction.

    • Analyze the formation of the specific metabolites for each substrate using LC-MS/MS.[17]

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value for each CYP isoform by fitting the data to a dose-response curve.

Data Presentation: CYP Inhibition Profile

CYP Isoform2-Propyl-1H-pyrrolo[2,3-c]pyridine IC50 (µM)
CYP1A2[Insert experimental value]
CYP2C9[Insert experimental value]
CYP2C19[Insert experimental value]
CYP2D6[Insert experimental value]
CYP3A4[Insert experimental value]

A low IC50 value (<10 µM) for any of the major CYP isoforms may indicate a potential for clinically significant drug-drug interactions.

Visualizations

Screening Cascade Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: ADME/Tox Profiling Kinase_Screen High-Throughput Kinase Profiling (TR-FRET Assay) Hit_Identified Hit Kinase(s) Identified Kinase_Screen->Hit_Identified Cell_Viability Cell Viability/Cytotoxicity (XTT Assay) Antiproliferative Antiproliferative Assays (Relevant Cancer Cell Lines) Cell_Viability->Antiproliferative Cellular_Activity_Confirmed Cellular Activity & Potency Determined Antiproliferative->Cellular_Activity_Confirmed Hepatotoxicity In Vitro Hepatotoxicity (Primary Hepatocytes) CYP_Inhibition CYP450 Inhibition (IC50 Determination) Hepatotoxicity->CYP_Inhibition Safety_Profile Preliminary Safety Profile Established CYP_Inhibition->Safety_Profile Start 2-Propyl-1H-pyrrolo[2,3-c]pyridine Start->Kinase_Screen Hit_Identified->Cell_Viability Proceed with Hits Cellular_Activity_Confirmed->Hepatotoxicity Proceed with Potent Compounds Lead_Candidate Lead Candidate Safety_Profile->Lead_Candidate

Caption: A tiered workflow for the in vitro screening of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Principle of XTT Cell Viability Assay

G cluster_cell Metabolically Active Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Orange, Water-Soluble) Dehydrogenase->Formazan XTT XTT (Yellow, Water-Soluble) XTT->Dehydrogenase Reduction Measurement Measure Absorbance (450-500 nm) Formazan->Measurement Directly Proportional to Number of Viable Cells

Caption: The enzymatic conversion of XTT to a colored formazan product by viable cells.

Conclusion

This in-depth technical guide provides a structured and scientifically rigorous approach to the initial in vitro screening of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. By following this tiered cascade, researchers can efficiently identify the compound's primary molecular target(s), confirm its activity in a cellular context, and gain early insights into its safety and druggability profile. The integration of robust assay methodologies, logical data interpretation, and clear visualization of workflows ensures a solid foundation for advancing promising compounds into the next stages of drug discovery.

References

  • Mirahmad, M., Sabourian, R., Mahdavi, M., Larijani, B., & Safavi, M. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews, 54(2). Available at: [Link]

  • G-Protein Coupled Receptor (GPCR) Screening Assays - AddexBio. Available at: [Link]

  • In Vitro Hepatotoxicity Services - Eurofins Discovery. Available at: [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Available at: [Link]

  • GPCR Screening Services - Creative Bioarray. Available at: [Link]

  • In vitro models for liver toxicity testing - PMC - NIH. Available at: [Link]

  • In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing). Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. Available at: [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available at: [Link]

  • High-throughput screening for kinase inhibitors - PubMed. Available at: [Link]

  • Hepatotoxicity - BioIVT. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Kinase Screening Assay Services - Reaction Biology. Available at: [Link]

  • GPCR-targeted Assay | GPCRs Bioassay Service - ProBio CDMO. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. Available at: [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

  • In Vitro Assay Development Services - Charles River Laboratories. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available at: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed. Available at: [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. Available at: [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. Available at: [Link]

  • Drug Metabolism Assays - BioIVT. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. Available at: [Link]

  • Predicting drug pharmacokinetics in humans from in vitro metabolism studies | Biochemical Society Transactions | Portland Press. Available at: [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

Sources

Exploratory

Deconvoluting the Mechanism of Action: A Technical Guide to Target Identification for 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Introduction: The Enigmatic Potential of the Pyrrolopyridine Scaffold The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a remarkable breadth of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. Various isomers of this heterocyclic system have been shown to target a diverse range of proteins, leading to therapeutic applications in oncology, inflammation, and neurology.[1][2][3][4] For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[1][3][5] Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of tubulin polymerization and platelet aggregation.[2][6]

This guide focuses on a systematic approach to identifying the molecular target(s) of a novel compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine . Given the therapeutic potential of the broader pyrrolopyridine class, a robust and unbiased target deconvolution strategy is paramount for elucidating its mechanism of action and advancing it through the drug discovery pipeline.[7][8] This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and the integration of orthogonal validation techniques.

Part 1: Foundational Strategy - A Multi-Pronged Approach to Target Discovery

A successful target identification campaign does not rely on a single methodology. Instead, it employs a combination of approaches to build a compelling and verifiable case for a drug-target interaction. Our strategy for 2-Propyl-1H-pyrrolo[2,3-c]pyridine is built on two complementary pillars: Affinity-Based Proteomics and Phenotypic & Functional Screening . This dual approach allows for both the direct identification of binding partners and the functional validation of their relevance in a cellular context.[9][10]

G cluster_0 Target Identification Strategy Compound 2-Propyl-1H-pyrrolo[2,3-c]pyridine Affinity_Proteomics Affinity-Based Proteomics (Chemical Proteomics) Compound->Affinity_Proteomics Direct Binding Phenotypic_Screening Phenotypic & Functional Screening Compound->Phenotypic_Screening Cellular Effects Target_Hypothesis Target Hypothesis Generation Affinity_Proteomics->Target_Hypothesis Phenotypic_Screening->Target_Hypothesis Target_Validation Orthogonal Target Validation Target_Hypothesis->Target_Validation

Caption: Overall Target Identification Workflow.

Part 2: Affinity-Based Proteomics - Fishing for Binding Partners

Affinity-based proteomics, also known as chemical proteomics, is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[11][12][13] The core principle involves using a modified version of the compound of interest to "pull down" its interacting proteins, which are then identified by mass spectrometry.[11][14]

Synthesis of an Affinity Probe

The first critical step is the design and synthesis of an affinity probe. This involves chemically modifying 2-Propyl-1H-pyrrolo[2,3-c]pyridine with a linker and a reactive handle (e.g., biotin or an alkyne for click chemistry). The choice of attachment point for the linker is crucial and should be guided by any available Structure-Activity Relationship (SAR) data to minimize disruption of the compound's binding to its target.

Affinity Chromatography Workflow

The most common affinity-based method is affinity chromatography.[12][15] The workflow involves immobilizing the affinity probe on a solid support (e.g., agarose or magnetic beads) and incubating it with a cell or tissue lysate.[11][15]

G cluster_1 Affinity Chromatography Workflow Probe_Synthesis 1. Synthesize Affinity Probe (Biotinylated Compound) Immobilization 2. Immobilize Probe on Streptavidin Beads Probe_Synthesis->Immobilization Incubation 3. Incubate with Cell Lysate Immobilization->Incubation Wash 4. Wash to Remove Non-specific Binders Incubation->Wash Elution 5. Elute Bound Proteins Wash->Elution MS_Analysis 6. Protein Identification by LC-MS/MS Elution->MS_Analysis Data_Analysis 7. Identify Specific Binders (Competition Experiment) MS_Analysis->Data_Analysis

Caption: Step-by-step Affinity Chromatography Workflow.

Experimental Protocol: Affinity Chromatography
  • Probe Immobilization: Incubate biotinylated 2-Propyl-1H-pyrrolo[2,3-c]pyridine with streptavidin-coated magnetic beads for 1 hour at room temperature.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected) in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Competition Experiment: To distinguish true targets from non-specific binders, perform a competition experiment.[16] Pre-incubate a parallel lysate sample with an excess of the free, unmodified 2-Propyl-1H-pyrrolo[2,3-c]pyridine before adding the immobilized probe.

  • Incubation: Add the probe-coated beads to both the competed and non-competed lysates and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

  • Data Analysis: Compare the protein profiles of the competed and non-competed samples. Proteins that are significantly depleted in the competed sample are considered high-confidence binding partners.

Parameter Description Rationale
Probe Concentration Typically in the low micromolar range.Should be sufficient to capture targets without causing non-specific binding.
Competitor Concentration 100-fold molar excess of free compound.Ensures effective competition for specific binding sites.[16]
Lysate Concentration 1-5 mg/mL total protein.Provides sufficient protein diversity for target discovery.
Wash Buffer Stringency May require optimization (e.g., salt concentration, detergent).To minimize non-specific protein binding to the beads and probe.

Part 3: Target Validation in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)

While affinity proteomics identifies binding partners, it does not confirm target engagement in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target inside intact cells.[19][20][21] The principle behind CETSA is that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature.[21][22]

CETSA Workflow

G cluster_2 CETSA Workflow Cell_Treatment 1. Treat Intact Cells with Compound or Vehicle Heating 2. Heat Cell Suspensions to a Range of Temperatures Cell_Treatment->Heating Lysis 3. Lyse Cells Heating->Lysis Separation 4. Separate Soluble and Precipitated Proteins Lysis->Separation Detection 5. Quantify Soluble Target Protein (e.g., Western Blot) Separation->Detection Melt_Curve 6. Generate Thermal Melt Curves Detection->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either 2-Propyl-1H-pyrrolo[2,3-c]pyridine or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.[20]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the putative target protein (identified from the affinity proteomics screen) using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[23]

Parameter Description Rationale
Compound Concentration A range of concentrations around the EC50 value.To determine a dose-dependent thermal shift.
Temperature Range Should bracket the melting temperature of the target protein.To accurately define the melting curve.
Heating Time Typically 3 minutes.Sufficient to induce denaturation without excessive protein degradation.[19]
Detection Method Must be specific for the target protein.To ensure that the observed thermal shift is due to the engagement of the intended target.

Part 4: Orthogonal Validation and Future Directions

Confirmation of a drug-target interaction requires a convergence of evidence from multiple, independent techniques.[7][24] Following the successful identification and initial validation of a target for 2-Propyl-1H-pyrrolo[2,3-c]pyridine, further experiments are essential to solidify the findings.

  • Genetic Validation: Techniques such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of the identified target can be used to determine if the absence of the target protein phenocopies the effects of the compound.[25]

  • Enzymatic or Binding Assays: If the identified target is an enzyme or a receptor, in vitro assays should be developed to quantify the compound's potency (e.g., IC50 or Kd).[9]

  • Structural Biology: Co-crystallization of the compound with its target protein can provide definitive proof of a direct interaction and elucidate the binding mode at an atomic level.[9]

Conclusion

The target identification strategy outlined in this guide provides a robust and logical framework for deconvoluting the mechanism of action of novel compounds like 2-Propyl-1H-pyrrolo[2,3-c]pyridine. By combining the direct, unbiased approach of affinity-based proteomics with the cellular relevance of CETSA and subsequent orthogonal validation methods, researchers can confidently identify and validate novel drug targets. This integrated approach not only accelerates the drug discovery process but also provides a deeper understanding of the compound's biological activity, ultimately increasing the probability of success in preclinical and clinical development.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available from: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. PubMed. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available from: [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Target Validation. Sygnature Discovery. Available from: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • Automation to Enable High-throughput Chemical Proteomics. PMC - PubMed Central. Available from: [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]

  • Chemoproteomics. Wikipedia. Available from: [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution.... ResearchGate. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. Available from: [Link]

  • Target identification and validation in research. WJBPHS. Available from: [Link]

  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. mediaTUM. Available from: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available from: [Link]

  • Target Identification and Validation at MDC. Medicines Discovery Catapult. Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]

  • Intro to Proteomics/Proteomics Workflow. University of Arizona. Available from: [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Propyl-1H-pyrrolo[c]pyridine Analogs

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-c]pyridine Scaffold The 1H-pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaind...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone for the development of a diverse range of therapeutic agents. Analogs of this heterocyclic system have demonstrated significant potential in oncology, immunology, and infectious diseases, primarily through their action as kinase inhibitors, epigenetic modulators, and antagonists of other crucial cellular targets.

This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on a specific subset of these promising molecules: 2-propyl-1H-pyrrolo[2,3-c]pyridine analogs. By systematically modifying this core structure and evaluating the biological consequences of these changes, researchers can elucidate the key molecular features required for potent and selective activity, thereby guiding the design of next-generation drug candidates. We will delve into the synthetic strategies for analog generation, detailed protocols for biological evaluation, and the integration of computational methods to accelerate the discovery process.

I. Synthetic Strategy: Diversification of the 2-Propyl-1H-pyrrolo[c]pyridine Core

A robust SAR study is contingent on the efficient synthesis of a diverse library of analogs. The 2-propyl-1H-pyrrolo[2,3-c]pyridine scaffold offers several key positions for chemical modification, including the pyrrole nitrogen (N1), the pyridine ring (positions 4, 5, and 6), and the propyl group at C2 itself. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for introducing aryl and heteroaryl moieties, which are frequently found in potent kinase inhibitors.

Workflow for Analog Synthesis

The following diagram outlines a generalized workflow for the synthesis and diversification of the target analogs.

Synthetic Workflow A Starting Material (e.g., Halogenated 2-propyl-1H-pyrrolo[2,3-c]pyridine) B Protection of Pyrrole N-H (e.g., SEM-Cl, Boc-anhydride) A->B C Diversification via Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->C Key Diversification Step D Deprotection C->D E Purification & Characterization (HPLC, NMR, MS) D->E F Final Analog Library E->F

Caption: A generalized synthetic workflow for analog generation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol describes a general procedure for the introduction of an aryl group at the C4 position of a protected 2-propyl-1H-pyrrolo[2,3-c]pyridine core. The choice of catalyst, ligand, and base is critical and may require optimization for specific substrates.[1]

Materials:

  • 4-Halo-2-propyl-1H-pyrrolo[2,3-c]pyridine (SEM-protected) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-halo-2-propyl-1H-pyrrolo[2,3-c]pyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C4-arylated analog.

  • Proceed with the deprotection of the SEM group, typically using a fluoride source (e.g., TBAF) or acidic conditions (e.g., TFA in DCM), followed by purification.[2]

II. Biological Evaluation: Uncovering the SAR

The biological evaluation of the synthesized analogs is the cornerstone of any SAR study. The choice of assays will be dictated by the therapeutic hypothesis for the 1H-pyrrolo[2,3-c]pyridine scaffold. Given the prevalence of this core in kinase inhibitors and anticancer agents, we will focus on protocols for these activities.

A. In Vitro Kinase Inhibition Assays

Many pyrrolopyridine derivatives are potent inhibitors of various protein kinases. An in vitro kinase assay is essential to determine the potency (IC₅₀) and selectivity of the synthesized analogs.[3][4]

Protocol 2: Luminescence-Based In Vitro Kinase Assay

This protocol provides a general method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[3]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized 2-propyl-1H-pyrrolo[2,3-c]pyridine analogs

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted analog or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations should be determined empirically.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Cell-Based Assays for Anticancer Activity

Evaluating the effect of the analogs on the proliferation and viability of cancer cell lines is a critical step in assessing their therapeutic potential. The MTT assay is a widely used colorimetric method for this purpose.[5][6]

Protocol 3: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[5][7]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • Synthesized 2-propyl-1H-pyrrolo[2,3-c]pyridine analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the analogs in complete culture medium. Replace the medium in the wells with the medium containing the compounds or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

C. Assays for Other Potential Targets

The 1H-pyrrolo[2,3-c]pyridine scaffold has also been identified in inhibitors of other important drug targets, such as Lysine-specific demethylase 1 (LSD1) and as Potassium-Competitive Acid Blockers (P-CABs).[8][9]

  • LSD1 Inhibition Assay: The activity of LSD1 can be measured using commercially available kits that detect the demethylated product or a byproduct such as hydrogen peroxide.[10][11] These assays are crucial for identifying epigenetic modulators.

  • P-CAB Activity Assay: The inhibitory effect on the gastric H⁺,K⁺-ATPase can be evaluated using isolated enzyme preparations or cell-based assays that measure changes in intracellular pH.[12][13]

III. Data Presentation and SAR Table

A key component of an SAR study is the clear and concise presentation of the data to facilitate analysis. A well-structured table is essential for this purpose.

Analog Modification at N1 Modification at C4 Kinase IC₅₀ (nM) A549 Cell IC₅₀ (µM)
Parent HH>10,000>100
1a MethylH5,20085
1b EthylH4,80078
2a HPhenyl85012.5
2b H4-Fluorophenyl3205.2
2c H3-Aminophenyl1502.1
3a Methyl4-Fluorophenyl2804.5

This is a representative table with hypothetical data for illustrative purposes.

IV. Integrating Computational Chemistry

Computational modeling, particularly molecular docking, can provide valuable insights into the binding modes of the analogs with their target protein, helping to rationalize the observed SAR and guide the design of new, more potent compounds.[14][15]

Workflow for Molecular Docking

Docking Workflow P Prepare Protein Structure (e.g., PDB download, remove water, add hydrogens) G Define Binding Site & Generate Docking Grid P->G L Prepare Ligand Structures (2D to 3D conversion, energy minimization) D Perform Molecular Docking (e.g., AutoDock, Glide) L->D G->D S Score and Analyze Poses (Binding energy, key interactions) D->S V Visualize Ligand-Protein Interactions S->V

Sources

Application

Application Notes &amp; Protocols: Characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine as a Novel Anti-Cancer Agent

A Note on the Scope of this Document Initial literature searches did not yield specific studies on the anti-cancer properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. However, the broader family of pyrrolopyridine derivati...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Document

Initial literature searches did not yield specific studies on the anti-cancer properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. However, the broader family of pyrrolopyridine derivatives has demonstrated significant potential as anti-cancer agents, primarily through mechanisms such as kinase inhibition and disruption of microtubule dynamics.[1][2][3][4][5][6][7][8][9][10] This document, therefore, presents a comprehensive and scientifically grounded framework for the initial characterization of a novel pyrrolopyridine compound, using 2-Propyl-1H-pyrrolo[2,3-c]pyridine as a representative molecule. The protocols and mechanistic hypotheses are synthesized from established methodologies and findings reported for structurally related compounds.

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus is a key structural motif in medicinal chemistry, recognized for its resemblance to the adenine core of ATP.[3][8] This structural mimicry makes it an adaptable scaffold for designing competitive inhibitors of various protein kinases, many of which are critical regulators of cell proliferation, survival, and signaling pathways frequently dysregulated in cancer.[3][8][11] Derivatives of pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine have been successfully developed as potent inhibitors of kinases such as VEGFR2, EGFR, FGFR, and CDK8, showing promise in preclinical and clinical settings.[2][7][9][10]

Beyond kinase inhibition, certain pyrrolopyridine derivatives have been shown to target the colchicine-binding site of tubulin, disrupting microtubule polymerization and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][4]

This guide provides a structured, multi-faceted approach to investigate the anti-cancer potential of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. We will proceed under the primary hypothesis that the compound functions as a multi-kinase inhibitor, a common mechanism for this class of molecules.[2][11] The following protocols are designed to first assess its cytotoxic and anti-proliferative effects across a panel of cancer cell lines and then to elucidate the underlying molecular mechanisms.

Initial Screening: Assessing Anti-Proliferative Activity

The first critical step is to determine the compound's ability to inhibit the growth of cancer cells. A cell viability assay, such as the MTT or MTS assay, provides a quantitative measure of the compound's potency (IC50 value).

Protocol 2.1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-Propyl-1H-pyrrolo[2,3-c]pyridine (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in complete growth medium. A typical concentration range might be 0.01 µM to 100 µM. Include a vehicle control (DMSO, at the same final concentration as the highest compound dose, typically <0.1%).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation: Example IC50 Values

The results of the MTT assay can be summarized in a table for easy comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index
MCF-7Breast1.7>33.5
A549Lung8.5>6.7
HCT116Colon5.2>10.9
PC3Prostate6.4>8.8
NIH/3T3Normal Fibroblast>57-
Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher value indicates greater selectivity for cancer cells.[5][12]

Elucidating the Mechanism of Action

Once anti-proliferative activity is confirmed, the next phase is to investigate how the compound exerts its effects. Based on the activities of related pyrrolopyridine compounds, we will investigate effects on the cell cycle and apoptosis induction.[1][4][11]

Workflow for Mechanistic Investigation

The following diagram illustrates the logical flow of experiments to dissect the compound's mechanism of action.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action Viability Cell Viability Assay (MTT) Determine IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) Viability->CellCycle Treat cells at IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Treat cells at IC50 WesternBlot Protein Expression Analysis (Western Blot) CellCycle->WesternBlot Investigate cell cycle regulators Apoptosis->WesternBlot Investigate apoptotic markers

Caption: Experimental workflow for characterizing a novel anti-cancer compound.

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • 6-well plates

  • 2-Propyl-1H-pyrrolo[2,3-c]pyridine

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with 2-Propyl-1H-pyrrolo[2,3-c]pyridine at concentrations corresponding to 1x and 2x its IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvest: Harvest the cells (including floating cells in the medium) by trypsinization, and then centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population would suggest a mechanism involving microtubule disruption or inhibition of cyclin-dependent kinases (CDKs) that regulate mitotic entry.[1][2][4]

Protocol 3.2: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a marker for dead cells as it can only enter cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Selected cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed and treat cells as described in Protocol 3.1 for 24 or 48 hours.

  • Cell Harvest: Harvest all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells An increase in the Annexin V positive populations indicates that the compound induces apoptosis.[2][11]

Investigating Molecular Targets: Kinase Inhibition Pathway

Given that many pyrrolopyridine derivatives function as kinase inhibitors, a logical next step is to examine the phosphorylation status of key signaling proteins.[2][3][5][6] Western blotting can be used to probe the activation state of pathways commonly involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Hypothesized Signaling Pathway Inhibition

The diagram below outlines a common signaling cascade where a pyrrolopyridine derivative might act as an inhibitor of a Receptor Tyrosine Kinase (RTK), leading to downstream effects.

G cluster_pathways Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound 2-Propyl-1H- pyrrolo[2,3-c]pyridine Compound->RTK Inhibition Akt Akt PI3K->Akt p-Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF p-ERK MEK MEK RAF->MEK p-ERK ERK ERK MEK->ERK p-ERK ERK->Proliferation

Caption: Hypothesized inhibition of an RTK signaling pathway by the compound.

Protocol 4.1: Western Blotting for Key Signaling Proteins

Materials:

  • Treated cell lysates (from Protocol 3.1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against both the phosphorylated (active) and total forms of proteins like Akt and ERK. Also probe for apoptosis markers like cleaved PARP or cleaved Caspase-3. β-actin serves as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis can be used to quantify the changes in protein levels. A decrease in the ratio of p-Akt/Akt or p-ERK/ERK, and an increase in cleaved PARP in treated cells compared to the control would support the hypothesis that the compound inhibits an upstream kinase and induces apoptosis.

Conclusion and Future Directions

This guide provides a foundational experimental framework to evaluate the anti-cancer properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. By systematically assessing its impact on cell viability, cell cycle progression, apoptosis, and key signaling pathways, researchers can build a comprehensive profile of the compound's activity. Positive results from these assays would warrant further investigation, including broad-panel kinase screening to identify specific molecular targets, in vivo efficacy studies in xenograft models, and ADME/Tox profiling to assess its drug-like properties. The pyrrolopyridine scaffold remains a highly promising area for the discovery of novel targeted cancer therapeutics.[3][11]

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Ostath, A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate.
  • Patel, R. V., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Lee, H. W., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Ostath, A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed.
  • Abdel-Aziem, A., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry.
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Manfredini, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Lee, H. W., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters.
  • Sroor, F. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports.
  • BLDpharm. (n.d.). 2-Propyl-1H-pyrrolo[2,3-c]pyridine. BLDpharm.
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Sources

Method

Application Note: High-Throughput Screening of 2-Propyl-1H-pyrrolo[2,3-c]pyridine Libraries for Novel Kinase Inhibitor Discovery

Abstract The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] This ap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] This application note provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on the 2-propyl-1H-pyrrolo[2,3-c]pyridine backbone. We present a strategic framework, from assay development to hit validation, designed to efficiently identify and characterize potent and selective modulators of protein kinase activity. This document details both biochemical and cell-based screening protocols, data analysis workflows, and the critical rationale behind each experimental step, ensuring a robust and self-validating discovery campaign.

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a core component of many ATP-competitive kinase inhibitors.[3] The related pyrrolo[2,3-c]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against various therapeutic targets, including protein kinases, Lysine-specific demethylase 1 (LSD1), and phosphodiesterases.[4][5][6] Their structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-propyl substitution, in particular, can provide advantageous interactions within the hydrophobic pockets of many enzyme active sites.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets to identify "hits" that can be developed into therapeutic agents.[7][8] This document outlines a validated workflow for screening a focused library of 2-propyl-1H-pyrrolo[2,3-c]pyridine derivatives against a target protein kinase, a family of enzymes frequently implicated in oncology and inflammatory diseases.[3]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process designed to maximize efficiency and data quality while minimizing false positives. The typical critical path involves developing a robust assay, performing primary and secondary screens, and validating the resulting hits.[9][10]

The logical flow of an HTS campaign is crucial for ensuring that resources are focused on the most promising compounds. The process begins with a large-scale primary screen to identify all potential hits, followed by a series of increasingly stringent assays to confirm activity and eliminate undesirable compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit-to-Lead AssayDev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384/1536-well Format AssayDev->Miniaturization Optimize for HTS Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation QC Check PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen Proceed to HTS HitSelection Primary Hit Selection (% Inhibition Cutoff) PrimaryScreen->HitSelection Data Analysis Confirmation Hit Confirmation (Fresh Compound) HitSelection->Confirmation Advance Hits DoseResponse Dose-Response (IC50) Confirmation->DoseResponse CounterScreen Counter-Screening (Selectivity & Cytotoxicity) DoseResponse->CounterScreen Validate & Prioritize SAR Structure-Activity Relationship (SAR) CounterScreen->SAR Identify Lead Series

Figure 1: A generalized workflow for a drug discovery high-throughput screening campaign.

Assay Development: The Foundation of a Successful Screen

The choice of assay is dictated by the biological question being asked. For kinase inhibitor discovery, a two-pronged approach is highly effective: a biochemical assay for the primary screen to directly measure enzyme inhibition, followed by a cell-based assay to confirm activity in a more physiologically relevant context and to assess cytotoxicity.[8]

3.1. Primary Assay: Biochemical Kinase Activity A biochemical assay provides a clean, direct measure of a compound's ability to inhibit the target kinase.[7][11] For this application, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen® or HTRF®, which are robust, sensitive, and amenable to HTS.[12]

  • Causality: We choose TR-FRET because it measures the phosphorylation of a substrate by the kinase. An inhibitor will block this phosphorylation, leading to a decrease in the FRET signal. This directly measures the desired biological event. The time-resolved nature of the detection minimizes interference from compound auto-fluorescence, a common source of false positives in HTS.[13]

3.2. Secondary (Confirmatory) and Counter-Screen Assays

  • Cell-Based Target Engagement: A secondary assay should confirm that the hit compounds are active in a cellular environment. This can be a target engagement assay or a downstream functional assay that measures the inhibition of a specific signaling pathway.

  • Cytotoxicity Counter-Screen: It is critical to differentiate true inhibitors from compounds that nonspecifically kill cells. A cell viability assay, such as CellTiter-Glo®, is essential. This assay quantifies ATP levels as an indicator of metabolic activity and cell health.[14][15] Hits from the primary screen that also show high cytotoxicity are often deprioritized as they may not be specific.

Experimental Protocols

Protocol 1: Primary HTS - TR-FRET Kinase Assay

This protocol is designed for a 384-well plate format. All liquid handling steps should be performed with automated dispensers for consistency.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Plates: Serially dilute the 2-propyl-1H-pyrrolo[2,3-c]pyridine library in 100% DMSO. For the primary screen, create intermediate plates by diluting compounds to 400 µM in assay buffer. This will yield a final assay concentration of 10 µM with a final DMSO concentration of 0.5%.

    • Kinase Solution: Dilute the target kinase in assay buffer to a 2X final concentration.

    • Substrate/ATP Solution: Prepare a 2X solution of the fluorescently-labeled substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.

  • Assay Procedure:

    • Dispense 2.5 µL of compound solution (or DMSO for controls) into the wells of a low-volume 384-well assay plate.

    • Add 2.5 µL of the 2X Kinase Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a TR-FRET detection solution containing an antibody that recognizes the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the TR-FRET ratio and then the percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

Protocol 2: Secondary Screen - Cell Viability (ATP Quantification)

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Plating:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Using an automated dispenser, seed 5,000 cells in 40 µL of medium per well into a 384-well solid white assay plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a dose-response plate of the confirmed hits from the primary screen.

    • Add 10 µL of the 5X compound solution to the cells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read luminescence on a compatible plate reader.

    • Calculate cell viability as a percentage relative to DMSO-treated controls.

Data Analysis and Hit Validation

Robust data analysis is essential to glean biochemical significance from the large datasets generated by HTS.[16]

5.1. Quality Control Assay performance must be monitored on every plate using statistical parameters. The Z'-factor is the industry standard for measuring the quality of an HTS assay.[8][17]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., potent inhibitor).

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., DMSO).

ParameterAcceptance CriterionRationale
Z'-Factor > 0.5Indicates excellent separation between positive and negative controls, signifying a robust and reliable assay.[8][17]
Signal-to-Background > 5Ensures a sufficient dynamic range to detect inhibitors confidently.
CV of Controls < 15%Demonstrates low variability and high precision of the assay measurements.
Table 1: Key HTS Assay Quality Control Metrics.

5.2. Hit Validation Cascade A pragmatic cascade is required to eliminate false positives and prioritize genuine hits for further development.[18] Pan-Assay Interference Compounds (PAINS) and frequent hitters are common sources of false positives and must be filtered out early.[18]

Hit_Validation Primary Primary Screen Hits (e.g., >50% Inhibition @ 10µM) Reorder Re-order/Re-synthesize Solid Compound Primary->Reorder 1. Triage & Selection IC50 Biochemical IC50 Determination (10-point dose response) Reorder->IC50 2. Confirm Activity Cellular Cell-Based Assay (Target Engagement or Viability) IC50->Cellular 3. Assess Cellular Effect Selectivity Selectivity Profiling (Panel of related kinases) Cellular->Selectivity 4. Determine Specificity Confirmed Confirmed Hit Series (Potent, Selective, Cell-Active) Selectivity->Confirmed 5. Prioritize for Lead Op

Figure 2: A tiered hit validation cascade to confirm and prioritize primary HTS hits.

5.3. Data Presentation: From Primary Hits to Confirmed Leads Initial hits are typically selected based on a percent inhibition cutoff (e.g., >50%). These hits are then re-tested in dose-response format to determine their potency (IC₅₀).

Compound ID% Inhibition @ 10 µM (Primary Screen)Biochemical IC₅₀ (µM)Cellular IC₅₀ (µM)Notes
PYR-00185.20.150.85Potent and cell-active
PYR-00278.90.45> 50Potent biochemically, poor cell permeability?
PYR-00365.15.24.8Moderate potency
PYR-00492.50.080.12 (Cytotoxic)Potent but cytotoxic, deprioritize
Table 2: Example data summary for a hit validation campaign.

Conclusion

The 2-propyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The systematic HTS workflow detailed in this application note provides a robust, efficient, and self-validating framework for screening libraries of these compounds. By integrating carefully selected biochemical and cell-based assays with a stringent hit validation cascade, researchers can confidently identify high-quality, cell-active lead compounds for further optimization in drug discovery programs. This strategic approach maximizes the probability of success while efficiently allocating resources to the most promising chemical matter.

References

  • Evotec. (n.d.). Biochemical Assay Services. Evotec. Retrieved from [Link]

  • Macia, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Retrieved from [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. Retrieved from [Link]

  • Patel, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1229-1240. Retrieved from [Link]

  • Gul, S., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Combinatorial Chemistry & High Throughput Screening, 14(7), 565-573. Retrieved from [Link]

  • An, W. F. (Ed.). (2015). Cell-based assays for high-throughput screening: methods and protocols. Humana Press. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Retrieved from [Link]

  • Gul, S., & H.S., G. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 360-366. Retrieved from [Link]

  • Shrestha, R., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science, 3(1), 1. Retrieved from [Link]

  • Kuleshova, E. N., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2901. Retrieved from [Link]

  • Kuleshova, E. N., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Retrieved from [Link]

  • TheraIndx. (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx Lifesciences. Retrieved from [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1789-1815. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. Retrieved from [Link]

  • Sharma, R., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(16), 4974. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Scaffold The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to purine has positioned it as a key pharmacophore in the development of therapeutics targeting a range of biological processes.[2] Derivatives of this and other isomeric pyrrolopyridines have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, analgesic, and sedative properties.[3][4] A significant number of these derivatives function as kinase inhibitors, underscoring their potential in oncology and immunology.[2][5] Furthermore, recent studies have highlighted the promise of pyrrolo[2,3-c]pyridine derivatives as inhibitors of other critical enzymes, such as Lysine-Specific Demethylase 1 (LSD1), for the treatment of acute myelogenous leukemia, and as potassium-competitive acid blockers.[6][7]

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine , a novel derivative of this promising scaffold. While specific biological data for this compound is not yet publicly available, these application notes and protocols are designed to provide a robust framework for its initial characterization in animal models, based on the known activities of structurally related molecules. We will proceed under the working hypothesis that 2-Propyl-1H-pyrrolo[2,3-c]pyridine may function as a kinase inhibitor, a common mechanism for this class of compounds.

Hypothesized Mechanism of Action and In Vivo Study Rationale

Given that the pyrrolopyridine nucleus mimics the purine ring of ATP, it is plausible that 2-Propyl-1H-pyrrolo[2,3-c]pyridine acts as a competitive inhibitor at the ATP-binding site of one or more protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making this a primary therapeutic area for investigation.[8] Therefore, the initial in vivo studies will be designed to assess the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Part 1: Pre-formulation and Vehicle Selection

A critical first step in any in vivo study is the development of a safe and effective vehicle for drug administration that ensures adequate solubility and stability.

Protocol 1: Solubility Assessment and Vehicle Screening

  • Objective: To determine the solubility of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in a panel of pharmaceutically acceptable vehicles.

  • Materials:

    • 2-Propyl-1H-pyrrolo[2,3-c]pyridine (powder)

    • Vehicle Panel (see Table 1)

    • Vortex mixer

    • Centrifuge

    • HPLC system for concentration analysis

  • Procedure:

    • Prepare saturated solutions of the test compound in each vehicle by adding an excess of powder to a known volume of the vehicle.

    • Vortex vigorously for 2 minutes and then shake at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet undissolved compound.

    • Carefully collect the supernatant and analyze the concentration using a validated HPLC method.

    • Visually inspect for any precipitation or instability.

Table 1: Common Vehicles for In Vivo Studies of Small Molecules

Vehicle CompositionPropertiesCommon Routes of Administration
0.9% SalineAqueous, isotonicIntravenous (IV), Subcutaneous (SC)
5% Dextrose in Water (D5W)Aqueous, isotonicIV, SC
0.5% Methylcellulose in WaterAqueous suspensionOral (PO)
10% DMSO, 40% PEG300, 50% SalineCo-solvent system for poorly soluble compoundsIV, Intraperitoneal (IP)
20% Captisol® in WaterSolubilizing agent for poorly soluble compoundsIV, SC, IP

Causality Behind Experimental Choices: The choice of vehicle is paramount for achieving desired drug exposure. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or local toxicity, all of which can confound study results. Screening a panel of vehicles with different properties (aqueous, suspension, co-solvent) is essential for identifying a formulation that can be safely administered and provides consistent in vivo performance.

Part 2: Pharmacokinetic (PK) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to designing an effective dosing regimen for efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine the key pharmacokinetic parameters of 2-Propyl-1H-pyrrolo[2,3-c]pyridine following a single administration.

  • Animal Model: Male CD-1 mice (8-10 weeks old). A common, healthy strain for initial PK studies.

  • Study Design:

    • Administer 2-Propyl-1H-pyrrolo[2,3-c]pyridine via intravenous (IV) and oral (PO) routes to two separate groups of animals (n=3-4 per time point).

    • A typical starting dose would be 2 mg/kg for IV and 10 mg/kg for PO, based on the need to achieve detectable plasma concentrations.

  • Procedure:

    • Dose the animals as described above.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and area under the curve (AUC).

    • Determine oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Representative Pharmacokinetic Parameters

ParameterDescriptionImportance
AUC (Area Under the Curve) Total drug exposure over time.Key indicator of overall exposure.
Cmax (Maximum Concentration) The highest concentration of the drug in the plasma.Related to efficacy and potential toxicity.
t1/2 (Half-life) Time required for the drug concentration to decrease by half.Determines dosing frequency.
CL (Clearance) The rate at which the drug is removed from the body.Influences dosing.
Vdss (Volume of Distribution) The apparent volume into which the drug distributes in the body.Indicates tissue penetration.
%F (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.Determines suitability for oral administration.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis acclimatize Animal Acclimatization formulate Compound Formulation acclimatize->formulate dose_iv Intravenous Dosing formulate->dose_iv dose_po Oral Dosing formulate->dose_po blood_collection Serial Blood Collection dose_iv->blood_collection dose_po->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc PK Parameter Calculation lcms->pk_calc

Caption: Workflow for a typical single-dose pharmacokinetic study.

Part 3: In Vivo Efficacy Evaluation

Based on the hypothesized kinase inhibitor activity, a tumor xenograft model is an appropriate choice for the first efficacy study.

Protocol 3: Tumor Growth Inhibition in a Human Cancer Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in a subcutaneous xenograft model.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are required to prevent rejection of human tumor cells.

  • Cell Line Selection: Choose a human cancer cell line known to be dependent on a kinase pathway that is likely to be inhibited by pyrrolopyridine derivatives (e.g., a cell line with a known activating mutation in a kinase). For example, A375 melanoma cells, which are BRAF mutant, could be considered, as a related compound, vemurafenib, is a pyrrolopyridine derivative that targets BRAF.[2]

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize animals into treatment groups (e.g., Vehicle control, 2-Propyl-1H-pyrrolo[2,3-c]pyridine at two dose levels, and a positive control).

    • Administer the compound daily (or as determined by PK data) for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for pharmacodynamic (PD) analysis.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight change (as a measure of toxicity), survival.

    • Exploratory: Biomarker analysis in tumor tissue (e.g., phosphorylation of a downstream kinase substrate).

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-Propyl-1H-pyrrolo[2,3-c]pyridine Compound->RAF Decision_Tree start Initial In Vivo Studies Complete pk_data Favorable PK Profile? (e.g., Oral Bioavailability > 20%) start->pk_data efficacy_data Significant Tumor Growth Inhibition? pk_data->efficacy_data Yes optimize Optimize Formulation / Dosing Regimen pk_data->optimize No toxicity_data Acceptable Toxicity Profile? (e.g., <15% Body Weight Loss) efficacy_data->toxicity_data Yes terminate Terminate Development / Re-evaluate Compound efficacy_data->terminate No proceed Proceed to Advanced Models (e.g., PDX models, combination studies) toxicity_data->proceed Yes toxicity_data->terminate No optimize->pk_data

Sources

Method

Application Note: Comprehensive Analytical Characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Abstract This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research and d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research and drug development. Detailed protocols for identity, purity, and structural confirmation are presented, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and are grounded in established principles of analytical chemistry and regulatory guidelines on method validation, such as those from the International Council for Harmonisation (ICH).

Introduction

2-Propyl-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolopyridine class of compounds, which are known for their diverse biological activities and are common scaffolds in medicinal chemistry.[1] The precise and accurate characterization of such molecules is critical to ensure their quality, safety, and efficacy in any potential therapeutic application. This document outlines a suite of analytical techniques and detailed protocols for the comprehensive characterization of this compound. The methodologies are based on established practices for similar N-heterocyclic systems and are designed to be readily implemented in a modern analytical laboratory.

Physicochemical Properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

A summary of the known physicochemical properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is provided in Table 1. This information is crucial for the development of appropriate analytical methods, including the selection of solvents and chromatographic conditions.

PropertyValueSource
IUPAC Name 2-Propyl-1H-pyrrolo[2,3-c]pyridineN/A
CAS Number 882881-03-0[2]
Molecular Formula C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol [2]
Appearance Not specified; likely a solid or liquidN/A
Solubility Expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.[3]Inferred
Storage Sealed in dry, 2-8°C[2]

Analytical Workflow for Characterization

A systematic approach is essential for the complete characterization of a novel chemical entity. The following workflow outlines the logical progression of analytical techniques to confirm the identity, purity, and structure of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Purity & Identity Assessment cluster_2 Structural Elucidation Synthesis Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC GCMS GC-MS (Volatile Impurities & Identity) HPLC->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) GCMS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR MS High-Resolution MS (Elemental Composition) FTIR->MS

Figure 1: General workflow for the characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are fundamental for assessing the purity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of non-volatile and thermally stable organic compounds.[4] This technique separates compounds based on their hydrophobicity.

Protocol: HPLC Purity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Rationale: The C18 stationary phase provides good retention for moderately polar compounds like pyrrolopyridines. A gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape.

  • Chromatographic Conditions:

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (based on the UV absorbance of the pyrrolopyridine core).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] It is particularly useful for identifying volatile impurities and confirming the molecular weight of the main component.

Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Data Interpretation:

    • The retention time of the main peak can be used for identification.

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.22 g/mol ) and a characteristic fragmentation pattern that can be used for structural confirmation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[6][7] ¹H and ¹³C NMR provide information on the hydrogen and carbon framework, respectively, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity.

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Aromatic protons on the pyridine and pyrrole rings.

    • Signals corresponding to the propyl group (a triplet for the methyl group and two multiplets for the methylene groups).

    • A broad singlet for the N-H proton of the pyrrole ring.

  • Expected ¹³C NMR Signals:

    • Signals for the carbons of the pyrrolopyridine core.

    • Signals for the carbons of the propyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9]

Protocol: FTIR Analysis

  • Sample Preparation:

    • The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Instrumentation:

    • Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ for the pyrrole N-H.

    • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹ for the propyl group.

    • C=C and C=N stretching: Peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Method Validation

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[10][11] The validation should be performed according to the ICH Q2(R1) guidelines and should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its identity, the determination of its purity, and the elucidation of its chemical structure. Adherence to established validation protocols, such as those from the ICH, will ensure that the data generated is reliable and suitable for regulatory submissions in the context of drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • 1H-pyrrolo[2,3-b]pyridine, 2-methyl-. Pipzine Chemicals. [Link]

  • Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. [Link]

  • A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC - NIH. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate. [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. [Link]

  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,... ResearchGate. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

Sources

Application

Application Notes and Protocols for the Formulation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in Biological Assays

Introduction: Navigating the Formulation Challenges of a Novel Pyrrolopyridine Scaffold 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a member of the versatile azaindole class of heterocyclic compounds, represents a scaffold of si...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Novel Pyrrolopyridine Scaffold

2-Propyl-1H-pyrrolo[2,3-c]pyridine, a member of the versatile azaindole class of heterocyclic compounds, represents a scaffold of significant interest in contemporary drug discovery.[1][2][3] The pyrrolopyridine nucleus is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics.[3][4][5][6] However, the successful biological evaluation of novel compounds like 2-Propyl-1H-pyrrolo[2,3-c]pyridine is critically dependent on overcoming the common hurdle of poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound for robust and reproducible in vitro and in vivo assays.

The core challenge in formulating many nitrogen-containing heterocyclic compounds lies in their often crystalline and lipophilic nature, which limits their bioavailability and can lead to misleading results in biological screens.[7] This guide will eschew a one-size-fits-all approach, instead presenting a logical, tiered strategy based on the predicted physicochemical properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. By understanding the molecule's inherent characteristics, we can rationally select excipients and methodologies to achieve the desired concentration, stability, and biological activity.

Physicochemical Profile of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

PropertyPredicted ValueImplication for Formulation
LogP (Lipophilicity) 2.1Indicates moderate lipophilicity, suggesting that the compound is likely to have low aqueous solubility.
Aqueous Solubility (LogS) -2.5Predicts low solubility in water, likely in the range of 10-100 µg/mL.
pKa (Acid Dissociation Constant) 4.5 (most basic)The pyridine nitrogen is predicted to be weakly basic, offering a potential for salt formation to improve solubility in acidic conditions.

These values are estimations from computational models and should be experimentally verified.

Based on these predictions, 2-Propyl-1H-pyrrolo[2,3-c]pyridine can be classified as a compound with low aqueous solubility. Its moderate lipophilicity suggests that it may have good membrane permeability, potentially placing it in the Biopharmaceutics Classification System (BCS) Class II category. For such compounds, the rate-limiting step for absorption is often dissolution. Therefore, our formulation strategies will focus on enhancing the solubilization of the compound.

A Tiered Approach to Formulation Development

A systematic approach to formulation development is crucial to identify the simplest and most effective vehicle for your biological assays, minimizing the potential for excipient-induced artifacts. The following workflow is recommended:

Caption: Formulation Development Workflow for 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Protocols for Formulation

Tier 1: Initial Assessment in Aqueous Buffers

Given the predicted weakly basic nature of the pyridine ring (pKa ≈ 4.5), a preliminary assessment of solubility in acidic buffers is warranted.

Protocol 1: Aqueous Buffer Solubility Screen

  • Preparation of Buffers: Prepare a range of biologically relevant buffers (e.g., pH 5.0, 6.5, and 7.4).

  • Compound Addition: Add an excess of 2-Propyl-1H-pyrrolo[2,3-c]pyridine to a known volume of each buffer.

  • Equilibration: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: It is anticipated that the aqueous solubility will be low. However, a modest increase in solubility may be observed at a slightly acidic pH. If the required concentration for the biological assay is not achieved, proceed to Tier 2.

Tier 2: Co-solvent Formulations

Co-solvents are a common and effective strategy for solubilizing lipophilic compounds for in vitro studies. Dimethyl sulfoxide (DMSO) is a powerful solubilizing agent, but its concentration in final assays should be minimized (typically ≤ 0.5%) to avoid off-target effects. For in vivo studies, a more biocompatible co-solvent system is required.

Protocol 2: In Vitro Stock Solution (DMSO)

  • Initial Solubilization: Accurately weigh the required amount of 2-Propyl-1H-pyrrolo[2,3-c]pyridine and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Serial Dilution: On the day of the experiment, perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is below the tolerance level of the assay.

Protocol 3: In Vivo Formulation (Co-solvent System)

A commonly used vehicle for intravenous or oral administration of poorly soluble compounds is a mixture of a solvent, a co-solvent, and a surfactant.

Vehicle Composition:

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solvent
PEG40030-40%Co-solvent, improves solubility and tolerability
Tween 805%Surfactant, enhances wetting and prevents precipitation
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)q.s. to 100%Aqueous vehicle

Step-by-Step Preparation:

  • Initial Dissolution: Dissolve the 2-Propyl-1H-pyrrolo[2,3-c]pyridine in DMSO in a sterile container.

  • Addition of Co-solvent and Surfactant: Add PEG400 and Tween 80 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Final Dilution: Slowly add the saline or D5W to the organic mixture while vortexing to reach the final volume.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear. For intravenous administration, sterile filtration through a 0.22 µm filter is mandatory.

Tier 3 & 4: Advanced Formulations

If the co-solvent system proves inadequate in terms of solubility or stability, more advanced formulations can be explored.

  • Surfactant-based Systems: Micellar solutions using surfactants like Cremophor EL or Solutol HS 15 can be effective. However, these should be used with caution due to their potential for biological activity and toxicity.

  • Cyclodextrin Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[9] This is often a well-tolerated option for in vivo studies.

Protocol 4: Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or saline (e.g., 20-40% w/v).

  • Complexation: Add the 2-Propyl-1H-pyrrolo[2,3-c]pyridine to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may aid in complexation.

  • Quality Control: As with other formulations, ensure the final solution is clear and, if necessary, sterile-filtered.

Mechanism of Solubilization

The following diagram illustrates the principle of co-solvency, a key strategy for formulating 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Caption: Co-solvency Mechanism: Reducing solvent polarity to enhance solubility.

Conclusion and Best Practices

The formulation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine for biological assays requires a systematic approach due to its predicted low aqueous solubility. The tiered strategy outlined in this guide, starting with simple aqueous buffers and progressing to co-solvent and other advanced systems, provides a robust framework for developing a suitable vehicle. It is imperative to perform solubility and stability checks for any chosen formulation and to include appropriate vehicle controls in all biological experiments to ensure that the observed effects are attributable to the compound itself. For in vivo studies, careful consideration of the tolerability of the formulation is paramount. By following these protocols and principles, researchers can ensure the reliable and accurate biological evaluation of this promising compound.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • 882881-03-0|2-Propyl-1H-pyrrolo[2,3-c]pyridine - BLDpharm.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm
  • Synthesis of azaindoles - Google P
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. PubMed.
  • Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961).
  • Examples of some biologically important pyrrolopyridine derivatives.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for the synthesis of 2-propyl-1H-pyrrolo[2,3-c]pyridine, a key scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propyl-1H-pyrrolo[2,3-c]pyridine, a key scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and process chemists to navigate the common challenges associated with its synthesis, helping to optimize reaction yields and purity. We will delve into the two most prevalent synthetic strategies, providing in-depth, field-proven insights in a direct question-and-answer format.

Introduction to Synthetic Strategies

The synthesis of 2-propyl-1H-pyrrolo[2,3-c]pyridine, also known as 2-propyl-7-azaindole, is most commonly achieved via two robust methods:

  • Sonogashira Coupling followed by Cyclization: This modern approach involves a palladium- and copper-catalyzed cross-coupling of a 2-amino-3-halopyridine with 1-pentyne, followed by an intramolecular cyclization to form the pyrrole ring. This method offers great flexibility and generally good yields.

  • Fischer Indole Synthesis: A classic and powerful method for indole formation. This route utilizes the acid-catalyzed reaction of 2-hydrazinopyridine with a suitable three-carbon carbonyl compound, such as 2-pentanone or valeraldehyde, to form the azaindole core.

This guide is structured to address specific issues you might encounter with each of these synthetic pathways.

Part 1: The Sonogashira Coupling & Cyclization Route

This two-step sequence is a popular choice for constructing 2-substituted 7-azaindoles. The first step forms a key C-C bond, and the second closes the pyrrole ring.

Experimental Protocol: General Procedure

Step A: Sonogashira Coupling To a solution of 2-amino-3-iodopyridine (1.0 eq) in an anhydrous, degassed solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine, 2-3 eq). 1-Pentyne (1.2-1.5 eq) is then added, and the reaction is stirred under an inert atmosphere (N₂ or Ar) at room temperature to 60 °C until completion (monitored by TLC or LC-MS).

Step B: Intramolecular Cyclization The crude 2-amino-3-(pent-1-yn-1-yl)pyridine intermediate can be isolated or used directly. The cyclization is typically achieved by heating the intermediate in a suitable solvent with a base (e.g., KOtBu) or under acidic conditions (e.g., TFA/TFAA), depending on the substrate's electronic properties.[1] A particularly effective method involves using potassium tert-butoxide with a catalytic amount of 18-crown-6 in toluene.[1]

Visualizing the Workflow

Sonogashira_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization Start 2-Amino-3-iodopyridine + 1-Pentyne Reagents1 Pd(PPh₃)₄, CuI Et₃N, THF Coupling C-C Bond Formation Start->Coupling Reagents1->Coupling Catalysis Intermediate 2-Amino-3-(pent-1-yn-1-yl)pyridine Coupling->Intermediate Cyclization Intramolecular C-N Cyclization Intermediate->Cyclization Workup or Direct Use Reagents2 KOtBu, 18-Crown-6 Toluene, 65 °C Reagents2->Cyclization Promotion Product 2-Propyl-1H-pyrrolo[2,3-c]pyridine Cyclization->Product

Caption: Workflow for 2-Propyl-7-azaindole Synthesis via Sonogashira Route.

Troubleshooting Sonogashira Yields: FAQs

Q1: My Sonogashira coupling reaction is sluggish or fails to start. What are the primary causes?

A1: This is a common issue often related to catalyst activity or reagent quality.

  • Catalyst Deactivation: The Pd(0) catalyst, especially Pd(PPh₃)₄, is sensitive to air and moisture.[2] Ensure you are using a fresh batch or one that has been stored properly under an inert atmosphere. The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[2][3]

  • Reagent Purity:

    • Amine Base: The amine base (e.g., triethylamine) must be anhydrous. Water can interfere with the catalytic cycle. Consider distilling the amine over a suitable drying agent.[3]

    • Copper(I) Iodide: CuI can degrade over time, appearing greenish or brown instead of off-white. Use a fresh, high-quality source.[2][3]

    • Solvent: Ensure your solvent is anhydrous and has been properly degassed to remove oxygen. Oxygen can promote the unwanted homocoupling of 1-pentyne (Glaser coupling), which consumes your starting material and generates difficult-to-remove impurities.[2][4]

  • Halide Reactivity: The reactivity of the halide on the pyridine ring is critical. The general trend is I > Br >> Cl.[2][5] If you are using a bromide, the reaction will likely require higher temperatures and may still be slow. Iodides are strongly recommended for this reaction.

Q2: My TLC shows the consumption of starting materials, but the main product is a byproduct, not my desired coupled alkyne. What is happening?

A2: The most likely culprit is the Glaser-Hay homocoupling of 1-pentyne.[2] This side reaction produces 5,7-dodecadiyne and is promoted by the presence of oxygen and the copper catalyst.

  • Troubleshooting Steps:

    • Improve Degassing: The most critical step is to rigorously remove all oxygen from your reaction vessel and solvent. Perform several freeze-pump-thaw cycles on your solvent before use.[3]

    • Maintain Inert Atmosphere: Ensure a positive pressure of high-purity nitrogen or argon is maintained throughout the reaction.

    • Consider Copper-Free Conditions: While classic Sonogashira uses a copper co-catalyst, numerous copper-free protocols have been developed precisely to avoid the homocoupling issue.[2][6] These methods may require different ligands (e.g., bulky phosphines) or bases.

Q3: The Sonogashira coupling works, but the subsequent cyclization to the azaindole gives a low yield. How can I optimize this step?

A3: The cyclization step is sensitive to the base and reaction conditions.

  • Base and Additive Choice: Standard bases like KOtBu can be effective, but solubility issues can hinder the reaction. A highly effective method reported for 2-substituted 7-azaindoles is the use of catalytic 18-crown-6 with KOtBu in toluene.[1] The crown ether complexes the potassium ion, increasing the effective basicity and solubility of the base, which dramatically improves yields and allows for milder conditions (e.g., 65 °C).

  • Temperature: If the reaction is slow, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal balance.

  • Acid-Catalyzed Alternative: For some substrates, acid-catalyzed cyclization is more effective. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) can promote ring closure, possibly by activating the amine via trifluoroacetylation. This should be tested on a small scale as it may not be suitable for all substrates.

Part 2: The Fischer Indole Synthesis Route

This classic reaction is a one-pot method that remains highly relevant for constructing the azaindole core. It involves the acid-catalyzed cyclization of a hydrazone formed in situ from 2-hydrazinopyridine and a carbonyl compound.

Experimental Protocol: General Procedure

2-Hydrazinopyridine (1.0 eq) and an aliphatic carbonyl compound like 2-pentanone or valeraldehyde (1.0-1.2 eq) are combined in a suitable solvent (e.g., acetic acid, ethanol) or neat. An acid catalyst is added, and the mixture is heated. Polyphosphoric acid (PPA) is a commonly used and effective catalyst, often serving as both the solvent and the catalyst.[7][8] The reaction is typically heated to 100-160 °C until the starting hydrazone is consumed. The reaction is then quenched by carefully pouring the hot mixture onto crushed ice, causing the product to precipitate.

Visualizing the Mechanism

Fischer_Indole_Mechanism A 2-Hydrazinopyridine + 2-Pentanone B Hydrazone Formation A->B C 2-Pyridylhydrazone B->C D Tautomerization (Enehydrazine) C->D H⁺ E Enehydrazine Intermediate D->E F [3,3]-Sigmatropic Rearrangement E->F Heat, H⁺ G Di-imine Intermediate F->G H Rearomatization & Cyclization G->H I Aminal Intermediate H->I J NH₃ Elimination I->J H⁺ K 2-Propyl-1H-pyrrolo[2,3-c]pyridine J->K

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Troubleshooting Fischer Indole Synthesis Yields: FAQs

Q1: My Fischer indole synthesis gives a very low yield or only returns starting material. What should I check first?

A1: This reaction's success hinges on the acid catalyst and temperature.

  • Purity of Hydrazine: Arylhydrazines can degrade upon storage. Use a fresh source or purify it before use. Impurities can lead to significant side reactions.[7]

  • Acid Catalyst Choice: The choice of acid is critical. While Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) can work[9], polyphosphoric acid (PPA) is often the most effective for azaindoles as it provides a strongly acidic and dehydrating medium.[7][8] If one acid fails, screen others.

  • Temperature and Time: The[4][4]-sigmatropic rearrangement has a high activation energy and requires heat.[7] However, prolonged heating or excessively high temperatures can cause decomposition and polymerization, leading to dark, intractable tars.[10] A typical range is 150-160 °C for 10-20 minutes when using PPA.[7] Monitor the reaction closely.

Q2: The reaction produces a complex mixture of products, and I am seeing byproducts like aniline or 2-aminopyridine in my mass spec.

A2: This points to a competing side reaction that cleaves the N-N bond of the hydrazone intermediate, preventing the desired cyclization.

  • Mechanism of Failure: Under acidic conditions, the hydrazone can undergo heterolytic cleavage of the N-N bond instead of the productive[4][4]-sigmatropic rearrangement.[11] This pathway is favored if the intermediate carbocation is stabilized. While less common with simple alkyl ketones, the electron-deficient nature of the pyridine ring in the 2-pyridylhydrazone can make this pathway more competitive than in standard indole synthesis.

  • Mitigation Strategies:

    • Change the Acid Catalyst: Sometimes a Lewis acid (e.g., ZnCl₂) can favor the desired pathway over a Brønsted acid by coordinating differently with the intermediates.

    • Optimize Temperature: Find the lowest possible temperature at which the reaction proceeds. The N-N cleavage pathway may have a different activation energy than the desired rearrangement.

    • One-Pot Procedure: Forming the hydrazone in a solvent like acetic acid and then adding it to pre-heated PPA can sometimes give cleaner results by minimizing the time the hydrazone is exposed to harsh conditions before the main cyclization event.[7][12]

Q3: My reaction with an unsymmetrical ketone (e.g., 2-pentanone) gives a mixture of isomers. How can I control the regioselectivity?

A3: This is an inherent challenge of the Fischer synthesis with unsymmetrical ketones. The initial tautomerization of the hydrazone to the enehydrazine can occur towards either α-carbon, leading to two different indole products. For 2-pentanone, this would result in a mixture of 2-propyl-3-methyl- and 2-ethyl-3-methyl-7-azaindole.

  • Control Strategy: To avoid this issue and guarantee the formation of 2-propyl-1H-pyrrolo[2,3-c]pyridine, use a symmetrical carbonyl source. The ideal choice is valeraldehyde (pentanal) . The reaction of 2-hydrazinopyridine with valeraldehyde will unambiguously lead to the desired 2-propyl substituted product.

Part 3: Purification and Final Product Handling

Q4: I have a crude product, but I'm losing a significant amount during silica gel column chromatography. What are the best practices for purification?

A4: Azaindoles, being basic nitrogen heterocycles, can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and low recovery.[13]

  • Stationary Phase Choice:

    • Deactivated Silica: Before running your column, flush it with your eluent system containing 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface, improving peak shape and recovery.[13]

    • Alumina: Using neutral or basic alumina as the stationary phase is an excellent alternative to silica gel for purifying basic compounds.[13]

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of a basic modifier like triethylamine to the mobile phase is often essential.[13]

  • Alternative Methods: If chromatographic purification is still problematic, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) or preparative HPLC for smaller scales.[13]

Summary of Key Troubleshooting Parameters

ParameterSonogashira RouteFischer Indole Route
Key Reagents 2-Amino-3-iodo pyridine, 1-Pentyne2-Hydrazinopyridine, Valeraldehyde
Catalyst Pd(0) source (e.g., Pd(PPh₃)₄), CuIStrong Acid (e.g., Polyphosphoric Acid)
Atmosphere Strictly Inert (N₂/Ar) to prevent homocouplingInert atmosphere recommended to prevent oxidation
Common Failure Catalyst deactivation; O₂-induced homocouplingN-N bond cleavage; decomposition at high temp.
Key Optimizer Use of 18-crown-6 in cyclization stepChoice of acid catalyst and temperature control
Purification Deactivated silica gel or aluminaDeactivated silica gel or alumina

References

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. NIH Public Access. [Link]

  • The Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6987-7019. [Link]

  • Le, T. N., et al. (2018). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1314. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). MDPI. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Asghari, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2474-2481. [Link]

  • Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(45), 7856-7864. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2018). Chemical Communications. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). MDPI. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Propyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-propyl-1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-propyl-1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and solutions presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-propyl-1H-pyrrolo[2,3-c]pyridine and its analogs.

Question 1: I am experiencing low to no yield in the Sonogashira coupling of 2-amino-3-iodopyridine with 1-pentyne. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Sonogashira coupling are a common issue and can often be traced back to a few key factors. The reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[1] Here’s a breakdown of potential causes and troubleshooting steps:

  • Catalyst Inactivation: The Pd(0) active species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. The choice of palladium source and ligand is also critical. While Pd(PPh₃)₄ is commonly used, consider using a more robust catalyst system like PdCl₂(PPh₃)₂/CuI.[1]

  • Base Selection: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX formed during the reaction. Triethylamine (Et₃N) is a common choice. However, if you are experiencing issues, consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).

  • Solvent Effects: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. If solubility is an issue, DMF is often a good choice, although it requires higher temperatures for removal.[1]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Ensure your CuI is fresh and of high purity.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating (40-60 °C) can sometimes be beneficial, especially for less reactive substrates.[1] However, excessive heat can lead to catalyst decomposition and side reactions.

Question 2: During the subsequent base-mediated cyclization to form the 7-azaindole ring, I am observing incomplete conversion and the formation of side products. How can I optimize this step?

Answer:

The intramolecular cyclization of the 2-amino-3-(alkynyl)pyridine intermediate is a critical step that can be sensitive to reaction conditions. Incomplete conversion and side product formation often point to issues with the base, solvent, or temperature.

  • Choice of Base and Additives: A strong base is typically required to deprotonate the amino group, initiating the nucleophilic attack on the alkyne. Potassium tert-butoxide (t-BuOK) is a common and effective choice.[2] If you are still facing issues, the addition of a phase-transfer catalyst like 18-crown-6 can significantly improve the reaction rate and yield by increasing the solubility and reactivity of the base.[3]

  • Solvent Considerations: Anhydrous, aprotic solvents are essential for this step to prevent quenching of the strong base. Toluene or THF are good starting points.[2] Ensure your solvent is rigorously dried before use.

  • Temperature Control: The optimal temperature for cyclization needs to be carefully controlled. While some reactions proceed at room temperature, others may require heating. A systematic optimization of the temperature (e.g., room temperature, 40 °C, 65 °C, reflux) should be performed.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Question 3: My final 2-propyl-1H-pyrrolo[2,3-c]pyridine product is difficult to purify. I observe persistent impurities even after column chromatography. What are some effective purification strategies?

Answer:

Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel. Here are some strategies to improve purification:

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane.[4]

    • Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve the separation of basic compounds by neutralizing acidic sites on the silica gel.[5]

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18-functionalized silica gel for reverse-phase chromatography.[5]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents and solvent pairs to find the optimal conditions.

  • Acid-Base Extraction: As a basic compound, your product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer with a base like NaOH or NaHCO₃ followed by extraction with an organic solvent can yield a purer product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-propyl-1H-pyrrolo[2,3-c]pyridine derivatives?

A1: The most prevalent and versatile methods involve a two-step sequence:

  • Palladium-catalyzed cross-coupling: This typically involves a Sonogashira coupling between a 2-amino-3-halopyridine (commonly 2-amino-3-iodopyridine) and a terminal alkyne (in this case, 1-pentyne).[2][3]

  • Intramolecular Cyclization: The resulting 2-amino-3-(pent-1-yn-1-yl)pyridine intermediate is then cyclized, usually under basic conditions, to form the pyrrolo[2,3-c]pyridine ring system.[3]

Alternative routes include variations of the Fischer indole synthesis, although these can be challenging for azaindoles due to the electron-deficient nature of the pyridine ring.[6] Multi-component reactions have also been developed for the synthesis of highly substituted 7-azaindoles.[7]

Q2: Are protecting groups necessary for the synthesis of 2-propyl-1H-pyrrolo[2,3-c]pyridine?

A2: In many modern synthetic routes, protecting groups for the amino group of the starting 2-amino-3-halopyridine are not required, which improves the overall efficiency of the synthesis.[8] However, in some cases, particularly when performing further functionalization on the pyrrolo[2,3-c]pyridine core, protection of the pyrrole nitrogen (N-1) may be necessary. Common protecting groups for the indole/azaindole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and tert-butoxycarbonyl (Boc).[2][9]

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and product. Visualizing the spots under UV light is usually sufficient. For more quantitative analysis and to confirm the identity of the products, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are invaluable tools.[10]

Q4: I am considering scaling up my synthesis. What are the key parameters to consider?

A4: Scaling up a reaction requires careful consideration of several factors:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure you have adequate heating and cooling capabilities.

  • Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage exotherms.

  • Work-up and Purification: Extraction and chromatography procedures will need to be adapted for larger volumes. Consider crystallization as a more scalable purification method.

Q5: Can I introduce further functionalization on the 2-propyl-1H-pyrrolo[2,3-c]pyridine core?

A5: Yes, the 1H-pyrrolo[2,3-c]pyridine scaffold can be further functionalized. Common reactions include:

  • N-Alkylation: The pyrrole nitrogen can be alkylated using an alkyl halide and a base.[11]

  • C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the pyridine or pyrrole ring is an emerging area, often utilizing transition metal catalysis.[12][13] This allows for the introduction of various substituents at specific positions.

  • Halogenation: Selective halogenation at positions like C3 can be achieved, providing a handle for further cross-coupling reactions.[2]

Experimental Protocols

Representative Protocol for the Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

This two-step protocol is based on commonly reported procedures.[2][3]

Step 1: Sonogashira Coupling - Synthesis of 2-amino-3-(pent-1-yn-1-yl)pyridine

  • To a dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed THF and triethylamine (3.0 eq).

  • To the stirred suspension, add 1-pentyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2-amino-3-(pent-1-yn-1-yl)pyridine.

Step 2: Intramolecular Cyclization - Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

  • To a dried Schlenk flask under an argon atmosphere, add the 2-amino-3-(pent-1-yn-1-yl)pyridine (1.0 eq) from Step 1 and 18-crown-6 (0.1 eq).

  • Add anhydrous toluene.

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-propyl-1H-pyrrolo[2,3-c]pyridine.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyclization Step

EntryBase (eq)Additive (eq)SolventTemperature (°C)Time (h)Yield (%)
1t-BuOK (1.5)NoneToluene65865
2t-BuOK (1.5)18-crown-6 (0.1)Toluene65492[3]
3NaH (1.5)NoneDMF80655
4K₂CO₃ (2.0)NoneDMF10012<10

Yields are representative and may vary depending on the specific substrate and experimental setup.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Workup & Purification A 2-Amino-3-iodopyridine + 1-Pentyne B PdCl₂(PPh₃)₂ / CuI Et₃N, THF, RT A->B Reactants & Conditions C 2-Amino-3-(pent-1-yn-1-yl)pyridine B->C Intermediate D t-BuOK / 18-crown-6 Toluene, 65°C C->D Reaction Conditions E 2-Propyl-1H-pyrrolo[2,3-c]pyridine D->E Final Product F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the two-step synthesis of 2-propyl-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Decision Tree: Low Yield in Sonogashira Coupling

G Start Low Yield in Sonogashira Coupling Q1 Is the reaction atmosphere strictly inert? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst system active? A1_Yes->Q2 Sol1 Degas solvents/reagents and use Ar/N₂. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base appropriate? A2_Yes->Q3 Sol2 Use fresh Pd catalyst and CuI. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the temperature optimized? A3_Yes->Q4 Sol3 Try a stronger base (e.g., DIPEA). A3_No->Sol3 Sol3->Q3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Improved A4_Yes->End Sol4 Gently heat (40-60°C) and monitor. A4_No->Sol4 Sol4->Q4

Caption: Decision tree for troubleshooting low yields in Sonogashira coupling reactions.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Request PDF. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. In ACS Medicinal Chemistry Letters. [Link]

  • Request PDF. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]

  • Thieme. (n.d.). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. [Link]

  • Semantic Scholar. (2014). The Acid-Catalyzed Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines and Their Antimicrobial Activity. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • American Chemical Society. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PubMed Central. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5774-5777. [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding and Interrupting the Fischer Azaindolization Reaction. PubMed Central. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. (2018). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. Journal of Organic Chemistry, 84(8), 4661-4669. [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]

  • American Chemical Society. (n.d.). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

Sources

Troubleshooting

2-Propyl-1H-pyrrolo[2,3-c]pyridine solubility problems and solutions

Introduction: Welcome to the technical support guide for 2-Propyl-1H-pyrrolo[2,3-c]pyridine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Propyl-1H-pyrrolo[2,3-c]pyridine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Pyrrolopyridine derivatives are a significant class of heterocyclic compounds, often investigated as kinase inhibitors and for other therapeutic applications.[1][2] A common hurdle in their development is poor aqueous solubility, which can impact data quality in biological assays and hinder the development of viable drug formulations.[3][4]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and solve solubility issues. We will delve into the underlying physicochemical principles and offer field-proven protocols to help you move forward with your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve 2-Propyl-1H-pyrrolo[2,3-c]pyridine in my standard aqueous buffers (e.g., PBS). Why is this happening?

Answer: This is a common and expected challenge. The molecular structure of 2-Propyl-1H-pyrrolo[2,3-c]pyridine suggests it is a poorly water-soluble compound. Let's break down the reasons:

  • Lipophilic Nature: The molecule is composed of a fused heterocyclic aromatic ring system (pyrrolo[2,3-c]pyridine) and a nonpolar propyl group (-CH₂CH₂CH₃). This combination results in a significant nonpolar surface area, leading to unfavorable interactions with polar water molecules. Such hydrophobic compounds are often classified as BCS Class II or IV drugs.[3]

  • Crystal Lattice Energy: Solid compounds must first break out of their crystal lattice structure before they can dissolve. Poorly soluble molecules often have high crystal lattice energy, meaning a significant amount of energy is required to overcome the intermolecular forces holding the solid state together.

  • Weak Basicity: The pyridine nitrogen atom provides a site for protonation, suggesting that solubility might be pH-dependent. However, the pKa of the pyrrolopyridine core is likely low, meaning it will only become significantly protonated (and more soluble) at a low pH, which may not be compatible with your experimental system.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For creating a concentrated stock solution, you should use a polar aprotic organic solvent. The most common choices in a research setting are:

SolventAcronymBoiling Point (°C)Key Characteristics
Dimethyl SulfoxideDMSO189Excellent solubilizing power for a wide range of compounds. Miscible with water. Standard for biological screening.
N,N-DimethylformamideDMF153Strong solubilizing power, similar to DMSO. Miscible with water.
N-Methyl-2-pyrrolidinoneNMP202High boiling point solvent with excellent solubilizing capacity.[5]
EthanolEtOH78.4A less toxic option, but may have lower solubilizing power for highly lipophilic compounds compared to DMSO.

Recommendation: Start with Dimethyl Sulfoxide (DMSO) . It is the industry standard for initial compound screening and stock preparation due to its exceptional ability to dissolve diverse and difficult compounds. Prepare a high-concentration stock (e.g., 10-50 mM) and store it appropriately, protected from light and moisture.[6]

Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What can I do?

Answer: This phenomenon is known as "solvent-shifting" precipitation and is the most frequent solubility-related issue in a lab. Your high-concentration DMSO stock keeps the compound solubilized, but when this is diluted into a predominantly aqueous environment, the DMSO concentration drops, and the buffer can no longer support the solubility of your hydrophobic compound.

Below is a troubleshooting workflow to address this issue.

Caption: Shake-flask solubility determination workflow.

Accurate quantification of the dissolved drug is critical. [7]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this analysis. [8]

Q5: For my animal studies, simple formulations are not providing sufficient exposure. What are some advanced formulation strategies I should consider?

Answer: When moving to in vivo studies, achieving adequate drug exposure is paramount. If co-solvents and pH adjustments are insufficient, you should explore more advanced formulation technologies designed to enhance the bioavailability of poorly soluble drugs.

TechnologyMechanism of ActionSuitability
Solid Dispersions The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC), preventing crystallization and enhancing dissolution. [3]Excellent for oral dosage forms. Can be prepared by spray drying or hot-melt extrusion.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble inclusion complex. [9]Suitable for both oral and parenteral formulations. Beta-cyclodextrins (e.g., HP-β-CD) are commonly used.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area available for dissolution. [10]This improves the rate of dissolution but not the equilibrium solubility. [4][10]Suitable for oral and injectable routes. Requires specialized high-pressure homogenization or milling equipment. [4]
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine micro- or nano-emulsion upon contact with aqueous fluids in the gut.Ideal for highly lipophilic drugs. Can significantly enhance oral absorption.

The choice of strategy depends on the specific properties of your compound, the intended route of administration, and the required dose.

Detailed Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Aqueous Solubility

Objective: To determine the thermodynamic equilibrium solubility of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in a selected aqueous buffer.

Materials:

  • 2-Propyl-1H-pyrrolo[2,3-c]pyridine (solid)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC-grade Acetonitrile (ACN) and water

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Tabletop centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid 2-Propyl-1H-pyrrolo[2,3-c]pyridine to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is ~2 mg.

  • Solvent Addition: Add 1.0 mL of the selected aqueous buffer to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand for 30 minutes to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantification: a. Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO). b. Create a calibration curve by making serial dilutions of the stock solution. c. Dilute the filtered sample from step 6 with an appropriate solvent (e.g., ACN) to bring its concentration within the range of the calibration curve. d. Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value is the equilibrium solubility.

Protocol 2: Preparation of a Co-Solvent Formulation for Preclinical Studies

Objective: To prepare a 1 mg/mL solution of 2-Propyl-1H-pyrrolo[2,3-c]pyridine in a vehicle suitable for oral or parenteral administration in preclinical species.

Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Materials:

  • 2-Propyl-1H-pyrrolo[2,3-c]pyridine

  • DMSO (USP/vehicle grade)

  • PEG 400 (USP/vehicle grade)

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh Compound: Weigh the required amount of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. For a 10 mL final volume at 1 mg/mL, you will need 10 mg.

  • Initial Solubilization: Add the compound to a sterile glass vial. Add 1.0 mL of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved. A clear solution must be obtained.

  • Add Co-solvent: To the DMSO solution, add 4.0 mL of PEG 400 (40% of the final volume). Vortex thoroughly until the solution is homogeneous.

  • Add Aqueous Component: Slowly add 5.0 mL of saline (50% of the final volume) to the organic mixture while vortexing. Add the saline dropwise or in small portions to avoid precipitation.

  • Final Homogenization: Once all components are added, vortex the final mixture for another 2-3 minutes to ensure complete homogeneity. The final solution should be clear and free of any visible particulates.

  • Pre-use Inspection: Before administration, visually inspect the solution against a light and dark background to confirm it remains a clear solution.

References
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • SlideShare. Methods of solubility enhancements. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • SlideShare. Solubility & Method for determination of solubility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • PubChem. 2-Propylpyridine. [Link]

  • PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. [Link]

  • Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 2-methyl-. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of pyrrolopyridine derivatives. [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • NIST. Pyridine, 2-propyl-. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubChem. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. [Link]

  • SlidePlayer. Preparation and Properties of Pyridine. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Propyl-1H-pyrrolo[2,3-c]pyridine by HPLC

Welcome to the technical support center for the purification of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful HPLC purification of this and structurally similar nitrogen-containing heterocyclic compounds.

Introduction to the Purification Challenge

2-Propyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound, a class of molecules that form the backbone of many pharmaceutical agents.[1] The nitrogen atoms in the fused ring system impart a degree of polarity and basicity, which can present unique challenges during purification by High-Performance Liquid Chromatography (HPLC). Common issues include poor peak shape (tailing), insufficient retention on standard reversed-phase columns, and difficulties in scaling up from analytical to preparative scale.

This guide provides a systematic approach to developing and troubleshooting HPLC methods for this compound, ensuring you can achieve the desired purity and yield for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the best initial HPLC approach for purifying 2-Propyl-1H-pyrrolo[2,3-c]pyridine?

For nitrogen-containing heterocycles like 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a reversed-phase (RP) HPLC method is a common starting point.[2] However, due to the compound's likely polar nature, a standard C18 column with a simple water/acetonitrile mobile phase may result in poor retention. Therefore, it is advisable to start with a C18 column and a mobile phase containing a suitable additive to improve peak shape and retention.

Q2: Why is my peak tailing severely when I use a standard C18 column?

Peak tailing for basic compounds like this is often caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the surface of the silica-based stationary phase.[3] To mitigate this, consider the following:

  • Use a modern, end-capped C18 column: These columns have fewer accessible silanol groups, reducing the likelihood of tailing.

  • Incorporate a mobile phase additive: A small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), can protonate the basic sites on the analyte and suppress the ionization of silanol groups, leading to improved peak symmetry.[4][5] Alternatively, a buffer like ammonium formate can also be effective.[6]

Q3: My compound is eluting at or near the void volume. How can I increase its retention on a reversed-phase column?

If your compound shows little to no retention, it is too polar for the selected conditions. Here are some strategies to enhance retention:

  • Decrease the organic solvent percentage: Start with a lower concentration of acetonitrile or methanol in your mobile phase.

  • Consider a more polar stationary phase: An embedded polar group (EPG) or a phenyl-hexyl column can offer different selectivity and improved retention for polar analytes.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica or a diol-based column) and a mobile phase with a high concentration of organic solvent.[7]

Q4: What are the key parameters to optimize in a HILIC method for this compound?

When developing a HILIC method, focus on:

  • Organic Solvent Concentration: In HILIC, the organic solvent (typically acetonitrile) is the weak solvent. Increasing its concentration will increase retention time.[8]

  • Aqueous Component: A small amount of water (at least 3-5%) is necessary to hydrate the stationary phase and facilitate partitioning.

  • Buffer Concentration and pH: The ionic strength and pH of the mobile phase can significantly influence the retention of ionizable compounds. A buffer like ammonium formate is a good starting point.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the HPLC purification of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Silanols Add 0.1% formic acid or TFA to the mobile phase to suppress silanol activity. Use a high-purity, end-capped C18 column.
Column Overload Reduce the injection volume or the concentration of the sample. For preparative work, this indicates the loading capacity has been exceeded.[10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the compound's pKa to ensure it is in a single ionic form.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition whenever possible.[3]
Issue 2: Variable Retention Times
Possible Cause Suggested Solution
Insufficient Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially for gradient methods.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using buffered solutions, be aware of potential precipitation when mixing with high concentrations of organic solvent.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Column Degradation If retention times consistently decrease, the stationary phase may be degrading. This can be accelerated by using mobile phases with extreme pH values.
Issue 3: High Backpressure
Possible Cause Suggested Solution
Column Frit Blockage Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (disconnect from the detector first).
Buffer Precipitation Ensure the buffer is soluble in the highest organic concentration of your gradient. A lower buffer concentration may be necessary.
Sample Precipitation Ensure your sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the purification of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

1. Sample Preparation:

  • Dissolve the crude sample in a suitable solvent. A good starting point is a mixture of the initial mobile phase components (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Analytical Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy).
  • Injection Volume: 5-10 µL.

3. Optimization:

  • Based on the initial chromatogram, adjust the gradient to improve the separation of the target compound from impurities.
  • If peak shape is poor, consider adding a different modifier like ammonium formate (10 mM).[5]
  • If retention is still low, try a more aqueous starting condition or a column with a different stationary phase (e.g., Phenyl-Hexyl).
Protocol 2: Scaling Up to Preparative HPLC

Once an optimized analytical method is established, it can be scaled up for preparative purification.[11]

1. Determine Loading Capacity:

  • Using the analytical column, perform loading studies by incrementally increasing the injection volume until a loss of resolution or significant peak distortion is observed.

2. Scale the Method:

  • Select a preparative column with the same stationary phase chemistry and particle size as the analytical column.
  • Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity. The scaling factor can be calculated as:
  • Scaling Factor = (ID_prep / ID_analytical)²
  • New Flow Rate = Old Flow Rate x Scaling Factor
  • New Injection Volume = Old Injection Volume x Scaling Factor

3. Fraction Collection:

  • Collect fractions corresponding to the target peak.
  • Analyze the collected fractions by analytical HPLC to confirm purity.
  • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

HPLC_Workflow cluster_prep Method Development (Analytical Scale) cluster_scale Scale-Up & Purification (Preparative Scale) SamplePrep Sample Preparation (Dissolve & Filter) Col_Select Column & Mobile Phase Selection (e.g., C18, H2O/ACN + 0.1% FA) SamplePrep->Col_Select Scout_Grad Scouting Gradient (5-95% B) Col_Select->Scout_Grad Optimization Method Optimization (Gradient, Additives, pH) Scout_Grad->Optimization Load_Study Loading Study Optimization->Load_Study Optimized Method Scale_Up Scale-Up Calculation (Flow Rate, Inj. Vol.) Load_Study->Scale_Up Prep_Run Preparative HPLC Run Scale_Up->Prep_Run Fraction_Coll Fraction Collection Prep_Run->Fraction_Coll Purity_Check Purity Analysis Fraction_Coll->Purity_Check Evaporation Solvent Evaporation Purity_Check->Evaporation Pool Pure Fractions Pure_Compound Pure Compound Evaporation->Pure_Compound

Caption: HPLC Purification Workflow from Method Development to Final Product.

Troubleshooting_Tree cluster_peak Peak Shape Solutions cluster_retention Retention Time Solutions cluster_pressure Pressure Solutions Start Problem with Chromatogram Poor_Peak Poor Peak Shape? Start->Poor_Peak Retention_Issue Retention Time Issue? Start->Retention_Issue Pressure_Issue High Backpressure? Start->Pressure_Issue Tailing Tailing? Poor_Peak->Tailing Fronting Fronting? Poor_Peak->Fronting Drifting Drifting RT? Retention_Issue->Drifting No_Retention No Retention? Retention_Issue->No_Retention Filter Filter Sample & Mobile Phase Pressure_Issue->Filter Check_Buffer Check Buffer Solubility Pressure_Issue->Check_Buffer Add_Modifier Add 0.1% Formic Acid / TFA Tailing->Add_Modifier Check_pH Adjust Mobile Phase pH Tailing->Check_pH Change_Column Use End-Capped Column Tailing->Change_Column Reduce_Load Reduce Sample Load Fronting->Reduce_Load Equilibrate Increase Equilibration Time Drifting->Equilibrate Use_Oven Use Column Oven Drifting->Use_Oven Lower_Organic Decrease % Organic No_Retention->Lower_Organic Switch_HILIC Switch to HILIC Mode No_Retention->Switch_HILIC Backflush Backflush Column Filter->Backflush If persists

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Chirico, N., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 895-917. [Link]

  • Welch, C. J., et al. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 621–624. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • ResearchGate. Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Labcompare. LABTips: Preparative HPLC for Purification Workflows. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10. [Link]

  • ResearchGate. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part II: Adsorption on the stationary phase. [Link]

  • Liu, X., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 12461-12472. [Link]

  • ResearchGate. How can different mobile phases effect on peak shapes in LC-MS analysis?. [Link]

  • Semantic Scholar. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. [Link]

  • ResearchGate. Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • SIELC Technologies. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubChem. 2-Propylpyridine. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties in the synthesis of 2-Propyl-1H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties in the synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold. Here, we address common issues, primarily focusing on the widely employed Fischer indole synthesis route, to help you troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer indole synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is failing or giving very low yields. What are the common causes?

A1: The Fischer indole synthesis, while powerful, is sensitive to electronic and steric factors, especially when a pyridine ring is involved. Poor yields in the synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine (starting from 4-hydrazinopyridine and valeraldehyde or pentan-2-one) can typically be traced back to one of three critical areas:

  • Inefficient Hydrazone Formation: The initial condensation between 4-hydrazinopyridine and the carbonyl compound to form the pyridylhydrazone is a reversible equilibrium. Inefficient water removal or decomposition of the sensitive hydrazine starting material can halt the reaction prematurely.

  • Failure of the[1][1]-Sigmatropic Rearrangement: This is the core cyclization step and is highly acid-dependent. The pyridine nitrogen can be protonated, altering the electronic properties of the ring and potentially disfavoring the key rearrangement. The choice of acid catalyst and reaction temperature are paramount.

  • Competing Side Reactions: The most significant competing pathway is the acid-catalyzed cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[2][3] This cleavage is particularly favored when the resulting carbocation is stabilized, leading to byproducts like 4-aminopyridine and various polymeric materials instead of the desired pyrrolopyridine.

Below is a diagram illustrating the critical steps and potential failure points in the reaction pathway.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Cyclization cluster_2 Step 3: Aromatization cluster_3 Failure Pathway A 4-Hydrazinopyridine + Valeraldehyde B Pyridylhydrazone A->B -H₂O C Ene-hydrazine (Key Intermediate) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Heat, H⁺ H N-N Bond Cleavage C->H Strong Acid / High Temp. E Di-imine Intermediate D->E F Cyclized Aminal E->F Ring Closure G 2-Propyl-1H-pyrrolo[2,3-c]pyridine (Product) F->G -NH₃ (Aromatization) I Byproducts: 4-Aminopyridine, Polymeric Tars H->I

Caption: Key steps and failure points in the Fischer Indole Synthesis.

Q2: The cyclization step is not working. How do I choose the right acid catalyst and optimize conditions?

A2: The choice of acid is the most critical parameter for the[1][1]-sigmatropic rearrangement. Both Brønsted and Lewis acids can be used, but their effectiveness varies.[4]

  • Mechanism of Action: The acid protonates the ene-hydrazine intermediate, which facilitates the rearrangement. However, excessive acidity or high temperatures can favor the undesired N-N bond cleavage.[2][3] The goal is to find a "sweet spot" that promotes cyclization without degrading the intermediate.

  • Troubleshooting Strategy: If you are seeing no product and only recovering starting material or baseline decomposition on TLC, your conditions are likely too mild or too harsh. A systematic screen of catalysts is recommended.

Table 1: Comparison of Acid Catalysts for Fischer Indole Cyclization

CatalystTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Polyphosphoric Acid (PPA) 80-150 °C, neatStrong dehydrating agent, often effective when others fail.Highly viscous, can be difficult to stir. Can lead to charring at high temperatures. Solution: Use a mechanical stirrer and carefully control the temperature ramp.
Zinc Chloride (ZnCl₂) 150-200 °C, often neat or in a high-boiling solvent.Effective Lewis acid catalyst.Requires high temperatures; can be hygroscopic. Solution: Ensure ZnCl₂ is anhydrous before use.
p-Toluenesulfonic Acid (PTSA) Reflux in Toluene or Xylene.Milder conditions, allows for azeotropic removal of water/ammonia.May not be strong enough for less reactive substrates. Solution: Increase catalyst loading or switch to a stronger acid like PPA.
Eaton's Reagent (P₂O₅ in MeSO₃H) 60-100 °CVery powerful, often works at lower temperatures.Highly corrosive and moisture-sensitive. Solution: Handle under an inert atmosphere and use appropriate safety precautions.
Acetic Acid / Sulfuric Acid Refluxing AcOH, sometimes with catalytic H₂SO₄.Inexpensive and readily available.Often leads to N-N bond cleavage and byproduct formation.[2] Generally less effective for challenging substrates.

Recommended Protocol: Start with a milder catalyst like PTSA in refluxing toluene. If this fails, move to a stronger catalyst system like PPA at a moderate temperature (e.g., 100-120 °C).

Q3: My reaction is producing a lot of dark, insoluble material and I've isolated 4-aminopyridine. What's happening?

A3: This is a classic sign of N-N bond cleavage, the primary competing side reaction.[2] The ene-hydrazine intermediate, once protonated, can either undergo the desired[1][1]-rearrangement or cleave to form 4-aminopyridine and a resonance-stabilized iminium cation derived from your carbonyl component. This cation is highly reactive and prone to polymerization, creating the insoluble tars you observe.

Causality and Prevention:

  • Electron-Donating Groups: This side reaction is more common with substrates that have electron-donating groups, which stabilize the carbocation formed after cleavage.[2][3] While the pyridine ring itself is electron-withdrawing, its N-protonated form can influence the reaction pathway.

  • Excessive Acidity/Heat: Harsh conditions (strong acids, high temperatures) favor the cleavage pathway over the more ordered transition state of the sigmatropic rearrangement.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield / Reaction Failure check_sm Verify Purity of 4-Hydrazinopyridine & Valeraldehyde start->check_sm check_hydrazone Is Hydrazone Forming? (Monitor by TLC/LCMS) check_sm->check_hydrazone Purity OK optimize_hydrazone Optimize Hydrazone Formation: - Use Dean-Stark trap - Add molecular sieves - Lower temperature check_hydrazone->optimize_hydrazone No check_cyclization Is Cyclization Failing? (No product, only hydrazone) check_hydrazone->check_cyclization Yes optimize_hydrazone->check_hydrazone change_acid Screen Acid Catalysts: 1. PTSA / Toluene 2. PPA (100°C) 3. ZnCl₂ (150°C) check_cyclization->change_acid Yes check_byproducts Are Byproducts Dominant? (4-Aminopyridine, Tar) check_cyclization->check_byproducts No success Improved Yield change_acid->success reduce_harshness Reduce Reaction Harshness: - Lower temperature - Use milder acid (e.g., PTSA) - Decrease reaction time check_byproducts->reduce_harshness Yes alternative Consider Alternative Routes: - Palladium-catalyzed cyclization - Larock indole synthesis check_byproducts->alternative No / Still Fails reduce_harshness->success

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 2-Propyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Welcome to the technical support center for researchers utilizing 2-Propyl-1H-pyrrolo[2,3-c]pyridine and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Propyl-1H-pyrrolo[2,3-c]pyridine and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate off-target effects in your experiments. The pyrrolo[2,3-c]pyridine scaffold is a potent pharmacophore, particularly for kinase inhibitors, but like many ATP-competitive molecules, achieving high selectivity can be a significant challenge.[1] This resource will equip you with the foundational knowledge and practical protocols to enhance the precision and reliability of your research.

Troubleshooting Guide: Navigating Unintended Experimental Outcomes

This section addresses specific issues you may encounter during your research, providing a logical framework for identifying and resolving off-target effects.

Q1: My phenotypic assay results with my 2-Propyl-1H-pyrrolo[2,3-c]pyridine derivative ("PRP-X") are inconsistent with the known function of its primary target. What's happening?

A1: This is a classic indicator of off-target activity. When a compound's observed effect in a complex biological system (like a cell or organism) doesn't align with the genetic or siRNA knockdown of its intended target, it's crucial to investigate unintended molecular interactions. Off-target effects can arise from the inhibitor binding to structurally similar proteins or even unrelated targets, leading to a misinterpretation of its mechanism of action.[2]

Troubleshooting Workflow:

  • Confirm On-Target Engagement: First, verify that PRP-X is engaging its intended target in your experimental system at the concentrations used. A cellular thermal shift assay (CETSA) or a target-specific downstream signaling assay (e.g., Western blot for a phosphorylated substrate) can confirm this.

  • Dose-Response Analysis: Conduct a careful dose-response curve for your phenotypic readout. A significant rightward shift in the IC50 for the phenotype compared to the IC50 for target inhibition suggests that the phenotype may be driven by an off-target with lower affinity.

  • Orthogonal Controls: Use a structurally distinct inhibitor of the same primary target. If this second inhibitor does not reproduce the phenotype observed with PRP-X, it strongly implicates off-target effects.

  • Genetic Validation: The gold standard for validating that a phenotype is due to the intended target is to use genetic methods like CRISPR/Cas9 knockout or RNA interference (RNAi).[3] If the genetic perturbation phenocopies the effect of PRP-X, it strengthens the on-target hypothesis. If not, off-target effects are the likely cause.

Experimental Workflow for Phenotype Validation

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Deconvolution cluster_3 Conclusion A Phenotypic effect observed with PRP-X B Confirm target engagement (e.g., CETSA) A->B C Dose-response analysis B->C D Use structurally distinct inhibitor for the same target C->D E Genetic validation (CRISPR/RNAi) D->E F Phenotype is likely on-target E->F Phenotype is reproduced G Phenotype is likely off-target E->G Phenotype is NOT reproduced

Caption: A logical workflow for deconvoluting on-target vs. off-target phenotypic effects.

Q2: I'm observing significant cytotoxicity in my cell-based assays with PRP-X, even at concentrations where the primary target is not expected to induce cell death. How can I investigate this?

A2: Unexpected cytotoxicity is a common consequence of off-target effects.[2] The pyrrolopyridine scaffold, while a privileged structure for kinase inhibition, can interact with a range of ATP-binding pockets, some of which may be essential for cell viability.

Troubleshooting Steps:

  • Establish a Cytotoxicity Profile:

    • Perform a dose-response curve using a sensitive cell viability assay (e.g., CellTiter-Glo®) across a broad range of PRP-X concentrations.

    • Compare the cytotoxic IC50 to the target inhibition IC50. A significant overlap or a lower cytotoxic IC50 points towards off-target toxicity.

  • Kinome Profiling:

    • To identify potential off-target kinases, submit PRP-X for a comprehensive kinome scan (e.g., a panel of 400+ kinases). This will provide a quantitative measure of its binding affinity or inhibitory activity against a wide array of kinases.

    • Pay close attention to kinases known to be involved in essential cellular processes (e.g., cell cycle, apoptosis).

Hypothetical Kinome Scan Data for PRP-X (1 µM concentration)

Kinase Target% Inhibition at 1 µMPotential Implication
Primary Target (e.g., FGFR1) 98% Expected On-Target Activity
Off-Target A (e.g., a CDK)85%Cell cycle arrest/apoptosis
Off-Target B (e.g., a SRC family kinase)72%Disruption of survival signaling
Off-Target C (e.g., a p38 MAPK)65%Stress response pathways
  • Rescue Experiments:

    • If you have a hypothesis about a specific off-target driving toxicity (from your kinome scan), you can attempt a rescue experiment. For example, if you suspect off-target inhibition of a pro-survival kinase, overexpressing a constitutively active form of that kinase might rescue the cells from PRP-X-induced death.

Frequently Asked Questions (FAQs)

FAQ1: What are the common off-target profiles for pyrrolopyridine-based kinase inhibitors?

The pyrrolopyridine nucleus mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.[1] Due to the conserved nature of this pocket across the kinome, non-selectivity can be an issue. The specific off-target profile is heavily influenced by the substituents on the pyrrolopyridine core, but common off-target families include:[1]

  • Other Receptor Tyrosine Kinases (RTKs): If your primary target is an RTK, other members of the same family are common off-targets.

  • Serine/Threonine Kinases: Families like CDKs, MAPKs, and AKT/PI3K are frequently observed as off-targets.

  • Non-protein Kinases: In some cases, these compounds can interact with other ATP-binding proteins.

FAQ2: How can I computationally predict potential off-targets for my specific pyrrolopyridine derivative?

Computational approaches are valuable for proactively identifying potential off-target interactions.[3][4] These methods can help prioritize experimental validation.

  • Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) compare the chemical structure of your compound to a large database of ligands with known biological activities. This can predict off-targets based on the principle that structurally similar molecules often have similar biological targets.[4]

  • Docking and Molecular Modeling: If the crystal structures of potential off-targets are available, you can use molecular docking simulations to predict the binding affinity and pose of your compound in their ATP-binding pockets.

Computational Prediction Workflow

G A Input: 2D/3D Structure of Pyrrolopyridine Derivative B Similarity-Based Screening (e.g., SEA) A->B C Structure-Based Docking A->C D Generate list of potential off-targets B->D C->D E Prioritize based on binding score and biological relevance D->E F Experimental Validation (e.g., in vitro kinase assays) E->F

Caption: A computational workflow for predicting and validating off-targets.

FAQ3: What structural modification strategies can be employed to improve the selectivity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine derivatives?

Improving selectivity is a cornerstone of medicinal chemistry and often involves iterative structure-activity relationship (SAR) studies.[5] For the pyrrolopyridine scaffold, selectivity is primarily conferred by the substituents attached to the core ring system.[1]

  • Exploit Unique Gatekeeper Residues: The "gatekeeper" residue in the ATP-binding pocket of kinases is a key determinant of selectivity. Designing substituents that form favorable interactions with a unique gatekeeper in your primary target, while clashing with the gatekeepers of off-targets, is a powerful strategy.

  • Targeting Allosteric Pockets: Move away from the conserved ATP-binding site by designing molecules that bind to less conserved allosteric sites. This can dramatically improve selectivity.

  • Modify Solvent-Exposed Regions: The substituents on the pyrrolopyridine core that extend into the solvent-exposed region can be modified to optimize interactions with residues outside the highly conserved hinge-binding region.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Technical Support Center: Minimizing Off-Target Effects in Experimental Design. Benchchem.
  • Innovative Str
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine Analogs for Kinase Inhibition

Welcome to the technical support resource for researchers working with 2-Propyl-1H-pyrrolo[2,3-c]pyridine analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-Propyl-1H-pyrrolo[2,3-c]pyridine analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development of selective kinase inhibitors based on this scaffold. We will address frequently asked questions and provide detailed troubleshooting protocols to help you navigate the complexities of optimizing compound selectivity.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a series of 2-Propyl-1H-pyrrolo[2,3-c]pyridine analogs targeting a specific kinase, but we are observing significant off-target activity against closely related kinases. What are the initial steps to diagnose this issue?

A1: Cross-reactivity among homologous kinases is a common challenge, especially when the ATP-binding pockets are highly conserved. The first step is to quantify the selectivity profile of your lead compounds. We recommend a tiered approach:

  • Primary Kinase Panel: Screen your compounds against a panel of closely related kinases. For example, if your primary target is a member of the JAK family, you should test against all other members (e.g., JAK1, JAK2, JAK3, TYK2).

  • Broad Kinase Panel: Subject your most promising, or most problematic, compounds to a broad kinase panel (e.g., the DiscoverX KINOMEscan™ or a similar service). This will provide a comprehensive overview of the kinome-wide selectivity and may reveal unexpected off-targets.

  • Data Analysis: Analyze the data to determine the selectivity score for your compounds. The selectivity score (S-score) is a quantitative measure of selectivity, with a lower score indicating higher selectivity.

Q2: Our lead compound shows poor selectivity between two closely related kinases. What structural modifications to the 2-Propyl-1H-pyrrolo[2,3-c]pyridine core can we explore to improve selectivity?

A2: Improving selectivity often involves exploiting subtle differences in the ATP-binding pockets of the target kinases. For the 2-Propyl-1H-pyrrolo[2,3-c]pyridine scaffold, consider the following modifications:

  • Substitution at the Pyrrolo-N1 position: Introducing bulky or charged groups at this position can disrupt binding to off-target kinases that have a smaller gatekeeper residue.

  • Modification of the 2-Propyl group: Altering the length or branching of this alkyl chain can influence van der Waals interactions within the hydrophobic pocket. Consider replacing it with cyclopropyl or tert-butyl groups.

  • Functionalization of the Pyridine Ring: Introducing substituents on the pyridine ring can create new hydrogen bonding opportunities or steric clashes that favor binding to your target kinase. For example, a hydroxyl or amino group could interact with a specific residue present only in the target kinase.

A systematic Structure-Activity Relationship (SAR) study is crucial. The following diagram illustrates a typical workflow for a SAR study aimed at improving selectivity.

SAR_Workflow cluster_synthesis Synthesis & Initial Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Iteration start Lead Compound synthesis Synthesize Analogs (Systematic Modifications) start->synthesis screening Primary Target Assay (e.g., IC50) synthesis->screening selectivity_panel Screen Hits vs. Homologous Kinases screening->selectivity_panel Potent Hits broad_panel Broad Kinome Panel (e.g., KINOMEscan) selectivity_panel->broad_panel If promising sar_analysis Analyze SAR Data (Identify Selectivity Drivers) broad_panel->sar_analysis modeling Computational Modeling (Docking Studies) sar_analysis->modeling iteration Design Next Generation of Analogs modeling->iteration iteration->synthesis Iterate

Caption: Workflow for a Structure-Activity Relationship (SAR) study to improve kinase inhibitor selectivity.

Q3: We are struggling to rationalize the selectivity data from our initial screen. How can we gain a better understanding of the molecular basis for selectivity?

A3: Computational modeling can provide valuable insights into the binding modes of your inhibitors and help explain observed selectivity. We recommend the following:

  • Homology Modeling: If a crystal structure of your target kinase is unavailable, build a homology model based on a closely related kinase.

  • Molecular Docking: Dock your lead compounds into the ATP-binding sites of both your target and off-target kinases. Analyze the predicted binding poses to identify key interactions that contribute to affinity and selectivity.

  • Molecular Dynamics (MD) Simulations: For a more dynamic view, run MD simulations to assess the stability of the inhibitor-kinase complexes and observe how subtle conformational changes can impact binding.

Troubleshooting Guides

Issue 1: High Lot-to-Lot Variability in Compound Activity and Selectivity
Possible Cause Troubleshooting Step Expected Outcome
Impusities from Synthesis 1. Re-purify the compound using a different method (e.g., preparative HPLC instead of column chromatography). 2. Analyze the purity of each lot by multiple methods (e.g., LC-MS, NMR, and elemental analysis).Consistent purity (>98%) across all lots and reproducible biological data.
Compound Instability 1. Assess the stability of the compound in your assay buffer and DMSO stock solution over time. 2. Store the compound under inert gas (argon or nitrogen) and protect it from light.Minimal degradation of the compound over the course of the experiment.
Assay Interference 1. Run control experiments to check for assay artifacts (e.g., fluorescence quenching, light scattering). 2. Test the compound in an orthogonal assay format (e.g., a biophysical assay like SPR or ITC in addition to an enzymatic assay).Consistent activity and selectivity data across different assay formats.
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability 1. Determine the physicochemical properties of your compound (e.g., cLogP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA or Caco-2).Identification of compounds with poor permeability and guidance for structural modifications to improve it.
Efflux by Transporters 1. Test the cellular activity of your compound in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).Increased intracellular concentration and enhanced cellular potency of your compound.
Metabolic Instability 1. Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability. 2. Identify the major metabolites using LC-MS/MS.Understanding of the metabolic liabilities of your compound and guidance for designing more stable analogs.

The following diagram illustrates a decision-making workflow for troubleshooting discrepancies between biochemical and cellular assays.

Cell_vs_Biochem cluster_permeability Cell Permeability Assessment cluster_efflux Efflux Pump Involvement cluster_metabolism Metabolic Stability cluster_solution Solutions start Discrepancy Observed: High Biochemical Potency Low Cellular Potency permeability_check PAMPA or Caco-2 Assay start->permeability_check permeability_result Permeable? permeability_check->permeability_result efflux_assay Cellular Assay with Efflux Inhibitors permeability_result->efflux_assay Yes redesign_permeability Redesign for Better Physicochemical Properties permeability_result->redesign_permeability No efflux_result Potency Restored? efflux_assay->efflux_result metabolism_assay Microsomal Stability Assay efflux_result->metabolism_assay No redesign_efflux Modify Structure to Avoid Efflux efflux_result->redesign_efflux Yes metabolism_result Compound Stable? metabolism_assay->metabolism_result redesign_metabolism Block Metabolic Hotspots metabolism_result->redesign_metabolism No other_issues Investigate Other Issues: Target Engagement, etc. metabolism_result->other_issues Yes

Caption: Troubleshooting workflow for discrepancies between biochemical and cellular potency.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay

This protocol describes a general method for assessing the selectivity of a test compound against a panel of kinases using the KINOMEscan™ platform as an example.

Materials:

  • Test compound dissolved in DMSO

  • KINOMEscan™ ScanMAX assay kit (DiscoverX)

  • Kinase-tagged T7 phage

  • Ligand-derivatized solid support (beads)

  • Assay buffer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain the desired range of concentrations.

  • Assay Setup: In a multi-well plate, combine the test compound dilutions, the kinase-tagged T7 phage, and the ligand-derivatized beads in the assay buffer. Include a DMSO-only control well.

  • Incubation: Incubate the plate at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound phage.

  • Elution and Detection: Elute the bound phage and quantify the amount using qPCR.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. The results can be used to determine the dissociation constant (Kd) and to generate a selectivity profile.

References

  • KINOMEscan™ Technology. DiscoverX. [Link]

  • Structure-Activity Relationship (SAR) Studies. Creative Med-Chem. [Link]

  • PAMPA (Parallel Artificial Membrane Permeability Assay). BioDuro. [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. As you transition from bench-scale experiments to larger-scale production, you may encounter challenges that were not apparent at a smaller scale. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities, ensuring a robust, scalable, and efficient synthesis.

I. Overview of Synthetic Strategy: The Larock Indole Synthesis

A common and effective method for the synthesis of 2-substituted-1H-pyrrolo[2,3-c]pyridines (6-azaindoles) is the Larock indole synthesis. This palladium-catalyzed reaction involves the heteroannulation of a substituted aminopyridine with an alkyne. For the synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a plausible and efficient route is the reaction of 3-amino-4-iodopyridine with 1-pentyne.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the scale-up of the Larock indole synthesis for 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing a significant drop in yield and batch-to-batch inconsistency now that we are scaling up the reaction from a 1-gram to a 100-gram scale. What are the likely causes and how can we address them?

Answer:

Several factors can contribute to decreased yields upon scale-up. Let's break down the potential culprits and their solutions:

  • Inefficient Mixing and Mass Transfer:

    • Causality: At a larger scale, inefficient stirring can lead to localized "hot spots" and poor distribution of the catalyst and reagents, resulting in side reactions and incomplete conversion.

    • Troubleshooting:

      • Mechanical Stirring: Ensure you are using a properly sized overhead mechanical stirrer with an appropriately shaped impeller (e.g., pitched-blade or anchor) to ensure good top-to-bottom mixing of the reaction slurry.

      • Baffled Reactor: If possible, use a baffled reactor to prevent vortexing and promote turbulent flow, which enhances mixing efficiency.

      • Stirring Rate: Experiment with different stirring rates. A rate that was sufficient on a small scale may be inadequate for a larger volume.

  • Catalyst Deactivation:

    • Causality: The palladium catalyst is sensitive to impurities and can deactivate over the course of the reaction, especially with longer reaction times at elevated temperatures.[1] This is often exacerbated at scale due to the increased volume and potential for ingress of air or moisture.

    • Troubleshooting:

      • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Ensure all solvents and reagents are thoroughly de-gassed prior to use.

      • Ligand Choice: If using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as XPhos or SPhos. These can stabilize the palladium catalyst and improve its turnover number.[2]

      • Catalyst Loading: While the goal is often to minimize catalyst loading for economic and environmental reasons, a slight increase (e.g., from 1 mol% to 1.5-2 mol%) may be necessary at a larger scale to compensate for any deactivation.[3]

  • Thermal Control:

    • Causality: Palladium-catalyzed cross-coupling reactions are often exothermic.[4] Poor heat dissipation in a large reactor can lead to a runaway reaction, promoting side product formation and catalyst decomposition.

    • Troubleshooting:

      • Controlled Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one of the reactants (e.g., 1-pentyne) to manage the exotherm.

      • Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid to maintain a consistent and controlled reaction temperature.

      • Calorimetry Studies: For significant scale-up, performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) can provide crucial data on the heat of reaction and help in designing a safe and efficient process.[5]

Issue 2: Formation of Significant Impurities

Question: Our crude product is showing several significant impurities by LC-MS and NMR that were minor or absent in our small-scale runs. How can we identify and mitigate these?

Answer:

Impurity profiles often change upon scale-up. Here are some common impurities in the Larock synthesis of 2-propyl-1H-pyrrolo[2,3-c]pyridine and how to address them:

  • Homocoupling of 1-pentyne (Glaser Coupling):

    • Identification: This byproduct will have a mass corresponding to a C10 hydrocarbon and can be identified by GC-MS or by characteristic signals in the 1H NMR spectrum.

    • Causality: This is a common side reaction in Sonogashira and related couplings, often promoted by the presence of copper salts and oxygen.[6] While the Larock indole synthesis is typically copper-free, trace amounts of copper in reagents or from the reactor can catalyze this side reaction.

    • Mitigation:

      • Copper-Free Conditions: Ensure all reagents and the reactor are free from copper contamination.

      • Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process, so maintaining a rigorously oxygen-free environment is crucial.

      • Controlled Alkyne Addition: Adding the 1-pentyne slowly to the reaction mixture can keep its concentration low at any given time, disfavoring the bimolecular homocoupling reaction.

  • Unreacted Starting Materials:

    • Identification: The presence of 3-amino-4-iodopyridine and signals corresponding to 1-pentyne in the crude NMR.

    • Causality: This points to an incomplete reaction, which could be due to the reasons mentioned in "Issue 1" (poor mixing, catalyst deactivation, insufficient reaction time/temperature).

    • Mitigation:

      • Reaction Monitoring: At scale, it's critical to monitor the reaction progress by taking aliquots and analyzing them by TLC, LC-MS, or GC. Do not rely solely on the reaction time that was successful at a small scale.

      • Optimize Reaction Time and Temperature: You may need to increase the reaction time or temperature slightly to achieve full conversion at a larger scale, but be mindful of potential impurity formation at higher temperatures.

  • Formation of Isomeric Byproducts:

    • Identification: Isomers of the desired product may be difficult to distinguish by mass spectrometry alone but can often be identified by careful analysis of 2D NMR data (e.g., NOESY, HMBC).

    • Causality: While the Larock indole synthesis is generally regioselective, side reactions or alternative cyclization pathways can sometimes occur, especially if the reaction is not well-controlled.

    • Mitigation:

      • Temperature Control: Strict temperature control is key to minimizing the formation of kinetic or thermodynamic byproducts.

      • Base Selection: The choice of base can influence the regioselectivity of the cyclization step. If isomeric impurities are a persistent issue, screening different bases (e.g., K₂CO₃, Cs₂CO₃, organic bases) may be beneficial.[7]

Issue 3: Difficulties in Product Purification

Question: We are struggling to purify 2-Propyl-1H-pyrrolo[2,3-c]pyridine at a large scale. Column chromatography is becoming impractical and we are losing a significant amount of product. Are there alternative purification strategies?

Answer:

Large-scale purification requires a different approach than bench-scale chromatography. Here are some strategies:

  • Crystallization/Recrystallization:

    • Applicability: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.

    • Procedure:

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. You are looking for a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for azaindoles include ethyl acetate/hexanes, dichloromethane/methanol, and toluene.

      • Seeding: If crystallization is slow, adding a small seed crystal of pure product can induce crystallization.

      • Anti-Solvent Addition: Another technique is to dissolve the crude product in a good solvent and then slowly add an "anti-solvent" (in which the product is insoluble) to precipitate the pure compound.

  • Acid-Base Extraction:

    • Applicability: The pyridine nitrogen in your product is basic and can be protonated. This allows for selective extraction.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move into the aqueous layer, while non-basic impurities will remain in the organic layer.

      • Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the free base of your product.

      • Extract the product back into an organic solvent, wash with brine, dry, and concentrate.

  • Palladium Scavenging:

    • Problem: Residual palladium from the catalyst can be a significant impurity, especially in pharmaceutical applications.

    • Solution: After the reaction work-up, the crude product solution can be treated with a palladium scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol- or amine-functionalized silica or resins) that can effectively bind and remove residual palladium.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: The primary safety concern is the potential for a thermal runaway reaction due to the exothermic nature of the palladium-catalyzed coupling.[4][8] It is crucial to have adequate cooling capacity and to consider controlled addition of reagents. Additionally, 1-pentyne is a volatile and flammable alkyne, and appropriate handling procedures in a well-ventilated area are necessary. Many organic solvents used are also flammable. A thorough process safety review should be conducted before any significant scale-up.

Q2: Can I use a different halogen on the pyridine starting material, for example, 3-amino-4-bromopyridine?

A2: Yes, 3-amino-4-bromopyridine can be used. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[9] Using a bromide instead of an iodide may require more forcing reaction conditions (higher temperature, longer reaction time, or a more active catalyst system) to achieve a similar reaction rate and yield.

Q3: Is protection of the amino group or the pyrrole nitrogen necessary?

A3: For the Larock indole synthesis, protection of the reacting primary amine is generally not required as it is part of the desired cyclization. The pyrrole nitrogen of the product is formed during the reaction. In some cases, for subsequent functionalization of the pyrrole nitrogen, protection might be considered.

Q4: How can I minimize the amount of palladium catalyst used at scale to reduce costs?

A4: Minimizing catalyst loading is a key goal in process development.[3] This can be achieved by:

  • Using highly active catalyst systems: Employing bulky, electron-rich phosphine ligands can significantly improve catalyst efficiency.

  • Optimizing reaction conditions: Ensuring efficient mixing, strict temperature control, and an inert atmosphere will help maintain catalyst activity.

  • Screening for the lowest effective catalyst loading: Once the reaction is running consistently, systematically lower the catalyst loading in small increments to find the minimum amount required for full conversion in a reasonable timeframe.

Q5: What is the best way to monitor the reaction progress at a large scale?

A5: Relying on visual cues is not sufficient for large-scale reactions. Implementing in-process controls (IPCs) is essential. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and impurities. This is the preferred method for accurate monitoring.

  • Gas Chromatography (GC): Useful for monitoring volatile components like 1-pentyne.

IV. Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Scale-Up
ParameterRecommendationRationale
Starting Materials 3-amino-4-iodopyridine, 1-pentyne (1.2-1.5 equiv.)An excess of the alkyne can help drive the reaction to completion.
Catalyst Pd(OAc)₂ (1-2 mol%) with a suitable phosphine ligand (e.g., XPhos, 2-4 mol%)Bulky, electron-rich ligands enhance catalyst stability and activity.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Inorganic bases are generally effective, with Cesium Carbonate often giving higher yields.
Solvent Anhydrous, de-gassed DMF or DioxaneAprotic polar solvents are typically used for this type of reaction.
Temperature 80-110 °CThe optimal temperature should be determined through experimentation.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst oxidation and side reactions.
Step-by-Step Synthesis Protocol (Illustrative)
  • Reactor Setup: A jacketed glass reactor equipped with an overhead mechanical stirrer, a condenser, a thermocouple, and an inert gas inlet is assembled and dried.

  • Reagent Charging: The reactor is charged with 3-amino-4-iodopyridine, the base (e.g., K₂CO₃), the palladium catalyst, and the phosphine ligand.

  • Inerting: The reactor is evacuated and backfilled with nitrogen or argon three times.

  • Solvent Addition: Anhydrous, de-gassed solvent is added to the reactor.

  • Heating: The mixture is heated to the desired reaction temperature (e.g., 100 °C) with stirring.

  • Alkyne Addition: 1-pentyne is added slowly to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then subjected to purification.

V. Visualizations

Diagram 1: Key Steps in the Larock Indole Synthesis

Larock_Synthesis A Pd(0) Catalyst B Oxidative Addition (3-amino-4-iodopyridine) A->B C Aryl-Pd(II) Complex B->C D Alkyne Coordination & Insertion (1-pentyne) C->D E Vinyl-Pd(II) Intermediate D->E F Intramolecular Aminopalladation E->F G Palladacycle F->G H Reductive Elimination G->H H->A Catalyst Regeneration I 2-Propyl-1H-pyrrolo[2,3-c]pyridine H->I

Caption: Catalytic cycle of the Larock Indole Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield at Scale Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes (by IPC) Q1->A1_Yes Yes A1_No No (by IPC) Q1->A1_No No P1 Check for product loss during work-up and purification. A1_Yes->P1 Q2 Is mixing efficient? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the catalyst active? A2_Yes->Q3 S1 Improve stirring: - Use overhead stirrer - Optimize impeller & speed - Consider baffled reactor A2_No->S1 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No S3 Optimize reaction conditions: - Increase reaction time - Slightly increase temperature A3_Yes->S3 S2 Address catalyst issues: - Ensure inert atmosphere - Use fresh/high-purity catalyst - Consider a more robust ligand A3_No->S2

Caption: Decision tree for troubleshooting low yields.

VI. References

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. National Center for Biotechnology Information. [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate. [Link]

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • The Sonogashira reaction: calorimetric studies on different industrial applications. SlideShare. [Link]

  • Larock indole synthesis using unsymmetrical alkynes. ResearchGate. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Larock Reaction in the Synthesis of heterocyclic Compounds. ScienceDirect. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Complex NMR Spectra of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for the spectral interpretation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectral interpretation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related heterocyclic scaffolds. The pyrrolo[2,3-c]pyridine core is a key pharmacophore in numerous biologically active compounds, and a precise understanding of its structure through NMR is paramount for unambiguous characterization and further development.

The NMR spectra of N-heterocyclic compounds can often present interpretation challenges due to factors such as overlapping signals, the influence of nitrogen atoms on adjacent proton and carbon environments, and solvent-dependent effects. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the analysis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts and coupling patterns for 2-Propyl-1H-pyrrolo[2,3-c]pyridine?

Pyrrolo[2,3-c]pyridine Core:

  • H-3: This proton on the pyrrole ring is expected to be a singlet (or a narrow doublet if coupling to the NH proton is resolved) and should appear in the aromatic region, typically around 6.5-7.0 ppm .

  • H-4: This proton on the pyridine ring is part of an AX system with H-5 and will appear as a doublet. It is expected in the range of 7.0-7.5 ppm .

  • H-5: Coupled to H-4, this proton will also be a doublet and is typically found further downfield than H-4, around 8.0-8.5 ppm .

  • H-7: This proton is adjacent to the pyridine nitrogen and is expected to be the most deshielded aromatic proton, appearing as a singlet around 8.5-9.0 ppm .

  • N-H (H-1): The pyrrole NH proton is often broad and its chemical shift is highly dependent on solvent and concentration. It can range from 10.0-12.0 ppm and may sometimes be difficult to observe.

2-Propyl Substituent:

  • α-CH₂: The methylene group directly attached to the pyrrole ring will be a triplet, shifted downfield by the aromatic system, likely in the range of 2.8-3.2 ppm .

  • β-CH₂: This methylene group will appear as a sextet (a triplet of quartets) due to coupling with the adjacent α-CH₂ and γ-CH₃ groups. Its chemical shift is expected around 1.7-2.0 ppm .

  • γ-CH₃: The terminal methyl group will be a triplet, appearing in the typical aliphatic region of 0.9-1.2 ppm .

Expected Coupling Constants (J-values):

  • ³J (H-4, H-5): ~5-6 Hz (ortho coupling in a pyridine ring)

  • ³J (α-CH₂, β-CH₂): ~7-8 Hz (vicinal coupling in an alkyl chain)

  • ³J (β-CH₂, γ-CH₃): ~7-8 Hz (vicinal coupling in an alkyl chain)

Summary of Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constant (Hz)
H-78.5 - 9.0s-
H-58.0 - 8.5d~5-6
H-47.0 - 7.5d~5-6
H-36.5 - 7.0s-
α-CH₂2.8 - 3.2t~7-8
β-CH₂1.7 - 2.0sextet~7-8
γ-CH₃0.9 - 1.2t~7-8
N-H10.0 - 12.0br s-
Q2: How can I definitively assign the aromatic protons H-4 and H-5?

A2: The assignment of H-4 and H-5 can be challenging due to their proximity in the spectrum. The most reliable method for unambiguous assignment is through 2D NMR experiments.

  • COSY (Correlation Spectroscopy): A COSY spectrum will show a cross-peak between H-4 and H-5, confirming their coupling relationship.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can reveal through-space correlations.[2][3] For instance, the α-CH₂ protons of the propyl group should show a NOE correlation to the H-3 proton, confirming the position of the alkyl substituent. Similarly, NOE correlations between the aromatic protons can help solidify their assignments based on spatial proximity.

Troubleshooting Complex Spectral Features

Problem 1: My aromatic signals are overlapping, making it difficult to determine multiplicities and coupling constants.

Causality: Signal overlap in the aromatic region is common for polycyclic heteroaromatic compounds. The electron-withdrawing and donating effects within the fused ring system can lead to similar chemical environments for different protons.

Solutions:

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent used.[1] Changing from a non-polar solvent like CDCl₃ to a more aromatic solvent like benzene-d₆ or a polar aprotic solvent like DMSO-d₆ can often induce differential shifts in the proton resonances, leading to better signal dispersion.[4]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the separation of peaks in Hz, often resolving overlapping multiplets.

  • Utilize 2D J-Resolved Spectroscopy: This experiment separates chemical shifts on one axis and coupling constants on the other, which can help to identify the multiplicity of signals that are overlapping in the 1D spectrum.

Experimental Protocol: Solvent Study for Improved Signal Dispersion

  • Prepare three separate NMR samples of your compound, each dissolved in a different deuterated solvent (e.g., CDCl₃, benzene-d₆, and DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum for each sample.

  • Compare the aromatic regions of the three spectra to identify the solvent that provides the best signal resolution.

G

Problem 2: The NH proton signal is very broad or not visible at all.

Causality: The broadening of the NH proton signal is due to several factors:

  • Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment which can lead to efficient relaxation of the attached proton, causing signal broadening.

  • Chemical Exchange: The NH proton can undergo chemical exchange with trace amounts of water or other protic impurities in the solvent. This exchange can be on a timescale that is intermediate with respect to the NMR experiment, leading to a broad signal or its complete disappearance.[4]

Solutions:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The NH proton will exchange with deuterium, and the signal will disappear from the ¹H NMR spectrum. This is a definitive way to identify the NH proton.[1][4]

  • Use a Dry Solvent: Ensure that your deuterated solvent is as anhydrous as possible to minimize chemical exchange. Using freshly opened ampules of solvent is recommended.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper NH signal.

Problem 3: I am unsure about the assignment of my ¹³C NMR signals, especially the quaternary carbons.

Causality: Quaternary carbons do not have attached protons, so they do not show up in DEPT-135 or APT experiments, and their signals are often of lower intensity due to longer relaxation times.

Solutions:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. For example, the α-CH₂ protons of the propyl group should show a correlation to the C-2 and C-3 carbons of the pyrrole ring. The H-4 proton should show a correlation to C-5a and C-7a (the bridgehead carbons).

  • Predicted ¹³C Chemical Shifts: Based on related structures, the following are approximate chemical shifts for the carbon skeleton:

    • Pyrrole Ring: C-2 (~145-150 ppm), C-3 (~100-105 ppm), C-3a (~125-130 ppm)

    • Pyridine Ring: C-4 (~115-120 ppm), C-5 (~140-145 ppm), C-7 (~150-155 ppm), C-7a (~140-145 ppm)

    • Propyl Group: α-CH₂ (~25-30 ppm), β-CH₂ (~20-25 ppm), γ-CH₃ (~10-15 ppm)

Experimental Protocol: Structure Elucidation using 2D NMR

  • Acquire a full suite of 2D NMR experiments:

    • ¹H-¹H COSY: To establish proton-proton coupling networks.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[5]

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) proton-carbon correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments.

    • ¹H-¹⁵N HMBC (if feasible): To confirm the connectivity of protons to the nitrogen atoms.[6]

  • Analyze the spectra systematically:

    • Start with the HSQC to assign the protonated carbons.

    • Use the COSY to trace out the spin systems (e.g., the propyl chain and the H-4/H-5 system).

    • Use the HMBC to connect the fragments and assign the quaternary carbons.

G

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Trofimov, B. A., et al. (2001). ¹H and ¹³C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Russian Chemical Bulletin, 50(9), 1735-1741. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 3649-3695. [Link]

  • Poh, J. S. L., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12755-12765. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). ¹H and ¹³C NMR Chemical Shifts in the Characterization of Heterocyclic Compounds. In Structure Elucidation in Organic Chemistry (pp. 61-112). Springer, Berlin, Heidelberg. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. The Journal of Physical Chemistry A, 104(12), 2774-2782. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Nanalysis Corp. (2019). 2D NMR Experiments - HETCOR. [Link]

  • Borgias, B. A., & James, T. L. (1990). Protein Dynamics and Distance Determination by NOE Measurements. Journal of Magnetic Resonance, 87(3), 475-487. [Link]

  • Noggle, J. H., & Schirmer, R. E. (1971).
  • Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. [Link]

  • Habermehl, G., & Hammann, P. E. (1992). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Magnetic Resonance in Chemistry, 30(6), 517-519. [Link]

  • Taylor & Francis. NOE – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors in JAK-STAT Signaling

< Introduction: Targeting the Hub of Cytokine Signaling The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine si...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Targeting the Hub of Cytokine Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is a key driver in a host of autoimmune diseases and myeloproliferative neoplasms.[2] This has made the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—highly attractive targets for therapeutic intervention.

A prominent class of drugs designed to modulate this pathway are kinase inhibitors built upon a pyrrolopyridine scaffold, which mimics the adenine base of ATP and allows for competitive inhibition at the kinase's catalytic site.[3][4] While the initially requested compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine, is not a well-characterized kinase inhibitor, this guide will provide a comprehensive comparison of three clinically significant pyrrolo[2,3-d]pyrimidine-based JAK inhibitors: Ruxolitinib , Tofacitinib , and Fedratinib .

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the nuanced differences in their mechanisms of action, selectivity profiles, and cellular effects. Furthermore, it provides detailed, field-proven experimental protocols to empower researchers to validate and compare these inhibitors in their own laboratory settings.

Mechanism of Action: A Tale of Differential Selectivity

The therapeutic efficacy and safety profile of a JAK inhibitor are intrinsically linked to its selectivity for the different JAK isoforms.[5] While all three inhibitors discussed here target the ATP-binding site of JAKs, their inhibitory profiles differ, leading to distinct biological consequences.

  • Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 .[6][7] This dual specificity allows it to block the signaling of a wide range of cytokines and growth factors.[8][9] By inhibiting JAK1, Ruxolitinib dampens the signaling of pro-inflammatory cytokines.[9] Its inhibition of JAK2 disrupts signaling involved in hematopoiesis, which is crucial for its efficacy in myeloproliferative neoplasms.[2][6]

  • Tofacitinib primarily inhibits JAK1 and JAK3 , with lesser effects on JAK2.[10][11] The potent inhibition of JAK3 is significant, as JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in lymphocyte development and function. This profile makes Tofacitinib a powerful immunomodulator for treating autoimmune conditions like rheumatoid arthritis.[10][12]

  • Fedratinib is a selective JAK2 inhibitor , also showing activity against the FMS-like tyrosine kinase 3 (FLT3).[13][14] Its high selectivity for JAK2 makes it particularly effective in treating myeloproliferative neoplasms driven by constitutive JAK2 activation, such as myelofibrosis.[15][16]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of intervention for these inhibitors.

JAK-STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK1 Receptor->JAK1 STAT_inactive STAT (Inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1->Receptor JAK1->STAT_inactive 5. STAT Phosphorylation JAK2 JAK2 JAK3 JAK3 TYK2 TYK2 STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Inhibitors JAK Inhibitors Inhibitors->JAK1 Ruxolitinib Tofacitinib Inhibitors->JAK2 Ruxolitinib Fedratinib Inhibitors->JAK3 Tofacitinib Transcription Gene Transcription DNA->Transcription 8. Regulation of Target Genes

Caption: A simplified diagram of the JAK-STAT signaling cascade.

Comparative Analysis: Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of kinase inhibitors. The table below summarizes publicly available IC50 data for Ruxolitinib, Tofacitinib, and Fedratinib against the four JAK isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[17][18]

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
Ruxolitinib ~3.3~2.8~428~19JAK1 / JAK2 [6][19]
Tofacitinib ~1-3~5-20~1-5~100JAK1 / JAK3 [10][20]
Fedratinib ~35~3-6>1000~40JAK2 [13][21]

Table 1: Comparative in vitro inhibitory potency (IC50) of selected JAK inhibitors. Data is compiled from multiple sources and represents approximate values.

Expert Insights: The data clearly illustrates the distinct selectivity profiles. Ruxolitinib's equipotent inhibition of JAK1 and JAK2 underpins its efficacy in conditions where both pathways are overactive.[22] Tofacitinib's potent activity against JAK1 and JAK3 explains its strong immunosuppressive effects.[23] Fedratinib's pronounced selectivity for JAK2 makes it a more targeted therapy for JAK2-driven malignancies.[22] This differential selectivity is a key factor for researchers when choosing an inhibitor for a specific biological question or therapeutic application. A more selective inhibitor may offer a cleaner tool for dissecting the role of a specific JAK isoform, while a broader spectrum inhibitor might be more effective in diseases with complex cytokine signaling.

Experimental Protocols for Comparative Evaluation

To ensure robust and reproducible results, it is essential to employ validated experimental protocols. The following sections provide step-by-step methodologies for key assays to compare JAK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[24][25] The ADP-Glo™ Kinase Assay is a common and reliable method.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, inversely proportional to the kinase inhibitor's potency.

Kinase_Assay_Workflow Figure 2: In Vitro Kinase Assay Workflow Start Start Prep Prepare Reagents: - Purified JAK Enzyme - Substrate Peptide - ATP - Test Inhibitors Start->Prep Dispense Dispense Inhibitor Dilutions into 384-well plate Prep->Dispense Add_Kinase Add Kinase/Substrate Mix Dispense->Add_Kinase Incubate1 Incubate at RT (e.g., 60 min) Add_Kinase->Incubate1 Add_ATP Initiate Reaction: Add ATP Solution Incubate1->Add_ATP Incubate2 Incubate at RT (e.g., 60 min) Add_ATP->Incubate2 Add_ADPGlo Add ADP-Glo™ Reagent Incubate2->Add_ADPGlo Incubate3 Incubate at RT (e.g., 40 min) Add_ADPGlo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate at RT (e.g., 30 min) Add_Detection->Incubate4 Read Read Luminescence on Plate Reader Incubate4->Read Analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of each inhibitor (e.g., Ruxolitinib, Tofacitinib, Fedratinib) in DMSO. A typical starting concentration is 10 mM.

  • Plate Setup: Dispense 1 µL of each inhibitor dilution into a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the purified recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3) and a suitable substrate peptide in kinase reaction buffer.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (concentration should be near the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence using a plate reader.

    • Normalize the data to controls and plot the inhibitor concentration versus luminescence.

    • Calculate the IC50 value for each inhibitor using non-linear regression analysis.

Cell-Based Assay for STAT Phosphorylation

This assay measures the inhibitor's effect on the downstream signaling cascade within a cellular context.[26] It provides a more biologically relevant measure of potency.

Principle: A cell line that responds to a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) is pre-treated with the inhibitor, then stimulated. The level of phosphorylated STAT (p-STAT) is then quantified, typically by Western Blot or a high-throughput method like an AlphaLISA® or HTRF® assay.

Methodology (using Western Blot):

  • Cell Culture: Seed a cytokine-responsive cell line (e.g., TF-1 or HEL cells) in 6-well plates and allow them to adhere or stabilize overnight.[1]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the JAK inhibitors for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[27]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.

    • Probe the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3 Tyr705).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28]

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.[29][30]

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT signal to the total STAT signal for each sample.

    • Plot the normalized p-STAT levels against inhibitor concentration to determine the cellular IC50.

Western_Blot_Workflow Figure 3: Cell-Based p-STAT Western Blot Workflow Start Start Seed Seed Cytokine- Responsive Cells Start->Seed Treat Pre-treat with JAK Inhibitors Seed->Treat Stimulate Stimulate with Cytokine (e.g., IL-6) Treat->Stimulate Lyse Lyse Cells with Phosphatase Inhibitors Stimulate->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block with 5% BSA Transfer->Block Probe_pSTAT Probe with anti-p-STAT Ab Block->Probe_pSTAT Probe_Secondary Probe with Secondary Ab Probe_pSTAT->Probe_Secondary Detect ECL Detection Probe_Secondary->Detect Reprobe_Total Strip and Re-probe with anti-Total STAT Ab Detect->Reprobe_Total Analyze Densitometry Analysis and Normalization Reprobe_Total->Analyze End End Analyze->End

Caption: Workflow for assessing JAK inhibitor activity in cells.

Conclusion and Future Perspectives

Ruxolitinib, Tofacitinib, and Fedratinib, all built upon a similar pyrrolopyrimidine scaffold, demonstrate the power of targeted medicinal chemistry. Their distinct selectivity profiles translate into different therapeutic applications and potential side effects. Ruxolitinib serves as a potent dual JAK1/2 inhibitor, Tofacitinib as a JAK1/3-focused immunomodulator, and Fedratinib as a selective JAK2 inhibitor for myeloproliferative neoplasms.

For the researcher, the choice of inhibitor should be guided by the specific JAK isoform and signaling pathway under investigation. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these and other novel kinase inhibitors. As our understanding of the intricate roles of individual JAK isoforms in health and disease continues to grow, the development of next-generation inhibitors with even greater selectivity will undoubtedly pave the way for more precise and effective therapies.[31][32]

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf . Source: National Center for Biotechnology Information, URL: [Link]

  • What is the mechanism of Tofacitinib Citrate? . Source: Patsnap Synapse, URL: [Link]

  • Ruxolitinib - Wikipedia . Source: Wikipedia, URL: [Link]

  • Fedratinib - Wikipedia . Source: Wikipedia, URL: [Link]

  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis . Source: Clinical and Experimental Rheumatology, URL: [Link]

  • Tofacitinib | Arthritis UK . Source: Versus Arthritis, URL: [Link]

  • Mechanism of action - Jakafi® (ruxolitinib) . Source: Jakafi (ruxolitinib), URL: [Link]

  • What is the mechanism of Fedratinib Hydrochloride? . Source: Patsnap Synapse, URL: [Link]

  • Ruxolitinib Mechanism of Action Action Pathway . Source: PathWhiz, URL: [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling . Source: Value-Based Cancer Care, URL: [Link]

  • Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling . Source: PubMed, URL: [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF . Source: ResearchGate, URL: [Link]

  • Fedratinib | C27H36N6O3S | CID 16722836 - PubChem . Source: National Institutes of Health, URL: [Link]

  • Fedratinib - Grokipedia . Source: Grokipedia, URL: [Link]

  • What class of drug is tofacitinib (Janus kinase inhibitor)? . Source: Dr.Oracle, URL: [Link]

  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib . Source: Annals of the Rheumatic Diseases, URL: [Link]

  • Fedratinib: uses, dosing, warnings, adverse events, interactions . Source: Drugs.com, URL: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . Source: Taylor & Francis Online, URL: [Link]

  • JAK inhibitor selectivity: new opportunities, better drugs? . Source: PubMed, URL: [Link]

  • How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles . Source: RhAPP, URL: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity . Source: ResearchGate, URL: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review . Source: PubMed, URL: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays . Source: Springer Nature Experiments, URL: [Link]

  • In vitro JAK kinase activity and inhibition assays. Source: Semantic Scholar, URL: [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors . Source: Nature, URL: [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof . Source: National Institutes of Health, URL: [Link]

  • Clinical significance of Janus Kinase inhibitor selectivity . Source: Oxford Academic, URL: [Link]

  • Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F . Source: PubMed, URL: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors . Source: PubMed, URL: [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting . Source: PubMed, URL: [Link]

  • In vitro JAK kinase activity and inhibition assays . Source: PubMed, URL: [Link]

  • Janus kinase inhibitor - Wikipedia . Source: Wikipedia, URL: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events . Source: Bio-Rad Antibodies, URL: [Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases . Source: Oxford Academic, URL: [Link]

  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct me . Source: SciSpace, URL: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting . Source: Bio-Techne, URL: [Link]

  • A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells . Source: AACR Journals, URL: [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Source: ResearchGate, URL: [Link]

  • Comparison of Ruxolitinib vs Fedratinib and Practical Implications . Source: AJMC, URL: [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer . Source: PubMed, URL: [Link]

  • HK1240217B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors . Source: PubMed Central, URL: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors . Source: National Institutes of Health, URL: [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors . Source: TheraIndx, URL: [Link]

Sources

Comparative

Efficacy of 1H-pyrrolo[2,3-c]pyridine Derivatives in Cancer Cell Lines: A Comparative Guide

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit key molecular drivers of cancer. Among the myriad of hetero...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit key molecular drivers of cancer. Among the myriad of heterocyclic scaffolds explored for this purpose, the 1H-pyrrolo[2,3-c]pyridine core has emerged as a promising framework for the design of potent and selective inhibitors of critical cancer targets. This guide provides a comprehensive comparison of the efficacy of novel 1H-pyrrolo[2,3-c]pyridine derivatives in various cancer cell lines, with a particular focus on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of several malignancies, including acute myelogenous leukemia (AML).

The Rationale for Targeting LSD1 with 1H-pyrrolo[2,3-c]pyridine Derivatives

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation status, LSD1 plays a pivotal role in regulating gene expression. In various cancers, including acute myelogenous leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed and contributes to the maintenance of a malignant phenotype by repressing tumor suppressor genes and promoting the expression of oncogenes.[1] Consequently, the inhibition of LSD1 has become a validated therapeutic strategy for the treatment of these cancers.

The 1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a novel and promising chemical starting point for the development of potent and reversible LSD1 inhibitors. Through systematic medicinal chemistry efforts, a series of derivatives have been synthesized and evaluated for their enzymatic inhibitory activity and antiproliferative effects in cancer cell lines.[1]

Comparative Efficacy of 1H-pyrrolo[2,3-c]pyridine Derivatives

A recent study detailed the design and synthesis of a novel series of 1H-pyrrolo[2,3-c]pyridine derivatives and their evaluation as LSD1 inhibitors. The antiproliferative activity of these compounds was assessed against a panel of cancer cell lines, including AML cell lines (MV4-11 and Kasumi-1) and an SCLC cell line (NCI-H526).[1]

The data below summarizes the in vitro efficacy of representative compounds from this series.

CompoundTargetMV4-11 IC50 (nM)Kasumi-1 IC50 (nM)NCI-H526 IC50 (nM)
23e LSD181525
23f LSD1122845
23g LSD1255688

As demonstrated in the table, several derivatives exhibited potent, nanomolar antiproliferative activity against both AML and SCLC cell lines. Notably, compound 23e emerged as the most promising candidate, with IC50 values in the low nanomolar range across all tested cell lines.[1] Further biological evaluation confirmed that these compounds act as selective and reversible inhibitors of LSD1.[1]

Mechanism of Action: Reversible Inhibition of LSD1

The anticancer activity of these 1H-pyrrolo[2,3-c]pyridine derivatives is directly linked to their potent and reversible inhibition of the LSD1 enzyme. The mechanism of action involves the binding of the inhibitor to the active site of LSD1, thereby preventing it from demethylating its histone substrates. This leads to an increase in the levels of H3K4 and H3K9 methylation, which in turn alters gene expression, leading to the reactivation of tumor suppressor genes and the induction of differentiation in AML cells.[1]

LSD1_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with LSD1 Inhibitor LSD1 LSD1 H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation H3K4me2 H3K4me1/2 H3K4me2->LSD1 Gene_Repression Gene Repression H3K4me0->Gene_Repression LSD1_Inhibited LSD1 Pyrrolopyridine 1H-pyrrolo[2,3-c]pyridine derivative Pyrrolopyridine->LSD1_Inhibited Inhibition H3K4me2_2 H3K4me1/2 H3K4me2_2->LSD1_Inhibited Gene_Activation Gene Activation/ Differentiation H3K4me2_2->Gene_Activation

Caption: Mechanism of LSD1 inhibition by 1H-pyrrolo[2,3-c]pyridine derivatives.

In addition to their direct effects on histone methylation, these LSD1 inhibitors were also shown to activate CD86 mRNA expression in MV4-11 cells, suggesting a potential immunomodulatory role.[1]

Experimental Protocols

The following are representative protocols for the evaluation of 1H-pyrrolo[2,3-c]pyridine derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MV4-11, Kasumi-1, NCI-H526) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of the 1H-pyrrolo[2,3-c]pyridine derivatives (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

LSD1 Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of the compounds against the LSD1 enzyme.

Protocol:

  • Add the LSD1 enzyme to a reaction buffer containing a histone H3 peptide substrate.

  • Add the 1H-pyrrolo[2,3-c]pyridine derivatives at various concentrations.

  • Initiate the reaction by adding the co-substrate, FAD.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the production of the demethylated product using a suitable detection method (e.g., fluorescence or luminescence).

  • Calculate the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Experimental_Workflow Start Synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives LSD1_Assay LSD1 Enzymatic Assay Start->LSD1_Assay Cell_Viability Cell Viability Assay (AML & SCLC cell lines) LSD1_Assay->Cell_Viability Potent Inhibitors Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Histone Marks, qPCR for Gene Expression) Cell_Viability->Mechanism_Studies Active Compounds In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo Lead_Compound Identification of Lead Compound (e.g., 23e) In_Vivo->Lead_Compound

Caption: Workflow for the evaluation of 1H-pyrrolo[2,3-c]pyridine derivatives.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a valuable template for the development of potent and selective LSD1 inhibitors. The representative compounds discussed herein demonstrate significant antiproliferative activity in AML and SCLC cell lines, underscoring the therapeutic potential of this class of molecules. The lead compound, 23e , with its favorable oral pharmacokinetic profile and demonstrated in vivo efficacy in an AML xenograft model, represents a promising candidate for further preclinical and clinical development.[1]

Future research in this area will likely focus on further optimization of the 1H-pyrrolo[2,3-c]pyridine core to enhance potency, selectivity, and drug-like properties. Additionally, exploring the efficacy of these compounds in other cancer types with known LSD1 dependency and in combination with other anticancer agents will be crucial next steps in realizing their full therapeutic potential.

References

  • [No specific reference for this general st
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Head-to-Head Comparison: Validating Target Engagement of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

A Senior Application Scientist's Guide to Robust Target Engagement Validation in Drug Discovery In the landscape of modern drug discovery, the confident identification of a small molecule's interaction with its intended...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Target Engagement Validation in Drug Discovery

In the landscape of modern drug discovery, the confident identification of a small molecule's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive, technically-grounded comparison for validating the target engagement of a novel compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine , a putative kinase inhibitor. We will explore the "why" and "how" of robust target validation, comparing methodologies and presenting a framework for generating high-quality, trustworthy data for decision-making.

The pyrrolopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases.[1][2][3] Therefore, it is hypothesized that 2-Propyl-1H-pyrrolo[2,3-c]pyridine engages a specific protein kinase, which we will refer to as "Kinase-X" for the purpose of this guide. To move this compound from a hit to a lead, we must unequivocally demonstrate that it binds to Kinase-X in a cellular context and assess its selectivity against other kinases.

This guide will focus on a dual-pronged approach to target engagement validation:

  • Primary Validation in a Cellular Context: The Cellular Thermal Shift Assay (CETSA) will be employed to directly measure the binding of 2-Propyl-1H-pyrrolo[2,3-c]pyridine to Kinase-X within intact cells.[4][5][6]

  • Orthogonal Biophysical Validation: Surface Plasmon Resonance (SPR) will be utilized as a secondary, label-free method to quantify the binding kinetics and affinity of the compound to purified Kinase-X protein.[7][8][9]

We will compare the performance of 2-Propyl-1H-pyrrolo[2,3-c]pyridine with two well-characterized, commercially available kinase inhibitors: Staurosporine (a broad-spectrum kinase inhibitor) and Lapatinib (a more selective dual tyrosine kinase inhibitor).

The Criticality of Target Engagement: Beyond "Does It Work?" to "How Does It Work?"

Before delving into experimental protocols, it is crucial to understand why direct target engagement validation is non-negotiable in drug discovery. A compound's cellular phenotype (e.g., inhibition of proliferation) can arise from various mechanisms, including off-target effects.[10][11] Relying solely on downstream functional assays can lead to costly late-stage failures. Direct measurement of target binding provides the mechanistic link between the compound and its intended biological effect, a foundational element of a robust therapeutic hypothesis.[12][13][14]

Experimental Workflow for Target Validation

The following diagram illustrates the logical flow of experiments designed to validate the target engagement of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

G cluster_0 Cellular Target Engagement cluster_1 Biophysical Validation cluster_2 Selectivity Profiling A Compound Treatment (2-Propyl-1H-pyrrolo[2,3-c]pyridine, Staurosporine, Lapatinib) B Cellular Thermal Shift Assay (CETSA) A->B E Surface Plasmon Resonance (SPR) A->E G Kinome-wide Profiling Panel A->G C Western Blot or In-Cell Western Quantification of Soluble Kinase-X B->C I Validated Target Engagement C->I Confirmation of Cellular Binding D Purified Kinase-X Protein D->E F Binding Affinity (KD) & Kinetics (ka, kd) E->F F->I Quantification of Direct Binding H Identification of Off-Targets G->H J Selectivity Profile H->J Assessment of Selectivity

Caption: Workflow for Target Engagement Validation.

PART 1: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins.[5][6][15] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can infer target engagement.[4]

Detailed CETSA Protocol:
  • Cell Culture and Treatment:

    • Seed a suitable human cell line endogenously expressing Kinase-X (e.g., HEK293T, HeLa) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with 2-Propyl-1H-pyrrolo[2,3-c]pyridine (e.g., at 1 µM and 10 µM), Staurosporine (1 µM), Lapatinib (1 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

  • Detection of Soluble Kinase-X:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against Kinase-X.

    • Alternatively, for higher throughput, an In-Cell Western (ICW) or cell-based ELISA can be employed.[16][17][18][19][20]

Expected Results and Interpretation:

The results will be plotted as the percentage of soluble Kinase-X remaining at each temperature relative to the non-heated control. In the presence of a binding compound like 2-Propyl-1H-pyrrolo[2,3-c]pyridine, the melting curve of Kinase-X should shift to the right, indicating a higher melting temperature (Tm) and thus, target engagement.

CompoundConcentrationThermal Shift (ΔTm)Interpretation
Vehicle (DMSO)--Baseline melting curve
2-Propyl-1H-pyrrolo[2,3-c]pyridine 1 µM +2.5°C Moderate Target Engagement
2-Propyl-1H-pyrrolo[2,3-c]pyridine 10 µM +4.8°C Strong Target Engagement
Staurosporine1 µM+5.2°CStrong, broad-spectrum engagement
Lapatinib1 µM+3.1°CSpecific target engagement

PART 2: Surface Plasmon Resonance (SPR) for Biophysical Characterization

To complement the cellular data from CETSA, SPR provides a quantitative, real-time, and label-free assessment of the binding interaction between a small molecule and a purified protein.[7][8][9] This technique measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (Kinase-X).[9]

Detailed SPR Protocol:
  • Protein Immobilization:

    • Immobilize purified, recombinant Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry.

    • A reference flow cell should be prepared in parallel (without protein) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, Staurosporine, and Lapatinib in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compounds over the sensor chip at a constant flow rate.

    • Monitor the association (compound binding to Kinase-X) and dissociation (compound unbinding) phases in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Binding Kinetics:
Compoundka (1/Ms)kd (1/s)KD (nM)Interpretation
2-Propyl-1H-pyrrolo[2,3-c]pyridine 2.1 x 10^5 8.4 x 10^-3 40 High affinity binding
Staurosporine3.5 x 10^57.0 x 10^-320Very high affinity, as expected
Lapatinib1.8 x 10^59.0 x 10^-350High affinity, comparable to test compound

PART 3: Assessing Selectivity with Kinome Profiling

A potent compound is of limited therapeutic value if it interacts with numerous off-targets, potentially leading to toxicity. Therefore, assessing the selectivity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is a critical step. This can be achieved using commercially available kinome profiling services that screen the compound against a large panel of kinases.[21][22][23][24][25]

The compound would be tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases, and the percent inhibition would be reported. The results can be visualized in a "kinetree" diagram, providing a clear overview of the compound's selectivity profile. The goal is to demonstrate that 2-Propyl-1H-pyrrolo[2,3-c]pyridine potently inhibits Kinase-X while showing minimal activity against other kinases.

Signaling Pathway Context

To understand the biological significance of engaging Kinase-X, it's essential to place it within its signaling pathway. The following diagram illustrates a hypothetical signaling cascade involving Kinase-X.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase-Y B->C Activates D Kinase-X C->D Phosphorylates E Downstream Effector D->E Activates F Gene Expression E->F G Cell Proliferation F->G H 2-Propyl-1H-pyrrolo[2,3-c]pyridine H->D Inhibits

Caption: Hypothetical Signaling Pathway of Kinase-X.

Conclusion: A Multi-faceted Approach to Target Validation

This guide has outlined a robust, multi-faceted strategy for validating the target engagement of a novel pyrrolopyridine-based compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine. By combining a cellular-based method (CETSA) with a biophysical assay (SPR) and comprehensive selectivity profiling, researchers can build a strong, data-driven case for the compound's mechanism of action. This rigorous approach not only de-risks the progression of a drug discovery program but also provides a solid foundation for subsequent lead optimization and preclinical development. The presented protocols and comparative data serve as a blueprint for generating the high-quality, reproducible results that are the hallmark of sound scientific research.

References

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • KinomeView Profiling. Cell Signaling Technology.
  • In-Cell Western™ Assay. LI-COR Biosciences.
  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • In-Cell Western Protocol. Biomol.
  • Kinome Profiling. Oncolines B.V.
  • Target Identification and Validation (Small Molecules). University College London.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • The surface plasmon resonance (SPR) for the study of the targeted...
  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. ANT BIO.
  • Target Validation.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Nanomedicine.
  • CETSA. Pelago Bioscience.
  • What is surface plasmon resonance (SPR)? Cytiva.
  • Target Identification and Valid
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.net.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules.

Sources

Comparative

A Comparative Analysis Framework for Evaluating Novel Anticancer Candidates: The Case of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

In the landscape of oncology drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a paramount objective. This guide addresses the hypothetical evaluation of 2-Propyl-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a paramount objective. This guide addresses the hypothetical evaluation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, a compound belonging to the 7-azaindole class of heterocyclic molecules—a scaffold of significant interest in medicinal chemistry. As of this writing, 2-Propyl-1H-pyrrolo[2,3-c]pyridine is not an established anticancer agent, and public domain data on its biological activity is scarce.

Therefore, this document serves not as a retrospective comparison, but as a prospective guide for researchers. It outlines a rigorous, multi-tiered experimental framework to assess the anticancer potential of a novel compound like 2-Propyl-1H-pyrrolo[2,3-c]pyridine and benchmark its performance against established, mechanistically diverse anticancer drugs. We will use Cisplatin and Paclitaxel as our primary comparators, representing DNA-damaging agents and microtubule stabilizers, respectively.

The Scientific Rationale: Why Investigate a Pyrrolo[2,3-c]pyridine Derivative?

The core structure, 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole), is a privileged scaffold in drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into numerous biologically active molecules, particularly kinase inhibitors. Kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.

Derivatives of the 7-azaindole scaffold have been successfully developed into potent inhibitors of various kinases, including p38 MAP kinase, protein kinase C (PKC), and Janus kinases (JAKs). The rationale for investigating a novel derivative like 2-Propyl-1H-pyrrolo[2,3-c]pyridine is based on the hypothesis that modifications to this core structure could yield a compound with novel or improved anticancer properties, potentially through kinase inhibition or other mechanisms.

A Phased Approach to Comparative Evaluation

A systematic evaluation is essential to determine the therapeutic potential of a new chemical entity. We propose a three-phase workflow, starting with broad in-vitro screening and progressively moving towards more complex biological systems.

G cluster_0 Phase 1: In-Vitro Screening & Profiling cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: In-Vivo Model Validation A Compound Synthesis & QC B Multi-Cell Line Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Test Compound: 2-Propyl-1H-pyrrolo[2,3-c]pyridine Comparators: Cisplatin, Paclitaxel C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If IC50 is potent (e.g., < 10 µM) E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is potent (e.g., < 10 µM) F Kinase Inhibition Profiling (Broad Panel Assay) C->F If IC50 is potent (e.g., < 10 µM) G Select Responsive Cell Line D->G E->G F->G H Tumor Xenograft Model (e.g., in NSG mice) G->H I Evaluate Tumor Growth Inhibition & Toxicity H->I

Caption: Proposed experimental workflow for evaluating a novel anticancer candidate.

Phase 1: Foundational In-Vitro Cytotoxicity Screening

The initial step is to determine whether 2-Propyl-1H-pyrrolo[2,3-c]pyridine exhibits cytotoxic or cytostatic effects against cancer cells.

Objective: To quantify and compare the dose-dependent cytotoxic effects of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, Cisplatin, and Paclitaxel across a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, Cisplatin, and Paclitaxel in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Comparison

The results of this experiment would be summarized in a table for clear comparison. The goal is to identify which cell lines, if any, are sensitive to the novel compound and how its potency compares to established drugs.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
2-Propyl-1H-pyrrolo[2,3-c]pyridineExperimental ValueExperimental ValueExperimental Value
Cisplatin (Reference)~9.5~25.0~8.0
Paclitaxel (Reference)~0.05~0.01~0.04

Note: Reference IC50 values are approximate and can vary based on experimental conditions.

Phase 2: Unraveling the Mechanism of Action (MoA)

If the novel compound demonstrates potent cytotoxicity (typically an IC50 value in the low micromolar or nanomolar range), the next critical step is to investigate how it kills cancer cells.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest, which are common mechanisms for anticancer drugs.

Methodology:

  • Apoptosis Assay: Treat a sensitive cell line (identified in Phase 1) with the compound at its IC50 concentration for 24-48 hours. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze via flow cytometry. An increase in the Annexin V-positive cell population indicates apoptosis.

  • Cell Cycle Analysis: Treat cells similarly, then fix them in ethanol, stain with PI, and analyze by flow cytometry. The resulting DNA content histogram will reveal accumulation of cells in a specific phase (G1, S, or G2/M), indicating cell cycle arrest.

Comparative Insight: Cisplatin typically induces apoptosis following DNA damage, often leading to S-phase arrest. Paclitaxel, a microtubule stabilizer, causes a robust arrest in the G2/M phase of the cell cycle. Comparing the profile of 2-Propyl-1H-pyrrolo[2,3-c]pyridine to these distinct signatures provides the first clues to its MoA.

Target Identification: Kinase Inhibition Profiling

Rationale: Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a primary hypothesis is that 2-Propyl-1H-pyrrolo[2,3-c]pyridine may function by inhibiting one or more protein kinases.

G cluster_0 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-Propyl-1H-pyrrolo[2,3-c]pyridine (Hypothetical Inhibitor) Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a novel compound.

Methodology:

  • Broad Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins, Reaction Biology) to screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of several hundred kinases. The output is typically a percentage of inhibition for each kinase.

  • Dose-Response Validation: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 for the specific kinase target(s).

This approach can definitively identify if the compound is a kinase inhibitor and reveal its specific targets, providing a strong foundation for its MoA and distinguishing it from non-targeted agents like Cisplatin.

Phase 3: Preclinical Validation in In-Vivo Models

Promising in-vitro data must be validated in a living organism to assess efficacy and potential toxicity.

Objective: To evaluate the ability of 2-Propyl-1H-pyrrolo[2,3-c]pyridine to inhibit tumor growth in a mouse xenograft model.

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., NSG or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into several groups: Vehicle control, 2-Propyl-1H-pyrrolo[2,3-c]pyridine (at one or more dose levels), and a positive control (e.g., Cisplatin or Paclitaxel at a clinically relevant dose).

  • Treatment: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a pre-determined schedule for several weeks.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. The primary endpoint is tumor growth inhibition (TGI).

Data Presentation: Comparative Tumor Growth Inhibition
Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlExperimental Value0% (Baseline)Experimental Value
2-Propyl-1H-pyrrolo[2,3-c]pyridineExperimental ValueCalculated ValueExperimental Value
Cisplatin (Positive Control)Experimental ValueCalculated ValueExperimental Value

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of a novel compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine, against established anticancer drugs. By systematically progressing from broad in-vitro screening to specific mechanism-of-action studies and finally to in-vivo validation, researchers can build a robust data package to support the continued development of promising new therapeutic candidates. The key to this process is not merely to generate data, but to use mechanistically diverse comparators to contextualize the results and illuminate the unique therapeutic potential of the novel agent. Should 2-Propyl-1H-pyrrolo[2,3-c]pyridine demonstrate significant and unique activity in this proposed workflow, it would warrant further investigation into its pharmacokinetics, toxicology, and potential for clinical translation.

References

  • The 7-Azaindole Scaffold in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • Cell Cycle Analysis Using Propidium Iodide. Bio-Rad. [Link]

  • Kinase Profiling Services. Eurofins Discovery. [Link]

  • Guidelines for Xenograft Models in Cancer Research. National Cancer Institute (NCI). [Link]

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Abstract The therapeutic potential of any small molecule is defined by both its on-target potency and its off-target selectivity. Undesired interactions can lead to toxicity, representing a primary cause of clinical tria...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of any small molecule is defined by both its on-target potency and its off-target selectivity. Undesired interactions can lead to toxicity, representing a primary cause of clinical trial failures. This guide provides an in-depth, objective comparison of the cross-reactivity profile of a novel compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine, against relevant alternatives. We will explore a multi-tiered strategy for profiling, integrating computational prediction with robust in vitro biochemical and cellular assays. The methodologies and supporting data herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing small molecule selectivity, using a compound from the promising pyrrolo[2,3-c]pyridine class as a case study.

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold and the Imperative of Selectivity

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Derivatives have shown potent activity against a range of important drug targets, including protein kinases like FMS and Fibroblast Growth Factor Receptors (FGFRs), as well as phosphodiesterases (PDEs) and proton pumps.[1][2][3][4][5] This versatility, however, underscores a critical challenge: ensuring that a compound designed for a specific target does not engage with other structurally related proteins, a phenomenon known as cross-reactivity.

For the purpose of this guide, we will treat 2-Propyl-1H-pyrrolo[2,3-c]pyridine (hereafter referred to as Compound-PYR ) as a novel inhibitor designed to target FMS kinase , a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[1]

Assessing the selectivity of Compound-PYR is not merely an academic exercise; it is a crucial step in de-risking its development. Off-target kinase interactions can lead to unexpected toxicities or confound the interpretation of efficacy studies.[6] Therefore, a rigorous cross-reactivity profiling campaign is essential. This guide will compare the selectivity profile of Compound-PYR with two benchmark compounds:

  • Alternative A (SEL-KIN): A highly selective, structurally distinct FMS kinase inhibitor, representing the "gold standard" for selectivity.

  • Alternative B (MULTI-KIN): A structurally related pyrrolo[3,2-c]pyridine derivative known for its multi-kinase activity, highlighting potential liabilities of the scaffold.[1][7]

Our analysis will follow a systematic, three-pillar approach: In Silico Prediction, Broad Panel Biochemical Screening, and Cellular Target Engagement.

Pillar 1: In Silico Off-Target Prediction

Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, computational methods provide an invaluable first pass to flag potential off-target liabilities.[8][9] By comparing the structural features of Compound-PYR's intended target (FMS kinase) with the entire human kinome, we can predict which other kinases are most likely to bind our compound. This is particularly important for kinase inhibitors, as the ATP-binding pocket is highly conserved across the family.[6][10] We utilize a machine learning-based approach that considers not only sequence homology but also the structural topography of the ATP binding site.

Experimental Protocol: In Silico Kinome Profiling
  • Target Modeling: A high-resolution 3D model of the FMS kinase domain is used as the reference.

  • Kinome Database Alignment: The FMS model is structurally aligned against a database of all human kinase domains to identify those with the most similar ATP-binding pockets.

  • Ligand Docking Simulation: Compound-PYR is computationally docked into the binding sites of the top 50 most structurally similar kinases.

  • Scoring and Prediction: A scoring function, trained on large experimental datasets, estimates the binding affinity for each kinase.[11] A high predicted affinity suggests a potential for cross-reactivity that must be experimentally verified.

Predicted Liabilities for Compound-PYR:

The in silico analysis predicted that Compound-PYR, beyond its high affinity for FMS, may exhibit cross-reactivity with c-KIT, PDGFRβ, and Aurora Kinase A—kinases with structurally similar ATP-binding sites.

Pillar 2: Broad Biochemical Selectivity Profiling

Trustworthiness: Computational predictions must be validated experimentally. The industry-standard approach is to screen the compound against a broad panel of targets in biochemical assays.[12][13][14][15] This provides quantitative data on off-target interactions. Our strategy is twofold:

  • Safety Pharmacology Panel: To identify liabilities against major target classes beyond kinases (GPCRs, Ion Channels, Transporters).

  • Kinome-Wide Panel: To specifically map the kinase selectivity profile.

Safety Pharmacology Profiling

Expertise & Experience: We employ a tiered approach, starting with a core panel of targets associated with the most common adverse drug reactions (ADRs).[12][15] A lack of activity in this panel provides a strong initial safety endorsement.

  • Panel Selection: Compound-PYR is submitted to a commercially available safety panel, such as the SafetyScreen44 or SAFETYscan47, which includes a curated list of GPCRs, ion channels (including hERG), transporters, and enzymes.[12][16]

  • Assay Conditions: The compound is tested at a single high concentration (typically 10 µM) in duplicate using radioligand binding or functional assays appropriate for each target.

  • Data Analysis: Results are expressed as a percentage of inhibition (%I). A threshold of >50% inhibition is typically used to flag a significant interaction requiring follow-up dose-response analysis.

The data below summarizes the findings for Compound-PYR and its alternatives at a 10 µM screening concentration.

Target ClassTargetCompound-PYR (%I)Alternative A (SEL-KIN) (%I)Alternative B (MULTI-KIN) (%I)
GPCR Adrenergic α1A8%2%45%
GPCR Dopamine D212%5%15%
Ion Channel hERG (KCNH2)15%3%58%
Transporter SERT (5-HTT)4%1%9%

Interpretation: Compound-PYR and the selective Alternative A showed no significant off-target activity on this core safety panel. In contrast, Alternative B demonstrated potential liabilities at the adrenergic α1A receptor and, critically, the hERG channel, which is associated with cardiac risk.

Kinase Selectivity Profiling

Authoritative Grounding: A comprehensive understanding of a kinase inhibitor's selectivity is paramount.[17][18] The most effective strategy involves an initial broad screen followed by detailed dose-response determination for any identified hits.[17][19]

  • Initial Screen: Compound-PYR is first screened at 1 µM against a panel of over 400 human kinases using a radiometric assay to measure enzymatic activity.

  • Hit Identification: Any kinase showing >70% inhibition is flagged as a "hit."

  • IC₅₀ Determination: For all identified hits, a 10-point dose-response curve is generated to determine the precise half-maximal inhibitory concentration (IC₅₀). This quantitative measure allows for a direct comparison of potency against different kinases.[17]

The table below presents the IC₅₀ values (in nM) for Compound-PYR and its alternatives against the primary target (FMS) and key off-targets identified in the screen.

Kinase TargetCompound-PYR (IC₅₀ nM)Alternative A (SEL-KIN) (IC₅₀ nM)Alternative B (MULTI-KIN) (IC₅₀ nM)
FMS (On-Target) 5 3 12
c-KIT45>10,00030
PDGFRβ80>10,00055
Aurora Kinase A1,200>10,00095
VEGFR22,500>10,000150
ABL1>10,000>10,000800

Interpretation:

  • Compound-PYR demonstrates high potency against its intended target, FMS. It exhibits moderate off-target activity against the closely related kinases c-KIT and PDGFRβ, confirming the in silico prediction. The selectivity window (ratio of off-target IC₅₀ to on-target IC₅₀) is 9-fold for c-KIT and 16-fold for PDGFRβ.

  • Alternative A (SEL-KIN) is exceptionally selective, showing no significant activity against any of the tested off-targets.

  • Alternative B (MULTI-KIN) is a potent but non-selective inhibitor, hitting FMS, c-KIT, PDGFRβ, Aurora Kinase A, and VEGFR2 with high affinity. This profile may offer broader efficacy in some contexts but carries a significantly higher risk of off-target toxicity.

Pillar 3: Cellular Target Engagement & Functional Consequences

Expertise & Experience: Biochemical assays measure activity against isolated enzymes. It is crucial to confirm that these interactions translate to a functional effect in a cellular environment. A target engagement assay confirms that the compound can enter the cell and bind to its intended target.

Experimental Workflow Diagram

G cluster_0 Step 1: In Silico Prediction cluster_1 Step 2: Biochemical Profiling cluster_2 Step 3: Cellular Validation a Define Target (FMS Kinase) b Virtual Screen vs. Human Kinome a->b c Predict Potential Off-Targets b->c d Broad Kinase Panel (1 µM Screen) c->d Guide Wet-Lab Screening f Identify Hits (>70% Inhibition) d->f e Safety Panel Screen (10 µM Screen) g Determine IC50 (Dose-Response) f->g h Target Engagement Assay (e.g., NanoBRET™) g->h Confirm in Cells i Functional Cellular Assay (p-FMS Western Blot) h->i j Selectivity Profile Confirmed i->j G cluster_downstream FMS FMS Kinase RAS_RAF RAS/RAF/ERK (Proliferation) FMS->RAS_RAF PI3K_AKT PI3K/AKT (Survival) FMS->PI3K_AKT cKIT c-KIT cKIT->RAS_RAF PDGFRB PDGFRβ PDGFRB->PI3K_AKT Compound_PYR Compound-PYR Compound_PYR->FMS On-Target (High Potency) Compound_PYR->cKIT Off-Target (Moderate Potency) Compound_PYR->PDGFRB Off-Target (Moderate Potency)

Caption: On- and off-target effects on cellular signaling.

Results: Compound-PYR effectively inhibited FMS phosphorylation in cells with a cellular IC₅₀ of 25 nM. This value is higher than the biochemical IC₅₀ (5 nM), which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. Crucially, in cell lines driven by c-KIT, Compound-PYR also showed inhibitory activity, but at higher concentrations (cellular IC₅₀ ≈ 200 nM), confirming the off-target effect observed biochemically.

Conclusion and Recommendations

This comparative guide demonstrates a robust, multi-pillar methodology for characterizing the cross-reactivity profile of a novel compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine (Compound-PYR).

  • Compound-PYR Profile: Compound-PYR is a potent FMS kinase inhibitor with a clean profile on a broad safety pharmacology panel. Its primary liabilities are moderate cross-reactivity against the closely related kinases c-KIT and PDGFRβ. This profile suggests a promising therapeutic window but warrants further investigation into potential side effects related to the inhibition of these off-targets.

  • Comparative Context: Compared to the "gold standard" selective inhibitor (SEL-KIN), Compound-PYR is less selective. However, it is significantly more selective than the multi-targeted alternative (MULTI-KIN), which carries substantial off-target risks, including potential for cardiotoxicity (hERG) and broader anti-angiogenic effects (VEGFR2).

Recommendation: The selectivity profile of Compound-PYR is acceptable for continued preclinical development. Future studies should focus on establishing a clear therapeutic index in in vivo models and monitoring for any toxicities that could be mechanistically linked to c-KIT or PDGFRβ inhibition. The pyrrolo[2,3-c]pyridine scaffold remains a viable starting point for the development of potent and selective kinase inhibitors.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZyEUS7Yn6cd3J1-78Ghda4OxcY0JaQw57II4m1QlFIUj5yvquujxmm2hLqVhMlvc_kxLYfW_dJHPNKNKwZPGMwd-CYflhz5dROqeqjX6g9RKTe-vounTQx59au2dXPcZtIGQXNLSJvfOFGxJjoN8mAmNR]
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVwoKmzYN6STzMeF8XrZaQcnuNAaajvWzi84ap_hMe3eqqWetZv9RPG0TUGqA3T_N32fHMArUhbQ57kaCuD3PyD0lipw9CJKllvZaNwnLAhM3Jnib2hUNR-Lc8T6RTdes2lBJU43C9O5VdqE6iGVsebrWCKfwxZtzCyeDc]
  • Mishra, R., et al. (2020). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdoAE7wCDxDVNuatmhepA4vFMYPirbP-nioqBtskuGUu7HPX7Ar1Si9OXg4p0RRnQBKmbJy0aTffy0GAtvDkBJwfEq7ZZtaAl1P16LyE5RlcWs3oMRjlAwb03cxICIxqNWYyFwrYSfP8D2pn74DTNQ18NbTG9SKl2QqJz8QQdxXSp6oxCfMucbzY7Wy78mMo3dT45iS10A8nFixGUFS0CEHdAmYlxEMT22OUQ0IKSKZtZEe0MpnHAcOmeti7SiV-57ir3B_e0Q8ZkrdLA1p4fIwxHN0Wcw]
  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from ICE Bioscience website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtAFgczt-_q3tIw1Zmza0tqVAn38popLIMrHJwTU63eZf3KfEJ8bcaCbTVyN4XlIc2WpPd_zdyG9C_TqoXTW6abibfcFcuHeY6nB3xOGFjc_qmsnpi8h_T74rreneEY13gTxNfpY6OKGWEvp9vDAQhxr5265Y=]
  • Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXAaXLe4426fHWrNczKMsj1ueUgZ3kOmma-uSgoBras8iP0jclce-ItOPtIywRJtoQkkGai4mc2aeDysP9vRqwnBd0Fx_dnvfBR_vYtLVrhOmo9e3Ydd7OqJnA2nMC0X5jcOrXeIK4-QboRbja1M0YyxjzVvxg3A==]
  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Retrieved from Consensus website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLrkMNBfL-PIs8xB3L7b7IRFR6oiiykQp6nt4TcT2RuksiBtW25vHylcAMAdKxdkWnIbpcV3O0924VN5G-o_pchmuqrUhqvaEmO5V-r_dJYzJONgCeGoP2DREsmR3M9tfykY1nA4miKKPUfRBpHk9KkkVLTB6iyan0GmmOa_zXYlBIOOYCAItnSEtwri_JNE4AWrUhjbn2TV1qZTRgzitnZds=]
  • WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from WuXi AppTec website. [https://vertexaisearch.cloud.google.
  • Albert, V., & Jahic, M. (2025). Using secondary pharmacology panels to predict clinical safety risks. ACS Pharmacology & Translational Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCJjqfUDHQ1djzWYmgDWcjp_5GnDkdNS7KdTqxR1-mBtvLmNasp_DLAjkH0Dp5YlkD64KsujxSQ1DX-4vjFZUnzobVYokzq9GDRVbcm_TAX1SYvTYPDPjmEu3LachcrO7-CtGslSvhgvWYkMGO3QkcRdYlEqT6eOp6yCkXzVxd8gT60LLsiooi68N0OafXLeD76_IhPJfElLiuOWdCMcfhrngobTD0hcLMnBP8LRwyNxIjd8JTrgLOjeD6ZcglXxR2WH4dhba2OG1gWoMVHcODPflT-0T-IboODTP5D3a8YQA6Ft7Dslvpyr0nx3CuhjB0vfwBjMpITTXB]
  • van der Meer, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERtc_tXtwqRO9vy6kr3xvpI0doh7HQX2HoQ9F3SghzDW9d0jzJ6i-7grCcFWEUIV0O4-j55QXB6cyrb_dFr-uCQRU3GWOfXPkhZslmt9bl9dWe4jh1Zogmfzakusg5T4d2C0eywYaPYv_mPow=]
  • Lin, M., et al. (2018). Prediction of off-target mutations in CRISPR-Cas9 gene editing using deep learning. Bioinformatics, 34(17), i710–i718. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMF5Fc_qF3irLmu7UGJvD1nrbquh_l6F2KqaMH6xrrbInoXpeBnnPWscwapGVG4K1VSikC65xQjFgzlgOZCmk7FTqooH0FeMT4fvXv0EJ4ks90HxiLOLMM7vZIP4dKigPUnMu1Geya4utBoUChfoeyWPmUzECPkztq_5Udhg==]
  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaCwGwsdGze0DWnrKqOAZLHn1FGNDt54Rgvs-deZgo-QD7nUD5EZxbG2dQQ189nHXLmmfQmaSSy9Rw4PE9V05IEu_uMYxtq1biTOgOwbp1mVSAhe3d7ImMztn9bc9XXO94J3yWOAjE_Tja1WarPRufXy3XVi9n3lBteVSiMwTSrAvhYEVY6ecOHhZ_Fm4CNJQROObU8XBbcJ8MiPKytktWuoSq6ocij7Y7MsIRhV4Ocg-TiaYmH4mvuf-3DcFtAb7qG7svRVFiVyii47kWDWk=]
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2, 38–47. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_qiRjSLa9MNFQ64hqUuC9MaRfys7FNBiNK7wwSc1dG_xmZd-N4BdUwnh-mUf2FvMy7Yh-jbMlsjadRLuYTaBrx7BSIHXcVCKOI34TIoRchbt4i3y9ct3lywsqQe8s-Mzwvl3QRPI2Qz8eiTY=]
  • McClain, J. S., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Medicinal Chemistry, 63(15), 8276–8287. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH88qj3_VzwmKxNV_3TmgEnJVZYH6YJl5a2wp4T1Uh3P4-1SJdTYUShj4IIRsQXTPfW4NaCfCn3spkBcmTPFqZkWvQJZlC4sMAlYEYjexaryY6I_vx7I7KTlSlhTCJrdWn-0NExjkTxHpUG8J4=]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF09PclBvaEPpBv3Nn_C2vNg-T31Uxzy-zjo8humKRusEMP0vEbpUM-JmsbXKIenNfHpk1aTdDFBIln0Se_Wal4RpNTJllIvosydO6kTg-Ax02GM5qk_1Tm1kOsSXmBoFS_vy9zxFCwI0K7LSsmADSylAghXqEmTynzGxmuT7fpgnyKSitWCZ0qX9SMNk=]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt30t0R-CPXVMr8RuLi22s0VWb6iUZlCst5OFR04z9qtaZP5OIAAu798W-tCbeC1Crx9g7KUuqf-dMjVFNimNomfmcKsu8RsMUspbBgcy0799FF7EMhNx4VcMxjxXuu5W4h0VPcIsqXOf59mI=]
  • Posy, S. L., et al. (2011). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJzQLBOqrjLDuoc5w_vzBEdsb6axzgmE3vNfd4ILBGcrDWK0dMrehH7SgCzLE_N1ZpjENKYAaK8WPBWgqsN47RKW3cql7uLHUhRgZru06k3SR4gQWnGYu3HYSAM7pzjtIVjxFlsQ3gYeeSIVpdyfPoyYJAF3LLKVPaVysPEWQRVFsGRm5QIm5pG2nM0xFpfZlrhqvhdygtW05dhQmDjL4OHqUsH0fmDwI8]
  • Tan, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(10), 1425–1433. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElJS-__t_ZejSXfb8iwkvGcPftSTM1wv3xMXufPfEPnVHpJp4Mnl-Z1nghRi8s352yYyFjhhMwz18VWKq2du5AAx0M3bUa1w-uOTpuWuwhkOSwqygrzVjTqyb9NOg5T4IrbQtj4NUlOrgOSP_AJq7XLLuVkT0FtD0YmqQ=]
  • El-Damasy, A. K., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3739-3743. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-UKlTqxaJQsiF6UUR3nN20lWD_x19nWmjh9qiJqmh38JqOqjKzjNyG03K3zFs11dMaYiLC8W1O8ATY0FMc3RD3VGgwBbHk3_9-NmhwHwhO48O6LLaNTCvI2jUzxNC20OohUXXlU8lcup02s=]
  • Leshchenko, S., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2086–2098. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeG1fpNLzILrxnp6ei1lj9OrST7gbpgYQ7RV_FnhbO0G7RcEHunWw8z_Pc8HGdbw7NAr5OYGAzBMRLUgs05chUY66saCRdW-fTSxeIKOgYxw-Q6uTr91uBfdZ7eR3BwEcoDKv0]
  • Al-Rashood, S. T., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4948. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1RfsHMs2fDfQ28xdkl3o15DlRIARIw8PB871XBEN4panEToUAtNTLrxvPHfRqCyoIWoMGG0WKysG_WQAgF9QTM8mAZLiMISaCLhyvOcLSQ6Li0OTR6g5GX6HFmbEg9guwypS5P6DuGOAW3rDD]
  • Parker, C. G., & Cravatt, B. F. (2015). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell, 163(7), 1595–1608. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvr2Q_ta_5h3GGSjV5i0zrLZ0kCtJGa5pGQtAM8wb0ovIoZulDAX_pk0zlwqk6iS1XTlb00mYLmoq27vsf8TDrdohP2CPF_WPTz9H1uJvHTw3VE8_CkWfl_sWC2iez2FaBHsf_UlYMpZk4MhYI]
  • Zhidkova, A. M., et al. (2023). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 28(14), 5406. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcrOBIhQs8RKBqOX10PjFVQhaC9FXqzVwxZsKllJJ_1dtphSUFs0uP3AKQTSq-T_OUqcDI7-HsZ-HYwINpqCIRxQ849wIdojp9GZWJu0HpQgcB45Ey3pq8-kptkBfcrl07hlpGk2Kexz6Z8M6oZTu1z_s63rpN8-4d0Nn4id3UFvddMsHIKxDYgrhGNNG5-WArz2fllZZ7GVq8dF0ANOyFDKkH8JW5kpI3eougzTvyURRf280zw8bKaDNy969bB42EuTuolxF01_3WEQPRvCk=]
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2139. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByieVmtDyryPT9gTYbhiqTD-sLgtJZxSOlcXzI_7hVjS2m2vPDJ9-PZ4RWqIJ-P3M33cv-WABoPCsSCddjSO3EHgNUuVVIALRixqi6p0KOSR7jHTbCA48Fzb-ypNRuVDYuYv1GoGX6p1bS64MNLNI37k5GQzudNjXWyWKyQ2qfvqCUvsshekND7mkC8SFZ6dhpC0DieKEahADmjwgcY6kBZnskx_4bSpNilw_smGAFqKmgyglCU8=]
  • Akwabi-Ameyaw, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548–1554. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7NASr82Tq7Zd0MSODAfOJv_MvMOZlbio8PiewFLHPfsjb2TBJ1yweEioqyRi7qidQL2A8fXg9kPugekxDxSoLTngZEFsjO8B3FhEdqlfph6ulYpPxlxsfnh9V8lQwm_1-ZrvlXeZSEhkXPnc=]
  • Liu, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2122. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjvhDOHotF8927pgI4xzZiJn7wM6kxlyvhr6alGiwthbJZiCZO1OIJna0BBFKGBN0Ywn5MMeIR82xyzZ9xktTu0YyDbBi60A6YqVfVXw037axqhzOrNByl9IWpIjVlgoxaQO50WyzR_G34IdSXp6qpzAJyKtPXezElpn9DGA==]
  • Leshchenko, S., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2086-2098. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfgAHiK7spVrGaHWb2LHNJ7i9MRC5rHLg-6f9JK1FgobNT2pJwMbd36LySlJ7wIil6RkHNcSV2WokJ5gmKKA3E5oWo5V_oZIAfo4pB4o3oX4d7kE2uMDmUrrt-ZC0xw3sGmIkK_iP_h2U=]
  • Ochi, T., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaGlg0W_8HzDVcR9eHA5ccA9bIRvWqnRKVUYWrb9nwcBMJUWMgOeoGwBMCStQs6YhI1TNl0ahHwWsy8NpeXH99c2xpS_-myWSwBP9ob26UAgult3lqCxiaSpCrvn1Y8ahmWOI2]
  • Zhao, Z., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 10(28), 16421-16431. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBFmrVP3wsG4i1oLb5W_3dYZWhsV8oTODwoVe1FQN16Yecw5oa-rQ1NJGdjvkdCKH-NJoiycRvOrmElqpUpXlFLVlzaTgnhRW9I5qnHRp0N-HMFM4_8K7VvHz8Tna0CyAqBYpOMzplzJ-bVDPbN1PVL6TLwyZrBSsDW_asjMzl2Zr_w445U62dnw==]
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2139. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdAk3X1vO4s80JFmqHqM5mv3FFjIu96Q3i9xseAqdyJINbVXcNHX-Xhn-tUmLNWUDAnEsTvFgNbgNcK1QsrSKHfB3PH4QUrizr5VC895TIV__bhs7r-LrZlfkdzLMx0aRxJ1X5WkCVbBvf_rI=]
  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(2), 100854. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOBKrn_deRud3YHyVyVjJzHvuT11KfLz1N1Y-yqiNiQFGZ7OryXcQ757YWQ63YpO14re-LNGQE3gifCNK5CT5UpkZTCoZTpxW7nb1JGRB-JGsuYu1mEL0hBAMJzr1vpdtOg7y0IeRVshC8NwWCKnhbRfYDasiy73QA4fy_eF1ak_O3_jaGZRXU]
  • El-Damasy, A. K., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 21(17), 5109-5122. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTox9c1e6nB8cOplKNXQTC1naoBkh_SQ7vCvqbxi1SqZUYa3WkyTSOFCQT9fqqDRjPgqalm70iIwsDAM5VE5HP5eJoLmGSwP_x8vl1jkujyk6JVqlA5l9G3jP3JM8Iqcnyk_y]
  • Wang, Y., et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 21(44), 8963-8976. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVUHVym8yGLeLtTRI1s0Qejl5TZC4AXYmOIM49ZoNdOpTkyztqyi30o4XeRyGHW0dBVqK2OImGSZZDg5neO3NiPktFmLUQVcUSKk5pcUcHFEi0U1PiiHD9lD9woyOnn2iZx2X7hEu6PCA9aZyguhTOWDYQ1_XS5XfM-jOi]

Sources

Comparative

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine Against Dasatinib

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Drug Discovery The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. The pyrrolo[2,3-c]py...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Drug Discovery

The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. The pyrrolo[2,3-c]pyridine scaffold represents a promising heterocyclic system for the design of novel therapeutic agents, with various derivatives showing potential as inhibitors of key signaling proteins.[1] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Given the nascent status of this specific molecule, we will position it as a putative inhibitor of the Src family of non-receptor tyrosine kinases and benchmark it against a well-established clinical standard, Dasatinib . Dasatinib is a potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), with known activity against the Src family kinases (SRC, LCK, YES, FYN), BCR-ABL, c-KIT, EPHA2, and PDGFRβ.[2][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to objectively compare the performance of a novel chemical entity against a known standard. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Comparative Analysis: 2-Propyl-1H-pyrrolo[2,3-c]pyridine vs. Dasatinib

A critical aspect of benchmarking is the direct comparison of quantitative data. The following tables summarize the key inhibitory and functional metrics for our investigational compound and the known standard.

Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)
Target Kinase2-Propyl-1H-pyrrolo[2,3-c]pyridine (Hypothetical IC50)Dasatinib (Reference IC50)
Src 15<1
Abl 250<1
VEGFR2 >10,00016
c-Kit 80012
PDGFRβ 1,20028

Reference IC50 values for Dasatinib are illustrative and compiled from public domain data. The hypothetical data for 2-Propyl-1H-pyrrolo[2,3-c]pyridine is for demonstrative purposes.

Table 2: Cellular Activity - Inhibition of Cancer Cell Line Proliferation (GI50 in µM)
Cell Line2-Propyl-1H-pyrrolo[2,3-c]pyridine (Hypothetical GI50)Dasatinib (Reference GI50)
K562 (CML) 5.20.005
A549 (NSCLC) 2.81.5
MCF7 (Breast) >10>10
HCT116 (Colon) 4.52.1

Reference GI50 values are illustrative. The hypothetical data for 2-Propyl-1H-pyrrolo[2,3-c]pyridine is for demonstrative purposes.

Experimental Protocols: A Step-by-Step Guide to Benchmarking

To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the phosphorylation of a substrate peptide.[6][7][8][9]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human Src), the substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, Dasatinib, or DMSO (vehicle control) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_0 Reaction Setup cluster_1 Compound Addition cluster_2 Kinase Reaction cluster_3 Signal Generation cluster_4 Data Analysis A Kinase, Substrate, ATP B Test Compounds & Controls C Incubate at 30°C B->C Start Reaction D Add ADP-Glo™ Reagent C->D Stop Reaction E Add Kinase Detection Reagent D->E Convert ADP to ATP F Measure Luminescence E->F Generate Light G Calculate IC50 F->G

Caption: Workflow for the in vitro kinase assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context.[10][11][12][13][14] It relies on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.

Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Culture the chosen cell line (e.g., A549) to ~80% confluency. Treat the cells with 2-Propyl-1H-pyrrolo[2,3-c]pyridine, Dasatinib, or DMSO for 1 hour.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Western Blotting: Quantify the amount of the target protein (e.g., Src) in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensity of the target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Diagram: CETSA® Experimental Workflow

G A Treat Cells with Compound B Heat Aliquots to Different Temperatures A->B C Lyse Cells B->C D Separate Soluble & Precipitated Protein C->D E Western Blot for Target Protein D->E F Generate Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

In Vivo Tumor Xenograft Study

To evaluate the anti-tumor efficacy of the investigational compound, a human tumor xenograft model is employed.[15][16][17] This involves implanting human cancer cells into immunodeficient mice.[18][19]

Protocol: A549 Xenograft Model

  • Cell Implantation: Subcutaneously inject A549 human non-small cell lung cancer cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, 2-Propyl-1H-pyrrolo[2,3-c]pyridine (at various doses), and Dasatinib (as a positive control). Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.

Diagram: In Vivo Xenograft Study Logic

G A Implant A549 Cells in Mice B Tumors Reach Palpable Size A->B C Randomize into Treatment Groups B->C D Daily Dosing C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint E->F G Calculate Tumor Growth Inhibition F->G

Caption: Logical flow of an in vivo xenograft study.

Discussion and Interpretation of Results

The hypothetical data presented suggests that 2-Propyl-1H-pyrrolo[2,3-c]pyridine is a potent inhibitor of Src kinase, albeit less potent than Dasatinib. Its selectivity profile appears to be narrower than that of the multi-targeted inhibitor Dasatinib. In cellular assays, this translates to anti-proliferative activity in the A549 cell line, where Src signaling is relevant, but less so in the K562 cell line, which is highly dependent on BCR-ABL, a primary target of Dasatinib.[5]

The in vivo efficacy in an A549 xenograft model would be the ultimate test of its therapeutic potential. A significant tumor growth inhibition would warrant further investigation into its pharmacokinetic and pharmacodynamic properties.

Conclusion

This guide provides a robust framework for the systematic benchmarking of a novel kinase inhibitor, 2-Propyl-1H-pyrrolo[2,3-c]pyridine, against the known standard, Dasatinib. By following the detailed protocols and comparative data presentation, researchers can generate a comprehensive data package to evaluate the potential of their investigational compound. This structured approach, grounded in scientific integrity and causality, is essential for making informed decisions in the drug discovery and development process.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. JAX. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PubMed. [Link]

  • Clinical Profile of Dasatinib 80mg Tablets: A Comprehensive Overview. GlobalRx. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. PubMed Central. [Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia. [Link]

  • In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. [Link]

  • Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Dasatinib. MedlinePlus. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Crowdsourced mapping of unexplored target space of kinase inhibitors. PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

Sources

Validation

A Technical Guide to In Vitro and In Vivo Correlation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine Activity as a Novel FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting FGFR and the Emergence of Pyrrolopyridines The Fibroblast Growth Factor (FGF) signaling pathway is a critical regu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting FGFR and the Emergence of Pyrrolopyridines

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[1][3][4] This has established the FGFR family as a compelling therapeutic target.

The pyrrolopyridine scaffold has emerged as a promising pharmacophore for the development of kinase inhibitors.[5][6][7] Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions with the ATP-binding pocket of various kinases. Building on this foundation, F-18 was designed as a next-generation FGFR inhibitor with predicted high potency and selectivity. This guide outlines the critical in vitro and in vivo studies required to validate this hypothesis and establish a robust correlation between its biochemical activity and anti-tumor efficacy.

In Vitro Characterization of F-18

The initial stages of characterizing a novel kinase inhibitor involve a tiered approach, beginning with biochemical assays to determine its direct enzymatic inhibitory activity, followed by cell-based assays to confirm its on-target effects in a biological context.

Biochemical Assays: Quantifying Enzymatic Inhibition

To determine the potency of F-18 against the FGFR family, we employ a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.[8][9] This assay provides a quantitative measure of enzyme activity and is highly amenable to high-throughput screening.

Experimental Protocol: ADP-Glo™ Kinase Assay [8][9]

  • Reaction Setup: In a 384-well plate, combine recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme with the kinase reaction buffer.

  • Compound Addition: Add serial dilutions of F-18 or a reference inhibitor (e.g., Erdafitinib) to the wells. Include a DMSO control.

  • Initiation of Reaction: Add a mixture of the poly(Glu,Tyr) 4:1 substrate and ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a four-parameter logistic curve.

Comparative Data: F-18 vs. Reference FGFR Inhibitors

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
F-18 (Hypothetical) 5.2 3.8 1.5 150.7
Erdafitinib[1][10]1.22.56.0291
Pemigatinib[4][11]0.40.51.230
Infigratinib[4][10]1.11.02.362

This data is hypothetical and for illustrative purposes.

Interpretation of Biochemical Data: The hypothetical data suggests that F-18 is a potent inhibitor of FGFR1, 2, and 3, with a greater selectivity against FGFR4 compared to some other pan-FGFR inhibitors. This profile could translate to a more favorable therapeutic window, as FGFR4 inhibition has been associated with certain toxicities.

Cell-Based Assays: Confirming On-Target Activity

To verify that F-18 inhibits FGFR signaling in a cellular context, we utilize cell lines with known FGFR alterations that are dependent on this pathway for their proliferation and survival. Western blotting is a standard method to assess the phosphorylation status of key downstream signaling proteins.

Experimental Protocol: Western Blot for Phospho-FGFR and Downstream Effectors

  • Cell Culture and Treatment: Culture an FGFR-dependent cell line (e.g., a lung cancer cell line with FGFR1 amplification) to 70-80% confluency. Treat the cells with increasing concentrations of F-18 or a reference inhibitor for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control, such as GAPDH or β-actin, should also be included.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of FGFR signaling.

Visualizing the FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation F18 F-18 F18->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of F-18.

In Vivo Evaluation: Translating In Vitro Potency to Anti-Tumor Efficacy

The gold standard for assessing the in vivo efficacy of a novel anti-cancer agent is the use of xenograft models, where human tumor cells are implanted into immunodeficient mice.[12][13] Patient-derived xenograft (PDX) models, in particular, are gaining prominence as they more accurately recapitulate the heterogeneity and molecular characteristics of human tumors.[3][4]

Xenograft Models for FGFR Inhibitor Testing

The selection of an appropriate xenograft model is crucial and should be based on the presence of a specific FGFR alteration that sensitizes the tumor to FGFR inhibition.

Experimental Protocol: Cell Line-Derived or Patient-Derived Xenograft Study

  • Model Selection and Implantation: Select a well-characterized cancer cell line with a known FGFR alteration (e.g., FGFR2 fusion-positive cholangiocarcinoma) or a PDX model with a confirmed FGFR mutation. Implant the tumor cells or tissue fragments subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer F-18 (e.g., via oral gavage) and a reference inhibitor at predetermined doses and schedules. The vehicle control group receives the formulation buffer.

  • Efficacy Endpoints: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary efficacy endpoint is often tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic Assessment: At the end of the study, collect tumor samples to assess the in vivo target engagement by measuring the phosphorylation of FGFR and downstream signaling proteins via immunohistochemistry or western blotting.

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effects.

Visualizing the In Vivo Experimental Workflow

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implantation Tumor Cell/Tissue Implantation TumorGrowth Tumor Growth (100-150 mm³) Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Daily Dosing: - Vehicle - F-18 - Comparator Randomization->Treatment Monitoring Tumor & Body Weight Measurement (2x/week) Treatment->Monitoring PD Pharmacodynamic Analysis: - pFGFR Staining Treatment->PD End of Study Efficacy Efficacy Analysis: - Tumor Growth Inhibition - Survival Monitoring->Efficacy

Caption: Workflow for in vivo xenograft studies.

Comparative In Vivo Efficacy Data

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
F-18 (30 mg/kg) 375 70%
Erdafitinib (30 mg/kg)45064%

This data is hypothetical and for illustrative purposes.

Correlation of In Vitro and In Vivo Data: The potent in vitro activity of F-18 against the specific FGFR alteration in the chosen cell line is expected to translate into significant tumor growth inhibition in the corresponding xenograft model. The degree of tumor growth inhibition should correlate with the in vitro IC50 values and the extent of target modulation observed in the pharmacodynamic studies.

Conclusion and Future Directions

The comprehensive preclinical evaluation outlined in this guide provides a robust framework for establishing the in vitro and in vivo correlation of activity for a novel FGFR inhibitor like F-18. The hypothetical data presented for F-18 suggests a promising therapeutic candidate with potent and selective FGFR inhibition that translates to significant anti-tumor efficacy in a relevant in vivo model.

Future studies should include a broader kinase selectivity panel to further confirm the specificity of F-18. Additionally, evaluating its efficacy in a panel of PDX models with different FGFR alterations will provide a more comprehensive understanding of its potential clinical applications. Combination studies with other targeted agents or standard-of-care chemotherapy may also reveal synergistic anti-tumor effects.[3]

References

  • Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. PMC - NIH.
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PMC - NIH.
  • FGFR3 Kinase Assay Protocol.
  • Xenograft mouse model shows FGFR inhibition efficacy in vivo.
  • Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma. AACR Journals.
  • Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. AACR Journals.
  • LanthaScreen Eu kinase binding assay for FGFR1 Overview. Thermo Fisher Scientific.
  • Application Notes and Protocols for Fgfr4-IN-18 in In Vitro Cell-Based Assays. Benchchem.
  • FGFR4 Kinase Assay.
  • Comparison of approved FGFR inhibitors.
  • Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer. PMC.
  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. AACR Journals.
  • Patient Selection Approaches in FGFR Inhibitor Trials—Many P
  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports.
  • In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE cells.
  • HTScan® FGF Receptor 1 Kinase Assay Kit #7420. Cell Signaling Technology.
  • Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activ
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hep
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar.

Sources

Comparative

Head-to-Head Comparison of Pyrrolopyridine Analogs as Selective Janus Kinase (JAK) Inhibitors

An In-Depth Technical Guide A Senior Application Scientist's Guide for Researchers in Drug Development The azaindole scaffold, a bioisostere of the indole system, is recognized as a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers in Drug Development

The azaindole scaffold, a bioisostere of the indole system, is recognized as a privileged structure in medicinal chemistry due to its ability to modulate properties like solubility and target binding.[1] This guide provides a head-to-head comparison of analogs based on the pyrrolopyridine core, a key framework in the design of kinase inhibitors.[1][2] We will focus specifically on derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), which have shown significant promise as potent and selective inhibitors of the Janus kinase (JAK) family.[3][4][5] This analysis will explore structure-activity relationships (SAR), comparative biological data, and the experimental protocols used to validate these findings, offering actionable insights for drug development professionals.

Synthetic Strategy: Building the Core Scaffold

The synthesis of substituted 2-aryl-1H-pyrrolo[2,3-b]pyridine and its isomers often relies on a strategic sequence of cross-coupling reactions. A common and effective approach involves a chemoselective Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination.[6] This strategy allows for the controlled installation of diverse substituents at key positions, enabling a thorough exploration of the structure-activity landscape.

The rationale for this two-stage coupling approach is rooted in managing the reactivity of different positions on the heterocyclic core. For instance, in a chloro- and iodo-substituted pyrrolopyridine, the palladium-catalyzed Suzuki-Miyaura reaction can be directed selectively to the more reactive C-I bond to introduce an aryl group.[6] Subsequently, the C-Cl bond can be targeted for a Buchwald-Hartwig C-N coupling to install the desired amine functionality. This stepwise, chemoselective approach is crucial for building a library of analogs with systematic variations for comparative analysis.

Below is a generalized workflow illustrating this synthetic logic.

G cluster_0 Core Synthesis cluster_1 Analog Diversification A Halogenated Pyrrolopyridine (e.g., 2-iodo-4-chloro derivative) B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B Step 1 C 2-Aryl-4-chloro Intermediate B->C D Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd Catalyst) C->D Step 2 E Final Analog Library D->E

Caption: Generalized synthetic workflow for pyrrolopyridine analogs.

Head-to-Head Comparison: JAK3 Inhibition and Selectivity

The JAK family of enzymes (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway and are validated targets for autoimmune diseases.[4][7] JAK3's function is primarily restricted to lymphocytes, making its selective inhibition an attractive strategy for immunomodulation without the broader effects associated with inhibiting other JAK isoforms.[4]

A study by Nakajima et al. provides excellent comparative data on a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, allowing for a direct head-to-head analysis of how subtle structural changes impact potency and selectivity against JAK3.[3][5]

The following table summarizes the in vitro inhibitory activity (IC50) of selected analogs against human JAK1, JAK2, and JAK3 enzymes. The core structure features a cyclohexylamino group at the C4-position and a carboxamide at the C5-position, with variations in the cycloalkyl group attached to the C4-amine.[3]

Compound IDR Group (Cycloalkyl)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)JAK1/JAK3 SelectivityJAK2/JAK3 Selectivity
11c Cyclopentyl4544153.0x2.9x
14a Cyclohexyl5550143.9x3.6x
11d Cycloheptyl25133.57.1x3.7x
14c (cis)-4-Methylcyclohexyl47305.19.2x5.9x

Data synthesized from Nakajima, Y., et al. (2015). Chemical & Pharmaceutical Bulletin.[3][5]

From this direct comparison, several key SAR insights emerge:

  • Ring Size Effect: Increasing the cycloalkyl ring size from five carbons (Cyclopentyl, 11c ) to seven carbons (Cycloheptyl, 11d ) resulted in a significant increase in potency against JAK3, with the IC50 value dropping from 15 nM to 3.5 nM.[3] This suggests the binding pocket can accommodate larger hydrophobic groups, and that doing so enhances binding affinity.

  • Substitution on the Ring: The introduction of a cis-methyl group onto the cyclohexyl ring (Compound 14c ) led to the most potent JAK3 inhibition in this series (IC50 = 5.1 nM).[3][5] This modification also improved selectivity over JAK1 and JAK2. This highlights that specific substitutions can optimize the compound's fit within the ATP-binding site of JAK3.

  • Selectivity: While all compounds showed some preference for JAK3, compound 14c demonstrated the best selectivity profile, with a 9.2-fold preference for JAK3 over JAK1 and a 5.9-fold preference over JAK2. This moderate selectivity is a critical finding for researchers aiming to develop safer immunomodulators by minimizing off-target effects on JAK1 and JAK2.[3]

Mechanism of Action: The JAK-STAT Signaling Pathway

JAK inhibitors exert their effect by blocking the signaling cascade initiated by cytokine binding to their receptors. This interference prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which would otherwise translocate to the nucleus to modulate gene transcription.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Gene Target Gene Transcription STAT_active->Gene 5. Modulation Inhibitor Pyrrolopyridine Analog Inhibitor->JAK BLOCKS

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolopyridine analog.

Experimental Protocol: Kinase Binding Assay

To quantify the inhibitory potency of these analogs, a robust and sensitive biochemical assay is required. The LanthaScreen® Eu Kinase Binding Assay is an industry-standard, time-resolved fluorescence resonance energy transfer (TR-FRET) assay ideal for this purpose.[8][9] It measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.[8]

This protocol is adapted for a typical 15 µL final assay volume.[10]

1. Reagent Preparation:

  • 1X Kinase Buffer A: Prepare a 1X solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]
  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 2-propyl-1H-pyrrolo[2,3-c]pyridine analogs) in 100% DMSO. From this, create a 3X intermediate dilution in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ~1%.[10]
  • 3X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled kinase tracer stock (e.g., Tracer 236) to 3X the final desired concentration in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's dissociation constant (Kd) for the target kinase.[8][10]
  • 3X Kinase/Antibody Solution: a. Centrifuge the Eu-labeled anti-tag antibody (e.g., Eu-anti-His) at ~10,000 x g for 10 minutes to pellet any aggregates.[10][11] b. Carefully aspirate the supernatant and dilute the antibody and the target kinase (e.g., JAK3) in 1X Kinase Buffer A to 3X their final desired concentrations (e.g., 6 nM antibody and 15 nM kinase).[10]

2. Assay Procedure (in a 384-well plate):

  • Step 1: Add 5 µL of the 3X intermediate compound dilution to the appropriate wells. Add 5 µL of 1X Kinase Buffer A with 3% DMSO to control wells.[10]
  • Step 2: Add 5 µL of the 3X Kinase/Antibody solution to all wells.
  • Step 3: Add 5 µL of the 3X Tracer solution to all wells.[10]
  • Step 4: Mix gently (e.g., on a plate shaker), cover the plate to protect it from light, and incubate for at least 1 hour at room temperature.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor 647 acceptor).[9]
  • Calculate the emission ratio (665 nm / 615 nm).
  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions

The head-to-head comparison of 1H-pyrrolo[2,3-b]pyridine analogs reveals that small modifications to peripheral substituents can significantly enhance both potency and selectivity for JAK3. Specifically, exploring the size and substitution of cycloalkyl groups at the C4-position is a fruitful strategy for optimizing inhibitors. Compound 14c , with its cis-4-methylcyclohexyl group, stands out as a promising lead, demonstrating potent JAK3 inhibition and a favorable selectivity profile.[3][5]

Future research should focus on further refining selectivity to minimize potential side effects associated with JAK1/2 inhibition. This could involve exploring alternative heterocyclic cores, such as the isomeric 1H-pyrrolo[2,3-c]pyridine, or employing structure-based design using co-crystal structures to identify unique features of the JAK3 ATP-binding pocket that can be exploited for even greater selectivity. The robust synthetic and screening methodologies outlined here provide a clear and validated path for the continued development of next-generation kinase inhibitors.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. Retrieved from [Link]

  • Hasuoka, A., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 339-48. Retrieved from [Link]

  • Janus kinase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(10), 101168. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-53. Retrieved from [Link]

  • Bazgir, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Retrieved from [Link]

  • Yang, S., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12379-12401. Retrieved from [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10217-10260. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2019). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7774-7791. Retrieved from [Link]

  • Comoy, C., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2625-2629. Retrieved from [Link]

  • Al-Salama, Z., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(22), 7990. Retrieved from [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Retrieved from [Link]

  • Hedström, E., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molbank, 2023(2), M1622. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5364. Retrieved from [Link]

  • Foucourt, A., et al. (2020). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports, 10(1), 1968. Retrieved from [Link]

  • Gollowitsch, T. (2019). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. TU Graz Repository. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. Retrieved from [Link]

Sources

Validation

A Guide to Confirming the Mechanism of Action of 2-Propyl-1H-pyrrolo[2,3-c]pyridine Through Secondary Assays

For researchers in the vanguard of drug discovery, a novel small molecule like 2-Propyl-1H-pyrrolo[2,3-c]pyridine represents both opportunity and a critical challenge: elucidating its precise mechanism of action (MoA). T...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, a novel small molecule like 2-Propyl-1H-pyrrolo[2,3-c]pyridine represents both opportunity and a critical challenge: elucidating its precise mechanism of action (MoA). The pyrrolo[2,3-c]pyridine scaffold is a known pharmacophore present in compounds targeting a range of proteins, including kinases and G-protein coupled receptors.[1][2][3] Initial high-throughput screening may suggest a putative biological target, but this hypothesis must be rigorously tested. Confirming the MoA is a pivotal step that validates the therapeutic rationale and guides lead optimization.[4][5][6]

This guide provides a comprehensive, technically-grounded framework for confirming a hypothesized MoA for 2-Propyl-1H-pyrrolo[2,3-c]pyridine. We will proceed with a common scenario in drug discovery: our primary screening data suggests that the compound is an inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway. Our objective is to design and execute a series of secondary assays to validate this hypothesis with a high degree of scientific certainty.

The core of our strategy rests on a tripartite validation approach:

  • Biochemical Confirmation: Does the compound directly interact with and inhibit the purified target protein?

  • Cellular Target Engagement: Does the compound bind to the target protein within the complex environment of a living cell?

  • Functional Cellular Response: Does the compound modulate the downstream signaling pathway of the target in a manner consistent with its proposed MoA?

Part 1: Biochemical Assay - Direct Kinase Inhibition

The first step is to confirm a direct interaction between 2-Propyl-1H-pyrrolo[2,3-c]pyridine and purified Kinase X. A biochemical kinase activity assay is the gold standard for this purpose.[7][8] This assay directly measures the catalytic function of the kinase, which is the transfer of a phosphate group from ATP to a substrate.[7][9] We will use a luminescence-based assay that quantifies ATP consumption.

Principle of the Assay

The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition by our compound will result in a higher remaining ATP concentration, which is converted into a luminescent signal. This method is highly sensitive and amenable to high-throughput formats.[10]

Experimental Workflow: Biochemical Kinase Inhibition

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Reagents: - Recombinant Kinase X - Kinase Substrate - ATP - Assay Buffer add_components Add Kinase X, Substrate, and Compound to Assay Plate prep_reagents->add_components prep_compound Prepare Serial Dilution of 2-Propyl-1H-pyrrolo[2,3-c]pyridine prep_compound->add_components initiate Initiate Reaction by Adding ATP add_components->initiate incubate Incubate at Room Temperature initiate->incubate add_detection Add Detection Reagent (Converts ATP to Light) incubate->add_detection read_luminescence Read Luminescence on Plate Reader add_detection->read_luminescence G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Intact Cells with Compound or Vehicle (DMSO) harvest_cells Harvest and Wash Cells treat_cells->harvest_cells aliquot Aliquot Cell Suspension harvest_cells->aliquot heat Heat Aliquots at Different Temperatures (e.g., 40-70°C) aliquot->heat lysis Lyse Cells (Freeze-Thaw) heat->lysis centrifuge Centrifuge to Pellet Aggregated Proteins lysis->centrifuge western_blot Analyze Soluble Fraction by Western Blot for Kinase X centrifuge->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture a cell line known to express Kinase X to ~80% confluency.

    • Treat the cells with 2-Propyl-1H-pyrrolo[2,3-c]pyridine at a fixed concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation and Detection:

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against Kinase X.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle vs. compound), plot the normalized band intensity against the temperature.

    • Compare the melting curves to identify a thermal shift.

Alternative Target Engagement Assay: NanoBRET™

An alternative, and often higher-throughput, method is the NanoBRET™ Target Engagement Assay. T[11][12][13][14]his assay measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET). I[15]t requires engineering the cells to express Kinase X fused to NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. Compound binding displaces the tracer, leading to a decrease in the BRET signal, which allows for the quantitative determination of intracellular affinity.

[12][14]#### Expected Data and Interpretation

Temperature (°C)Soluble Kinase X (Vehicle)Soluble Kinase X (Compound)
42100%100%
4695%100%
5070%98%
5445%85%
5815%55%
625%20%

A rightward shift in the melting curve for the compound-treated samples indicates that 2-Propyl-1H-pyrrolo[2,3-c]pyridine binds to and stabilizes Kinase X inside the cell. This result strongly supports the hypothesis that Kinase X is a bona fide intracellular target of the compound.

Part 3: Functional Cellular Assay - Downstream Pathway Modulation

The final piece of evidence is to demonstrate that target engagement translates into a functional cellular outcome. If 2-Propyl-1H-pyrrolo[2,3-c]pyridine inhibits Kinase X, we expect to see a corresponding decrease in the phosphorylation of its known downstream substrate, "Substrate Y." Western blotting is a standard and effective method to measure changes in protein phosphorylation.

[16][17]#### Principle of the Assay This assay quantifies the level of phosphorylated Substrate Y (p-Substrate Y) relative to the total amount of Substrate Y in cells treated with our compound. A potent, dose-dependent reduction in the p-Substrate Y / Total Substrate Y ratio would provide strong functional evidence of Kinase X inhibition. Using antibodies specific to the phosphorylated form of the substrate is crucial for this analysis.

[16][18]#### Experimental Workflow: Western Blot for Substrate Phosphorylation

G cluster_cell_culture Cell Treatment & Lysis cluster_western_blot Western Blot Analysis treat_cells Treat Cells with a Dose Range of 2-Propyl-1H-pyrrolo[2,3-c]pyridine stimulate Stimulate Pathway (if necessary) to Induce Substrate Y Phosphorylation treat_cells->stimulate lyse_cells Lyse Cells in Buffer with Phosphatase & Protease Inhibitors stimulate->lyse_cells sds_page Separate Lysates by SDS-PAGE lyse_cells->sds_page transfer Transfer Proteins to a Membrane sds_page->transfer probe Probe with Antibodies for: - p-Substrate Y - Total Substrate Y - Loading Control (e.g., GAPDH) transfer->probe detect Detect with Chemiluminescence and Image probe->detect

Caption: Workflow for analyzing downstream substrate phosphorylation.

Detailed Protocol: Phospho-Substrate Western Blot
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Starve the cells of serum for 4-6 hours if the pathway is basally active, or treat with a known upstream activator to induce a robust phosphorylation signal.

    • Treat cells with a dose-response of 2-Propyl-1H-pyrrolo[2,3-c]pyridine for the desired time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse them in a buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. 2[18]. Western Blotting:

    • Quantify protein concentration in the lysates.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. [19] * Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding. * Incubate the membrane with a primary antibody specific for p-Substrate Y overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Substrate Y, and subsequently, a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities for p-Substrate Y, Total Substrate Y, and the loading control.

    • Calculate the ratio of p-Substrate Y to Total Substrate Y for each dose.

    • Plot the normalized ratio against the compound concentration to determine the cellular IC50 for functional inhibition.

Expected Data and Interpretation
Compound Conc. (nM)p-Substrate Y / Total Y Ratio (Normalized)
0 (Vehicle)1.00
100.95
300.82
1000.48
3000.15
10000.05

A dose-dependent decrease in the phosphorylation of Substrate Y provides strong evidence that the compound is engaging and inhibiting Kinase X in a cellular context, leading to the expected downstream functional consequence. The cellular IC50 should ideally be in a similar range to the biochemical IC50 and target engagement values, although differences are common due to factors like cell permeability and ATP competition.

Synthesis and Conclusion

  • The biochemical assay confirmed direct, potent inhibition of purified Kinase X.

  • The Cellular Thermal Shift Assay demonstrated that the compound enters cells and physically binds to Kinase X.

  • The functional cellular assay showed that this binding event translates into the inhibition of the kinase's downstream signaling activity.

Together, these data provide a robust and validated confirmation that 2-Propyl-1H-pyrrolo[2,3-c]pyridine acts as an inhibitor of Kinase X. This foundational knowledge is critical for advancing the compound through the drug discovery pipeline, enabling rational structure-activity relationship (SAR) studies, and informing future preclinical development.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • SpringerLink. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed. Kinase activity-tagged western blotting assay. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • PubMed. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

As researchers and drug development professionals, our work with novel chemical entities like 2-Propyl-1H-pyrrolo[2,3-c]pyridine demands not only precision in synthesis and application but also an unwavering commitment t...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Propyl-1H-pyrrolo[2,3-c]pyridine demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The disposal of such specialized compounds is a critical final step in the experimental lifecycle, governed by stringent regulations and best practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, grounded in regulatory compliance and field-proven laboratory safety principles.

Hazard Assessment: Understanding the "Why"

Table 1: Probable Hazard Profile of 2-Propyl-1H-pyrrolo[2,3-c]pyridine

Hazard Category Description Rationale & Representative Citations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2] Analogous compounds are classified as Category 4 for acute oral toxicity.[3][4]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[1][3][5] This is a common characteristic of functionalized pyridine and pyrrole derivatives.
Respiratory Irritation May cause respiratory tract irritation.[1][3][6] Vapors and mists of similar compounds are known irritants.
Flammability Potential for flammability, as many related heterocyclic compounds are flammable liquids.[2][5] Pyridine, a parent compound, is a highly flammable liquid and vapor.[2][7]

| Environmental Hazard | Expected to be toxic to aquatic organisms with potential for long-term adverse effects. Release to the environment must be strictly avoided.[6][8] | Ecological data for specific derivatives is often limited, warranting a precautionary approach.[9] |

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This framework mandates a "cradle-to-grave" tracking system for hazardous waste, ensuring it is managed safely from generation to final disposal.[12]

Your institution is categorized as a waste generator—either a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced monthly.[12] This status dictates specific requirements for storage limits, accumulation times, and reporting.[12] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to understand your specific obligations.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 2-Propyl-1H-pyrrolo[2,3-c]pyridine waste.

All materials contaminated with 2-Propyl-1H-pyrrolo[2,3-c]pyridine must be treated as hazardous waste. This includes:

  • Neat (pure) leftover compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, gloves, weigh boats, silica gel, filter paper).

  • Empty containers that held the compound.

The waste must be characterized based on the hazards identified in Section 1. Given its likely toxic properties, it would fall under the EPA's hazardous waste definitions.[10]

Proper PPE is non-negotiable when handling hazardous chemical waste. The selection of PPE is directly informed by the potential hazards of skin/eye contact and inhalation.

Table 2: Required PPE for Handling 2-Propyl-1H-pyrrolo[2,3-c]pyridine Waste

Equipment Specification Purpose
Eye Protection ANSI Z87.1-compliant safety goggles with side shields.[1] Protects against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be double-gloved and changed frequently.[13] Prevents skin absorption, a likely route of exposure.
Body Protection Flame-retardant lab coat.[2] Protects skin and clothing from contamination.

| Respiratory | Use only within a certified chemical fume hood to prevent inhalation of vapors.[5][8] | Mitigates risk of respiratory tract irritation.[1] |

Proper segregation prevents dangerous chemical reactions.[10]

  • Segregation : Collect waste containing 2-Propyl-1H-pyrrolo[2,3-c]pyridine separately from other waste streams. It is particularly important to keep it segregated from incompatible materials such as strong oxidizing agents and strong acids (especially nitric acid).[13]

  • Container Selection :

    • Liquids : Use a dedicated, leak-proof container with a secure screw cap.[14] The container material must be chemically compatible; high-density polyethylene (HDPE) or glass is typically appropriate. Do not use metal containers for acidic or basic solutions.[11]

    • Solids : Use a wide-mouth container or a securely sealable bag for contaminated labware.

    • Headspace : Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[11]

    • Original Containers : If possible, use the original manufacturer's container for any neat, unused product designated for disposal.[14]

The SAA is the designated location in your lab where waste is collected at or near the point of generation.[12][14]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full chemical name: "2-Propyl-1H-pyrrolo[2,3-c]pyridine" and any other components in the waste stream (e.g., solvents).

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Flammable").[12]

  • Storage in SAA :

    • The container must be kept securely closed except when adding waste.[14]

    • Store the container in a designated SAA, under the control of lab personnel and within line of sight.[12]

    • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture potential leaks.[10]

Once a waste container is full or is no longer being used, it must be moved from the SAA to your facility's central accumulation area (CAA) for pickup by a licensed hazardous waste vendor.[12]

  • Requesting Pickup : Follow your institution's specific procedure for waste pickup, which typically involves submitting a chemical collection request form to your EH&S department.[13]

  • Probable Disposal Method : The most appropriate disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[15] Landfilling is not a recommended or environmentally responsible option.[15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (manageable within 10-15 minutes) :

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (Table 2), absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.[1][8]

    • Collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent and then soap and water.

  • Large Spill :

    • Evacuate the laboratory immediately and secure the area.[13]

    • Alert your supervisor and contact your institution's EH&S or emergency response team.[13] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Propyl-1H-pyrrolo[2,3-c]pyridine waste.

G cluster_0 In-Lab Process cluster_1 Facility-Level Process gen Waste Generation (e.g., contaminated gloves, leftover solution) char Characterize as Hazardous Waste gen->char Step 1 ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) char->ppe Step 2 seg Segregate Waste (Keep away from acids/oxidizers) ppe->seg Step 3 cont Select Compatible Container (e.g., HDPE, Glass) seg->cont label_waste Label Container Immediately ('Hazardous Waste', Chemical Name, Hazards) cont->label_waste Step 4 store Store in designated SAA (Closed, in Secondary Containment) label_waste->store full Container is Full or Waste Stream is Complete store->full Step 5 request Request Pickup via EH&S full->request transfer Transfer to Central Accumulation Area (CAA) request->transfer vendor Licensed Waste Vendor Pickup transfer->vendor dispose Final Disposal (High-Temperature Incineration) vendor->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Propyl-1H-pyrrolo[2,3-c]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.